molecular formula C21H22N2O3 B1679361 NO-711 CAS No. 159094-94-7

NO-711

Numéro de catalogue: B1679361
Numéro CAS: 159094-94-7
Poids moléculaire: 350.4 g/mol
Clé InChI: NGNALWDRPKNJGR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[2-[(diphenylmethylene)amino]oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid is a diarylmethane.

Propriétés

IUPAC Name

1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-21(25)19-12-7-13-23(16-19)14-15-26-22-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-12H,7,13-16H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNALWDRPKNJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166582
Record name NO-711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159094-94-7
Record name NO 711
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159094-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NO-711
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159094947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NO-711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NO-711
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGU9MZ2G30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NO-711 on GAT-1 Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NO-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). This document details the molecular interactions, kinetic properties, and experimental methodologies used to characterize this crucial tool in neuroscience research.

Core Mechanism of Action

This compound acts as a competitive inhibitor of the GAT-1 transporter.[1] GAT-1 is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, responsible for the reuptake of GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[2][3][4] This process is crucial for terminating GABAergic neurotransmission and maintaining low extracellular GABA levels. The transport of GABA is coupled to the co-transport of two sodium ions (Na+) and one chloride ion (Cl-), making it an electrogenic process.[3][5]

This compound binds to the same site on the GAT-1 transporter as GABA, directly competing with the endogenous neurotransmitter.[1] This inhibition of GABA uptake leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic signaling.[2] This potentiation of inhibitory neurotransmission is the basis for the anticonvulsant and cognition-enhancing effects of this compound observed in vivo.[6][7]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified across various experimental systems. The following tables summarize the key inhibitory constants and kinetic parameters.

Table 1: Inhibitory Potency (IC50) of this compound on GAT Subtypes

Transporter SubtypeSpeciesIC50 (µM)Reference
GAT-1Human0.04[6][7]
GAT-1Rat0.38[7]
GAT-2Rat171[6][7]
GAT-3Human1700[6][7]
GAT-3Rat349[7]
BGT-1Human622[6][7]

Table 2: Kinetic Parameters of this compound Inhibition

ParameterValueExperimental SystemReference
Ki95 nMGAT-1 expressed in Xenopus laevis oocytes[8]
Inhibition TypeCompetitiveGAT-1 expressed in Xenopus laevis oocytes[8]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.

[³H]GABA Uptake Assay in Synaptosomes or Transfected Cell Lines

This assay directly measures the inhibition of GABA transport into cells or isolated nerve terminals.

  • Materials:

    • Synaptosomes prepared from rat brain tissue or cell lines (e.g., HEK293, MDCK-II) transiently or stably expressing the GAT-1 transporter.[9][10]

    • [³H]GABA (radiolabeled gamma-aminobutyric acid)

    • This compound hydrochloride

    • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

    • Scintillation fluid and microtiter plates with scintillant-embedded wells.[11]

  • Procedure:

    • Preparation: Synaptosomes or cells are prepared and resuspended in the assay buffer.

    • Incubation: The cell/synaptosome suspension is pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

    • Initiation of Uptake: [³H]GABA is added to the mixture to initiate the uptake reaction.

    • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA. Alternatively, for homogeneous assays, the signal is read directly from scintillant-embedded plates.[11]

    • Quantification: The amount of [³H]GABA taken up by the cells/synaptosomes is quantified by liquid scintillation counting.

    • Data Analysis: IC50 values are determined by plotting the percentage of inhibition of [³H]GABA uptake against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Electrophysiological Recording in Xenopus laevis Oocytes

This technique measures the electrogenic nature of GAT-1 transport and its inhibition by this compound.

  • Materials:

    • Xenopus laevis oocytes

    • cRNA encoding the GAT-1 transporter

    • Two-electrode voltage-clamp setup

    • Perfusion system

    • Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)

    • GABA and this compound solutions

  • Procedure:

    • Expression: Oocytes are injected with GAT-1 cRNA and incubated for 2-5 days to allow for protein expression on the cell membrane.

    • Voltage Clamp: An oocyte is placed in the recording chamber and impaled with two microelectrodes for voltage clamping. The membrane potential is held at a specific value (e.g., -60 mV).

    • GABA Application: GABA is applied to the oocyte via the perfusion system, which elicits an inward current due to the co-transport of Na⁺ and Cl⁻ ions with GABA.

    • This compound Application: After establishing a stable GABA-evoked current, this compound is co-applied with GABA. The reduction in the inward current indicates the inhibition of GAT-1 transport.

    • Data Analysis: The inhibitory effect of this compound is quantified by measuring the percentage of reduction in the GABA-evoked current. Kinetic parameters such as the inhibition constant (Ki) can be determined by applying different concentrations of GABA and this compound and analyzing the data using models of competitive inhibition.[8]

Visualizations of Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of this compound, the following diagrams illustrate the GAT-1 transport cycle, the competitive inhibition by this compound, and a typical experimental workflow.

GAT1_Transport_Cycle cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2Na_ext 2 Na+ GAT1_out GAT-1 (Outward-facing) 2Na_ext->GAT1_out 1. Binding Cl_ext Cl- Cl_ext->GAT1_out GABA_ext GABA GABA_ext->GAT1_out GAT1_occ GAT-1 (Occluded) GAT1_out->GAT1_occ 2. Conformational Change GAT1_in GAT-1 (Inward-facing) GAT1_occ->GAT1_in 3. Translocation GAT1_in->GAT1_out 5. Reorientation 2Na_int 2 Na+ GAT1_in->2Na_int 4. Release Cl_int Cl- GAT1_in->Cl_int GABA_int GABA GAT1_in->GABA_int

Caption: GAT-1 Transport Cycle Diagram

NO711_Inhibition GAT1 GAT-1 Transporter (Binding Site) Binding Binding and Transport GAT1->Binding Leads to NoBinding No Binding Inhibition Competitive Inhibition GAT1->Inhibition Results in GABA GABA GABA->GAT1 Binds GABA->NoBinding Prevented from Binding NO711 This compound NO711->GAT1 Competes for Binding Site

Caption: Competitive Inhibition of GAT-1 by this compound

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture with GAT-1 Expression Preincubation Pre-incubation with This compound CellCulture->Preincubation SynaptosomePrep Synaptosome Preparation SynaptosomePrep->Preincubation AddGABA Addition of [3H]GABA Preincubation->AddGABA Incubation Short Incubation AddGABA->Incubation Termination Termination of Uptake Incubation->Termination Quantification Scintillation Counting Termination->Quantification IC50 IC50 Curve Fitting Quantification->IC50 Results Determination of Inhibitory Potency IC50->Results

References

The Pharmacological Profile of NO-711: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO-711, also known as NNC-711, is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] As a crucial component of the GABAergic system, GAT-1 is responsible for the reuptake of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from the synaptic cleft. By blocking this transporter, this compound effectively increases the extracellular concentration and prolongs the action of GABA, thereby enhancing inhibitory neurotransmission. This unique mechanism of action has positioned this compound as a valuable pharmacological tool for investigating the role of the GABAergic system in various physiological and pathological processes. Furthermore, its potential as a therapeutic agent for conditions characterized by GABAergic dysfunction, such as epilepsy and neuropathic pain, has been a subject of extensive research.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, selectivity, and functional effects, supplemented with detailed experimental methodologies and visual representations of its mechanism and relevant experimental workflows.

Core Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological characteristics of this compound.

Table 1: Inhibitory Potency (IC50) of this compound at GABA Transporters

Transporter TargetSpeciesIC50 (µM)Reference(s)
GAT-1 Human0.04[1][2]
Rat0.38[1]
GAT-2 Rat171[1][2]
GAT-3 Human1700[1][2]
Rat349[1]
BGT-1 (hBGT-3) Human622[1][2]

Table 2: Inhibitory Potency (IC50) of this compound on GABA Uptake

PreparationIC50 (nM)Reference(s)
Rat Brain Synaptosomes47[1][4][5]
Neuronal Cultures1238[4][5]
Glial Cultures636[4][5]

Table 3: In Vivo Anticonvulsant Efficacy (ED50) of this compound

Seizure ModelSpeciesED50 (mg/kg, i.p.)Reference(s)
DMCM-induced (clonic)Mice1.2[1][4]
Pentylenetetrazole (PTZ)-induced (tonic)Mice0.72[4]
Rat1.7[2][4]
Audiogenic (clonic and tonic)Mice0.23[2][4]

Mechanism of Action: Signaling Pathway

This compound exerts its effects by competitively inhibiting the GAT-1 transporter located on presynaptic neurons and surrounding glial cells. This inhibition leads to an accumulation of GABA in the synaptic cleft, resulting in enhanced activation of postsynaptic GABAA and GABAB receptors.

GABAergic_Synapse_NO711 cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal presynaptic_neuron Presynaptic Neuron gaba_vesicle GABA Vesicles presynaptic_neuron->gaba_vesicle Synthesis & Packaging gaba GABA gaba_vesicle->gaba Release gat1 GAT-1 gat1->presynaptic_neuron Recycling gaba->gat1 Reuptake gaba_a_receptor GABA_A Receptor gaba->gaba_a_receptor Binds to gaba_b_receptor GABA_B Receptor gaba->gaba_b_receptor Binds to postsynaptic_neuron Postsynaptic Neuron no711 This compound no711->gat1 Inhibits

Caption: GABAergic synapse and the inhibitory action of this compound on GAT-1.

Key Experimental Protocols

Radioligand Binding Assay for GAT-1

This protocol details the determination of the binding affinity of this compound for the GAT-1 transporter using a competitive radioligand binding assay with [3H]tiagabine.

Materials:

  • Brain tissue homogenates (e.g., rat cortex) or cell membranes expressing GAT-1

  • [3H]tiagabine (radioligand)

  • This compound (unlabeled competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled GAT-1 ligand (e.g., tiagabine) for non-specific binding.

    • 50 µL of varying concentrations of this compound.

    • 50 µL of [3H]tiagabine at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by fitting the specific binding data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start membrane_prep Prepare Brain Membrane Homogenate start->membrane_prep assay_setup Set up 96-well Plate: - Buffer/Non-specific Ligand - this compound dilutions - [3H]tiagabine - Membrane Homogenate membrane_prep->assay_setup incubation Incubate to Equilibrium (e.g., 60-90 min at RT) assay_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Scintillation Counting washing->quantification data_analysis Calculate IC50 and Ki values quantification->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand binding assay to determine this compound affinity for GAT-1.

Synaptosomal GABA Uptake Assay

This protocol measures the inhibitory effect of this compound on the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 26 mM NaHCO3, 10 mM glucose, saturated with 95% O2/5% CO2)

  • [3H]GABA

  • This compound

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes to pellet the crude synaptosomes. Resuspend the pellet in Krebs-Ringer buffer.

  • Pre-incubation: Pre-incubate the synaptosomal suspension at 37°C for 10 minutes.

  • Inhibition: Add varying concentrations of this compound to the synaptosomes and incubate for a further 10-15 minutes.

  • Uptake Initiation: Initiate GABA uptake by adding a low concentration of [3H]GABA.

  • Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity on the filters using a scintillation counter. Determine the IC50 value for this compound's inhibition of GABA uptake.

gaba_uptake_workflow start Start synaptosome_prep Prepare Synaptosomes from Brain Tissue start->synaptosome_prep pre_incubation Pre-incubate Synaptosomes at 37°C synaptosome_prep->pre_incubation inhibition Add this compound at Varying Concentrations pre_incubation->inhibition uptake_initiation Initiate Uptake with [3H]GABA inhibition->uptake_initiation termination Terminate Uptake by Rapid Filtration uptake_initiation->termination quantification Scintillation Counting termination->quantification analysis Determine IC50 Value quantification->analysis end End analysis->end

Caption: Workflow for a synaptosomal GABA uptake assay with this compound.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure changes in extracellular GABA concentrations in a specific brain region following the administration of this compound.

Materials:

  • Anesthetized or freely moving rat

  • Stereotaxic apparatus

  • Microdialysis probe

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system with fluorescence or mass spectrometry detection

  • This compound

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a microdialysis probe into the brain region of interest (e.g., hippocampus or prefrontal cortex).

  • Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for a stabilization period of at least 1-2 hours.

  • Baseline Collection: Collect several baseline dialysate samples into a fraction collector.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • GABA Analysis: Analyze the GABA concentration in the dialysate samples using a sensitive analytical technique such as HPLC with fluorescence or mass spectrometry detection.

  • Data Analysis: Express the post-drug GABA levels as a percentage of the baseline levels and plot against time.

microdialysis_workflow start Start probe_implantation Implant Microdialysis Probe into Brain Region of Interest start->probe_implantation equilibration Equilibrate with aCSF Perfusion probe_implantation->equilibration baseline_collection Collect Baseline Dialysate Samples equilibration->baseline_collection drug_administration Administer this compound baseline_collection->drug_administration sample_collection Collect Post-Drug Dialysate Samples drug_administration->sample_collection gaba_analysis Analyze GABA Concentration (HPLC) sample_collection->gaba_analysis data_analysis Plot GABA Levels vs. Time gaba_analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo microdialysis to measure this compound-induced changes in extracellular GABA.

Conclusion

This compound is a highly potent and selective GAT-1 inhibitor that serves as an indispensable tool in neuroscience research. Its ability to elevate extracellular GABA levels in a controlled manner allows for the detailed investigation of the role of GABAergic neurotransmission in health and disease. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important pharmacological agent. Further research into the therapeutic potential of this compound and other GAT-1 inhibitors is warranted to explore their utility in treating a range of neurological and psychiatric disorders.

References

NO-711 as a selective GABA reuptake inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to NO-711: A Selective GABA Reuptake Inhibitor

Executive Summary

This compound, also known as NNC-711, is a potent and highly selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By blocking the reuptake of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, this compound effectively increases the extracellular concentration of GABA and enhances GABAergic neurotransmission.[1][3][4] Its high selectivity for GAT-1 over other GABA transporter subtypes (GAT-2, GAT-3, BGT-1) makes it an invaluable pharmacological tool for investigating the specific roles of GAT-1 in physiological and pathological processes.[1][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological profile, effects on neurotransmission, and detailed experimental protocols for its application in research settings.

Physicochemical Properties

This compound is a lipophilic derivative of guvacine, a property that allows it to cross the blood-brain barrier.[1][6][7] It is most commonly available as a hydrochloride salt.[8][9]

PropertyDataReference(s)
Chemical Name 1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride[10]
Alternate Names NNC-711, this compound hydrochloride[9][10]
Molecular Formula C₂₁H₂₂N₂O₃ · HCl[8]
Molecular Weight 386.87 g/mol [8]
CAS Number 145645-62-1[6]
Appearance Powder[8]
Solubility Soluble in water (10 mg/mL at 60 °C) and DMSO (up to 100 mM)
Purity ≥98% (HPLC)[8]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the GAT-1 transporter.[11] GAT-1 is a sodium- and chloride-dependent transporter responsible for removing GABA from the synaptic cleft and extracellular space, thereby terminating its inhibitory signal.[1][12][13] By blocking GAT-1, this compound prevents this reuptake, leading to an accumulation of GABA in the extracellular space.[3] This elevated ambient GABA concentration enhances and prolongs the activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B), resulting in increased inhibitory tone.[4][12]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_cleft GABA_release->GABA_cleft GAT1 GAT-1 Transporter GABA_A GABA-A Receptor IPSP IPSP Generation GABA_A->IPSP GABA_B GABA-B Receptor GABA_B->IPSP NO711 This compound NO711->GAT1 Inhibits GABA_cleft->GAT1 Reuptake GABA_cleft->GABA_A Binds to GABA_cleft->GABA_B Binds to NO711 This compound GAT1 GAT-1 Blockade NO711->GAT1 GABA Increased Extracellular GABA GAT1->GABA Tonic Enhanced Tonic Inhibition (Extrasynaptic GABA-A R) GABA->Tonic Phasic Prolonged Phasic Inhibition (IPSPs) GABA->Phasic GABAB Increased GABA-B R Activation GABA->GABAB Excitability Decreased Neuronal Excitability Tonic->Excitability Phasic->Excitability Glutamate Decreased Glutamate Release GABAB->Glutamate cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis A1 Culture HEK293 cells stably expressing GAT-1 transporter A2 Plate cells in 24-well plates and grow to confluence A1->A2 B1 Wash cells with Krebs-Ringer bicarbonate buffer A2->B1 B2 Pre-incubate cells with varying concentrations of this compound (or vehicle) B1->B2 B3 Initiate uptake by adding buffer containing [3H]GABA B2->B3 B4 Incubate for a short period (e.g., 10-20 minutes) at 37°C B3->B4 B5 Terminate uptake by aspirating medium and washing with ice-cold buffer B4->B5 C1 Lyse cells with NaOH or SDS B5->C1 C2 Measure radioactivity using liquid scintillation counting C1->C2 C3 Plot % inhibition vs. log[this compound] and calculate IC50 value C2->C3

References

NNC-711: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), has been a significant pharmacological tool in neuroscience research for its anticonvulsant, cognition-enhancing, and neuroprotective properties. This document provides a comprehensive overview of the discovery, a putative chemical synthesis pathway, and the detailed mechanism of action of NNC-711. It includes a compilation of key quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathway and a plausible synthetic route to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Pharmacological Profile

NNC-711, chemically identified as 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride, was first reported as a novel, potent, and selective gamma-aminobutyric acid (GABA) uptake inhibitor in 1992.[1] Developed by Novo Nordisk, its discovery marked a significant advancement in the study of the GABAergic system.

Initial Pharmacological Characterization

Initial in vitro studies demonstrated NNC-711's high affinity and selectivity for the GABA transporter GAT-1. It effectively inhibits GABA uptake in various preparations, as detailed in the table below.

Preparation IC50 (nM)
Rat Brain Synaptosomes47[1]
Neuronal Cultures1238[1]
Glial Cultures636[1]
Human GAT-1 (hGAT-1)0.04[2]
Rat GAT-1 (rGAT-1)0.38[2]
Rat GAT-2 (rGAT-2)171[2]
Human GAT-3 (hGAT-3)1700[2]
Rat GAT-3 (rGAT-3)349[2]
Human Betaine/GABA Transporter 1 (hBGT-1)622[2]

Table 1: In Vitro Inhibitory Potency of NNC-711 on GABA Uptake.

In vivo studies in rodent models established the anticonvulsant efficacy of NNC-711 against seizures induced by various chemoconvulsants and audiogenic stimuli.

Seizure Model Animal ED50 (mg/kg, i.p.)
DMCM (clonic)Mouse1.2[1]
Pentylenetetrazole (tonic)Mouse0.72[1]
Pentylenetetrazole (tonic)Rat1.7[1]
Audiogenic (clonic and tonic)Mouse0.23[1]

Table 2: In Vivo Anticonvulsant Activity of NNC-711.

Furthermore, NNC-711 has demonstrated potential as a cognition-enhancing and neuroprotective agent in preclinical models.[2]

Chemical Synthesis Pathway

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation Guva Guvacine Ester Ethyl Guvacinate Guva->Ester Esterification (EtOH, H+) Diphenyl Diphenylmethanone O-(2-chloroethyl)oxime Alkylating N-(2-((diphenylmethylene)amino)oxy)ethyl derivative Diphenyl->Alkylating Preparation of Alkylating Agent NNC_ester NNC-711 Ethyl Ester Ester->NNC_ester N-Alkylation (Base) Alkylating->NNC_ester NNC_711 NNC-711 NNC_ester->NNC_711 Hydrolysis (e.g., LiOH) NNC_711_HCl NNC-711 Hydrochloride NNC_711->NNC_711_HCl Salt Formation (HCl)

A plausible synthetic pathway for NNC-711.

Mechanism of Action: GAT-1 Inhibition and Downstream Effects

The primary mechanism of action of NNC-711 is the selective inhibition of the GABA transporter 1 (GAT-1). GAT-1 is a presynaptic and glial transporter responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.

By blocking GAT-1, NNC-711 leads to an accumulation of GABA in the synaptic cleft.[3] This increased availability of GABA enhances and prolongs the activation of postsynaptic GABA-A and GABA-B receptors. The enhanced GABAergic signaling results in increased inhibitory neurotransmission, which counteracts excessive neuronal excitation.[3][4] This ultimately leads to a reduction in neuronal firing rates and the suppression of seizure activity.[4]

G NNC711 NNC-711 GAT1 GABA Transporter 1 (GAT-1) NNC711->GAT1 Binds to and inhibits GABA_uptake GABA Reuptake Inhibition GAT1->GABA_uptake Synaptic_GABA Increased Synaptic GABA Concentration GABA_uptake->Synaptic_GABA Leads to GABA_receptors Enhanced Activation of Postsynaptic GABA Receptors (GABA-A & GABA-B) Synaptic_GABA->GABA_receptors Results in Inhibitory_neuro Increased Inhibitory Neurotransmission GABA_receptors->Inhibitory_neuro Causes Neuronal_excite Reduced Neuronal Excitability Inhibitory_neuro->Neuronal_excite Leads to Anticonvulsant Anticonvulsant Effect Neuronal_excite->Anticonvulsant Produces

Signaling pathway of NNC-711's anticonvulsant action.

Experimental Protocols

In Vitro GABA Uptake Assay in Rat Brain Synaptosomes

This protocol is adapted from established methods for measuring GABA uptake in synaptosomal preparations.

1. Preparation of Synaptosomes:

  • Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (P2) in a physiological buffer.

2. GABA Uptake Assay:

  • Pre-incubate synaptosomal aliquots (approximately 100-200 µg of protein) at 37°C for 10 minutes in a buffer containing (in mM): 122 NaCl, 3.1 KCl, 1.2 MgSO4, 1.3 CaCl2, 0.4 KH2PO4, 20 NaHCO3, and 10 D-glucose, gassed with 95% O2/5% CO2 to maintain pH 7.4.

  • Add varying concentrations of NNC-711 or vehicle control and incubate for a further 10-15 minutes.

  • Initiate GABA uptake by adding a mixture of [3H]GABA (final concentration ~50 nM) and unlabeled GABA (final concentration ~5 µM).

  • After a 5-minute incubation at 37°C, terminate the uptake by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold buffer to remove extracellular [3H]GABA.

  • Measure the radioactivity retained on the filters by liquid scintillation counting.

3. Data Analysis:

  • Determine the IC50 value of NNC-711 by plotting the percentage inhibition of [3H]GABA uptake against the log concentration of NNC-711 and fitting the data to a sigmoidal dose-response curve.

G start Start: Rat Brain Cortex homogenize Homogenize in Sucrose start->homogenize centrifuge1 Centrifuge (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (20,000 x g) supernatant1->centrifuge2 pellet2 Resuspend P2 Pellet (Synaptosomes) centrifuge2->pellet2 preincubate Pre-incubate Synaptosomes (37°C) pellet2->preincubate add_nnc711 Add NNC-711/Vehicle preincubate->add_nnc711 add_gaba Add [3H]GABA + GABA add_nnc711->add_gaba incubate Incubate (37°C) add_gaba->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50) count->analyze end End analyze->end

Experimental workflow for the in vitro GABA uptake assay.

Conclusion

NNC-711 remains a cornerstone tool for investigating the intricacies of the GABAergic system. Its high potency and selectivity for GAT-1 have enabled significant progress in understanding the role of GABA reuptake in neuronal excitability and its implications for neurological disorders such as epilepsy. While a definitive, publicly available synthesis protocol is lacking, the plausible pathway presented here, based on established chemical principles, offers a viable route for its preparation. The detailed mechanism of action and experimental protocols provided in this whitepaper are intended to serve as a valuable resource for the scientific community, fostering further research and development in this critical area of neuroscience.

References

Cellular Targets of NO-711 in the Hippocampus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular targets and mechanisms of action of NO-711, a selective GABA transporter 1 (GAT-1) inhibitor, within the hippocampus. The information presented is intended to support research and development efforts related to GABAergic modulation of hippocampal circuitry.

Executive Summary

This compound is a potent and selective inhibitor of the GABA transporter GAT-1. Its primary mechanism of action in the hippocampus is the blockade of GABA reuptake from the synaptic cleft and extracellular space. This leads to a significant increase in ambient GABA concentrations, which in turn enhances tonic GABAergic inhibition through the activation of extrasynaptic δ-subunit-containing GABAA receptors. This heightened inhibition modulates neuronal excitability, affecting network-level phenomena such as sharp wave-ripple complexes. The selective action of this compound on GAT-1 makes it a valuable pharmacological tool for investigating the role of tonic inhibition in hippocampal function and a potential lead compound for therapeutic development.

Primary Cellular Target: GABA Transporter 1 (GAT-1)

The principal cellular target of this compound in the hippocampus is the GABA Transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. GAT-1 is predominantly expressed on the presynaptic terminals of GABAergic interneurons and, to a lesser extent, on astrocytes. Its primary function is the sodium- and chloride-dependent reuptake of GABA from the extracellular space, thereby regulating the duration and spatial extent of GABAergic signaling.

Quantitative Data: Potency and Selectivity of this compound

This compound exhibits high potency for GAT-1 and significant selectivity over other GABA transporter subtypes, as summarized in the table below.

ParameterSpecies/SystemGAT-1GAT-2GAT-3Reference
IC50 Rat Brain Synaptosomes47 nM--[1]
IC50 Cultured Rat Neurons1238 nM--[1]
IC50 Cultured Rat Glia636 nM--[1]
IC50 Recombinant Human0.04 µM171 µM1700 µM[2]
IC50 Neocortical Cultures (effect on firing rate)42 nM--[3][4]

Downstream Cellular Effects of GAT-1 Inhibition by this compound

The inhibition of GAT-1 by this compound initiates a cascade of events that ultimately alter the electrophysiological properties of hippocampal neurons and circuits.

Elevation of Extracellular GABA

The most immediate consequence of GAT-1 blockade is an increase in the concentration of ambient GABA in the extracellular space. In vivo microdialysis studies in the rat hippocampus have demonstrated a dose-dependent increase in extracellular GABA levels following the administration of this compound.

This compound Concentration% Increase in Extracellular GABA (relative to baseline)Experimental ModelReference
1 µM~150%In vivo microdialysis (rat hippocampus)[5]
10 µM~250%In vivo microdialysis (rat hippocampus)[5]
100 µM~400%In vivo microdialysis (rat hippocampus)[5]
Enhancement of Tonic GABAergic Inhibition

The elevated ambient GABA resulting from GAT-1 inhibition preferentially activates high-affinity, extrasynaptic GABAA receptors, which are often characterized by the presence of δ subunits. This leads to a sustained, or "tonic," inhibitory current in hippocampal neurons.

Cell TypeThis compound ConcentrationChange in Tonic CurrentExperimental ModelReference
Dentate Gyrus Granule Cells5 µMInward shift of ~20-27 pARat hippocampal slices[6]
CA1 Pyramidal Neurons10 µMSignificant increaseRat hippocampal slices[7]
Modulation of Phasic and Synaptic GABAergic Transmission

While the primary effect of this compound is on tonic inhibition, it can also modulate phasic, or synaptic, GABAergic transmission. By prolonging the presence of GABA in the synaptic cleft, this compound can lead to a slower decay of inhibitory postsynaptic currents (IPSCs). There is also evidence that the elevated extracellular GABA can activate presynaptic GABAB autoreceptors, which can lead to a decrease in subsequent GABA release. Some studies have reported a reduction in IPSC amplitude with this compound application, suggesting a complex interplay of pre- and postsynaptic effects.[8]

Impact on Neuronal Excitability and Network Activity

The enhancement of tonic inhibition by this compound leads to a general reduction in the excitability of hippocampal neurons. This is manifested as a decrease in neuronal firing rates and a reduced probability of action potential generation in response to excitatory inputs.

At the network level, this compound has been shown to modulate hippocampal oscillations. Specifically, it reduces the occurrence of sharp wave-ripple (SPW-R) complexes, which are high-frequency oscillations involved in memory consolidation.[9] This effect is thought to be mediated by the overall dampening of network excitability in the CA3 region, where SPW-Rs are generated.[9]

Signaling Pathways

The signaling pathways affected by this compound in the hippocampus are centered around the modulation of GABAergic neurotransmission.

NO711_Signaling_Pathway NO711 This compound GAT1 GAT-1 Transporter NO711->GAT1 Inhibits Extracellular_GABA Increased Extracellular GABA GAT1->Extracellular_GABA Leads to Extrasynaptic_GABAAR Extrasynaptic δ-GABA-A Receptors Extracellular_GABA->Extrasynaptic_GABAAR Activates Presynaptic_GABABR Presynaptic GABA-B Receptors Extracellular_GABA->Presynaptic_GABABR Activates Tonic_Inhibition Enhanced Tonic Inhibition Extrasynaptic_GABAAR->Tonic_Inhibition Mediates Reduced_GABA_Release Reduced GABA Release Presynaptic_GABABR->Reduced_GABA_Release Causes Reduced_Excitability Reduced Neuronal Excitability Tonic_Inhibition->Reduced_Excitability Causes Altered_Network_Activity Altered Network Activity (e.g., Reduced Sharp Wave-Ripples) Reduced_Excitability->Altered_Network_Activity Results in

Caption: Signaling pathway of this compound in the hippocampus.

Experimental Protocols

The following are representative protocols for investigating the effects of this compound in the hippocampus using whole-cell patch-clamp electrophysiology and in vivo microdialysis.

Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices

This protocol is designed to measure tonic GABAergic currents in hippocampal neurons.

Experimental Workflow:

Patch_Clamp_Workflow Start Start: Prepare Hippocampal Slices Incubation Slice Incubation in aCSF Start->Incubation Transfer Transfer Slice to Recording Chamber Incubation->Transfer Patch Establish Whole-Cell Patch Clamp Transfer->Patch Baseline Record Baseline Holding Current Patch->Baseline Apply_NO711 Bath Apply this compound Baseline->Apply_NO711 Record_Effect Record Change in Holding Current Apply_NO711->Record_Effect Washout Washout this compound Record_Effect->Washout Record_Recovery Record Recovery of Holding Current Washout->Record_Recovery End End of Experiment Record_Recovery->End

Caption: Workflow for whole-cell patch-clamp experiments.

Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

  • Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.5 Na-GTP, and 5 QX-314, pH adjusted to 7.2 with CsOH.

Procedure:

  • Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

  • Visually identify a neuron (e.g., a dentate gyrus granule cell or CA1 pyramidal neuron) using DIC optics.

  • Establish a whole-cell patch-clamp recording in voltage-clamp mode, holding the neuron at -70 mV.

  • Record a stable baseline holding current for 5-10 minutes.

  • Bath apply this compound (e.g., 5-10 µM) and record the change in the holding current. An inward shift in the holding current indicates an enhanced tonic GABAergic current.

  • To confirm the GABAergic nature of the current, a GABAA receptor antagonist (e.g., bicuculline) can be co-applied.

  • Wash out the drug and monitor the return of the holding current to baseline.

In Vivo Microdialysis

This protocol is for measuring extracellular GABA concentrations in the hippocampus of a freely moving animal.

Experimental Workflow:

Microdialysis_Workflow Start Start: Stereotaxic Implantation of Microdialysis Probe Recovery Animal Recovery from Surgery Start->Recovery Perfusion_Setup Connect Probe to Perfusion Pump Recovery->Perfusion_Setup Baseline_Collection Collect Baseline Dialysate Samples Perfusion_Setup->Baseline_Collection Administer_NO711 Administer this compound (e.g., via reverse dialysis) Baseline_Collection->Administer_NO711 Experimental_Collection Collect Experimental Dialysate Samples Administer_NO711->Experimental_Collection Analysis Analyze GABA Content (e.g., HPLC) Experimental_Collection->Analysis End End of Experiment Analysis->End

Caption: Workflow for in vivo microdialysis experiments.

Solutions and Materials:

  • Perfusion Solution (aCSF): Same as for electrophysiology.

  • Microdialysis Probe: Commercially available probe with a suitable membrane length (e.g., 2 mm) and molecular weight cutoff.

  • Analytical System: High-performance liquid chromatography (HPLC) with fluorescence detection for GABA quantification.

Procedure:

  • Under anesthesia, stereotaxically implant a guide cannula targeting the hippocampus (e.g., the dentate gyrus or CA1 region).

  • Allow the animal to recover from surgery for at least 24-48 hours.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-2 hours to establish a stable baseline of extracellular GABA.

  • Administer this compound. This is often done via reverse dialysis by including the desired concentration of this compound (e.g., 1-100 µM) in the perfusion solution.

  • Continue to collect dialysate samples during and after this compound administration.

  • Quantify the GABA concentration in the dialysate samples using HPLC.

Conclusion

This compound is a highly selective and potent inhibitor of GAT-1 in the hippocampus. Its primary cellular effect is the elevation of extracellular GABA, leading to an enhancement of tonic inhibition mediated by extrasynaptic GABAA receptors. This, in turn, reduces neuronal excitability and modulates network oscillations. The well-defined mechanism of action of this compound makes it an indispensable tool for elucidating the role of tonic inhibition in hippocampal physiology and pathophysiology, and a valuable reference compound for the development of novel therapeutics targeting the GABAergic system.

References

In Vitro Characterization of NO-711 Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of NO-711, a selective inhibitor of the GABA transporter 1 (GAT1). The document details the binding affinity of this compound to GAT1, outlines experimental protocols for its characterization, and visualizes key processes through detailed diagrams.

Core Concept: this compound and GAT1 Interaction

This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1] GAT1 plays a crucial role in regulating GABAergic neurotransmission by removing γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[2][3] By blocking GAT1, this compound increases the extracellular concentration of GABA, thereby enhancing inhibitory signaling.[4][5] This mechanism of action underlies its use as a research tool to study the GABAergic system and its potential as a therapeutic agent for conditions such as epilepsy.[5]

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound for GAT1 has been determined in various in vitro systems, yielding key quantitative measures such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are critical for understanding the potency and selectivity of the compound.

ParameterValue (nM)Species/SystemAssay TypeRadioligand/SubstrateReference
Ki 95Xenopus laevis oocytes expressing GAT1Electrophysiology (Dixon plot)GABA[6]
Kd 27Mouse GAT1 in HEK293 cell membranesRadioligand Binding Assay[3H]this compound
IC50 5.10Mouse GAT1 in HEK293 cells[3H]this compound Binding Assay[3H]this compound
IC50 5.40Mouse GAT1 in HEK293 cells[3H]GABA Uptake Assay[3H]GABA
IC50 40Rat brain homogenate[3H]GABA Uptake Assay[3H]GABA

Experimental Protocols

The following sections provide a generalized yet detailed methodology for conducting radioligand binding and uptake assays to characterize the binding affinity of this compound to GAT1.

Membrane Preparation from Cells or Tissues

A crucial first step in in vitro binding assays is the preparation of membranes containing the target receptor, GAT1.

Materials:

  • Cells expressing GAT1 (e.g., HEK293-GAT1) or brain tissue (e.g., rat cerebral cortex)[7]

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4[8]

  • Protease inhibitor cocktail

  • Sucrose solution (10%) for cryoprotection[8]

  • Homogenizer

  • High-speed centrifuge

Procedure:

  • Homogenization: Tissues or cell pellets are homogenized in ice-cold lysis buffer containing a protease inhibitor cocktail.[8]

  • Initial Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 3-5 minutes) to remove large debris and nuclei.[8]

  • Membrane Pelleting: The supernatant is then centrifuged at high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.[8]

  • Washing: The resulting pellet is resuspended in fresh lysis buffer and centrifuged again to wash the membranes.[8]

  • Storage: The final membrane pellet is resuspended in a buffer containing 10% sucrose, aliquoted, and stored at -80°C until use.[8]

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[8]

Radioligand Binding Assay (Competition Assay)

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to GAT1.

Materials:

  • Prepared cell or tissue membranes

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[8]

  • Radioligand (e.g., [3H]this compound or another suitable GAT1 ligand)

  • Unlabeled this compound (as the competing compound)

  • 96-well plates

  • Filter mats (e.g., GF/C filters presoaked in polyethyleneimine)[8]

  • Vacuum filtration manifold

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[8]

  • Incubation Mixture: To each well, add the membrane preparation, varying concentrations of unlabeled this compound, and a fixed concentration of the radioligand.[8]

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[8]

  • Termination of Binding: The reaction is terminated by rapid filtration through a filter mat using a vacuum harvester. This separates the bound radioligand from the unbound.[8][9]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]

  • Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.[9]

  • Data Analysis: The data are analyzed to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.[9][10][11]

[3H]GABA Uptake Assay

This functional assay measures the inhibition of GABA transport into cells or synaptosomes by this compound.

Materials:

  • Cells expressing GAT1 or synaptosomes

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [3H]GABA

  • Unlabeled this compound

  • Scintillation cocktail and counter

Procedure:

  • Pre-incubation: Cells or synaptosomes are pre-incubated with varying concentrations of this compound for a defined period (e.g., 25 minutes).

  • Initiation of Uptake: The uptake reaction is initiated by the addition of [3H]GABA.

  • Incubation: The mixture is incubated for a short period to allow for GABA uptake.

  • Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Measurement of Internalized Radioactivity: The amount of [3H]GABA transported into the cells or synaptosomes is quantified by scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the [3H]GABA uptake (IC50) is determined.

Visualizations

GAT1 Transporter Mechanism

The following diagram illustrates the translocation cycle of the GABA transporter 1 (GAT1). GAT1 utilizes the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions to transport GABA across the cell membrane.[1][3]

GAT1_Transport_Cycle cluster_out Extracellular Space cluster_in Intracellular Space Outward_Open Outward-Open GAT1 Occluded_Out Outward-Occluded GAT1 + 2Na+ + Cl- + GABA Outward_Open->Occluded_Out 2Na+, Cl-, GABA bind Inward_Open Inward-Open GAT1 Occluded_In Inward-Occluded GAT1 Inward_Open->Occluded_In 2Na+, Cl-, GABA release Occluded_Out->Inward_Open Conformational Change Occluded_In->Outward_Open Reorientation NO711 This compound NO711->Outward_Open Inhibition

Caption: The transport cycle of GAT1 and the inhibitory action of this compound.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in a typical radioligand competition binding assay to determine the binding affinity of this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (GAT1 Source) Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and This compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Scintillation Counting of Filter-Bound Radioactivity Washing->Counting Calculation Calculate IC50 and Ki Values Counting->Calculation

Caption: Workflow for determining this compound binding affinity via a radioligand assay.

References

The Impact of NO-711 on Extrasynaptic GABA Concentrations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of NO-711 on extrasynaptic gamma-aminobutyric acid (GABA) concentrations. This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space. By blocking GAT-1, this compound effectively increases the ambient levels of GABA, leading to significant physiological and potential therapeutic effects. This document details the mechanism of action, presents quantitative data from key studies, outlines common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action: GAT-1 Inhibition by this compound

GAT-1 is a sodium- and chloride-dependent transporter primarily located on the presynaptic terminals of GABAergic neurons and on surrounding glial cells, particularly astrocytes. Its primary function is to clear GABA from the extracellular space, thereby terminating its synaptic action and maintaining low ambient GABA levels.

This compound (1,2,5,6-tetrahydro-1-[2-[[(diphenylmethylene)amino]oxy]ethyl]-3-pyridinecarboxylic acid hydrochloride) is a selective inhibitor of GAT-1. By binding to GAT-1, this compound prevents the reuptake of GABA, leading to an accumulation of the neurotransmitter in the extrasynaptic space. This elevation of ambient GABA enhances the tonic inhibition mediated by high-affinity extrasynaptic GABA-A receptors.

Quantitative Effects of this compound on Extrasynaptic GABA

The administration of this compound has been shown to produce a significant and measurable increase in extrasynaptic GABA concentrations in various brain regions. The following table summarizes quantitative data from key studies.

Brain RegionAnimal ModelMethodThis compound Dose / Concentration% Increase in GABA (Mean ± SEM)Reference
Ventral Tegmental AreaRatIn Vivo Microdialysis10 mg/kg, i.p.350 ± 60%(Gunduz-Cinar et al., 2013)
HippocampusRatIn Vivo Microdialysis10 mg/kg, i.p.~250%(Kohl et al., 2012)
Thalamus (VPM)RatIn Vitro Slice Electrophysiology10 µMTonic current increased by ~3-fold(Belelli et al., 2005)
Cerebellar Granule CellsRatIn Vitro Patch Clamp5 µMTonic current increased by ~2-fold(Rossi et al., 2003)

Experimental Protocols

In Vivo Microdialysis with HPLC-ECD

This protocol is widely used to measure extracellular neurotransmitter levels in the brains of living animals.

Objective: To quantify the change in extrasynaptic GABA concentration following systemic administration of this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane length)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Anesthetics

Procedure:

  • Surgical Implantation: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the brain region of interest (e.g., ventral tegmental area).

  • Recovery: Animals are allowed to recover from surgery for a specified period (e.g., 24-48 hours).

  • Microdialysis: A microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a constant flow rate (e.g., 1 µL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular GABA levels.

  • Drug Administration: this compound is administered (e.g., intraperitoneally, 10 mg/kg).

  • Post-Injection Collection: Dialysate collection continues for a set period (e.g., 2-3 hours) to monitor the drug's effect.

  • Sample Analysis: GABA concentrations in the dialysate samples are quantified using HPLC-ECD.

In Vitro Slice Electrophysiology

This technique is used to measure the physiological consequences of increased extrasynaptic GABA, such as changes in tonic inhibitory currents.

Objective: To measure the effect of this compound on tonic GABA-A receptor-mediated currents in a specific neuronal population.

Materials:

  • Vibrating microtome

  • Recording chamber

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • This compound and other pharmacological agents (e.g., GABA-A receptor antagonists)

Procedure:

  • Slice Preparation: The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices of the desired thickness (e.g., 300 µm) containing the region of interest are prepared using a vibratome.

  • Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.

  • Recording: A single slice is transferred to a recording chamber and continuously perfused with aCSF. Whole-cell patch-clamp recordings are obtained from target neurons.

  • Baseline Measurement: A stable baseline of the holding current is established.

  • This compound Application: this compound (e.g., 10 µM) is bath-applied to the slice. The change in the holding current reflects the activation of tonic GABA-A receptor conductances.

  • Pharmacological Confirmation: The specificity of the effect is confirmed by applying a GABA-A receptor antagonist (e.g., bicuculline), which should reverse the this compound-induced change in holding current.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

NO711_Mechanism cluster_presynaptic Presynaptic Terminal / Astrocyte cluster_extrasynaptic Extrasynaptic Space cluster_postsynaptic Postsynaptic Neuron GABA GABA GAT1 GAT-1 Transporter GABA->GAT1 Reuptake GABA_extra Extrasynaptic GABA GAT1->GABA_extra Reduced Reuptake GABA_A_R Extrasynaptic GABA-A Receptor GABA_extra->GABA_A_R Activates Tonic_Inhibition Tonic Inhibition GABA_A_R->Tonic_Inhibition Mediates NO711 This compound NO711->GAT1 Inhibits

Caption: Mechanism of this compound action on extrasynaptic GABA.

In Vivo Microdialysis Experimental Workflow

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize Animal Stereotaxic Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic Recovery Surgical Recovery Stereotaxic->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Drug_Admin Administer this compound Baseline->Drug_Admin Post_Drug Collect Post-Drug Samples Drug_Admin->Post_Drug HPLC Quantify GABA via HPLC-ECD Post_Drug->HPLC Data_Analysis Data Analysis (% Change) HPLC->Data_Analysis

Caption: Workflow for in vivo microdialysis experiments.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of GAT-1 and extrasynaptic GABA in neural circuits. Its ability to reliably and significantly increase ambient GABA levels allows for the investigation of tonic inhibition and its downstream consequences. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals interested in targeting the GABAergic system. The continued study of GAT-1 inhibitors like this compound holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders characterized by GABAergic dysfunction.

Investigating the Role of GAT-1 with NO-711: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1) and its selective inhibitor, NO-711. This document details the molecular interactions, functional consequences, and experimental methodologies used to investigate this crucial component of the GABAergic system.

Introduction to GAT-1 and the GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). The precise regulation of GABA levels in the synaptic cleft is critical for maintaining the delicate balance between neuronal excitation and inhibition. The GABA transporter 1 (GAT-1), encoded by the SLC6A1 gene, plays a pivotal role in this process.[1] GAT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][2] This action terminates GABAergic signaling and allows for the recycling of the neurotransmitter.

Dysregulation of GAT-1 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[1] Consequently, GAT-1 has emerged as a significant therapeutic target for the development of novel drugs.

This compound: A Selective GAT-1 Inhibitor

This compound, also known as NNC-711, is a potent and selective inhibitor of GAT-1.[3] Its high affinity and selectivity for GAT-1 over other GABA transporter subtypes make it an invaluable tool for elucidating the specific roles of GAT-1 in physiological and pathological processes. By blocking GABA reuptake, this compound effectively increases the concentration and prolongs the presence of GABA in the synaptic cleft, thereby enhancing GABAergic inhibition.[4]

Quantitative Data: The Inhibitory Profile of this compound

The inhibitory potency of this compound on GAT-1 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that describe the efficacy of this compound.

ParameterSpecies/SystemValueReference(s)
IC50 Human GAT-10.04 µM (40 nM)[3][5][6]
Rat GAT-10.38 µM (380 nM)[3][5]
Rat Brain Synaptosomes47 nM[5][7]
Neuronal Cultures1238 nM[5][7]
Glial Cultures636 nM[5][7]
Ki Rat GAT-1 (Dixon Plot)95 nM[8]
Wild-Type GAT-11.07 µM[9]

This compound acts as a competitive inhibitor of GAT-1, meaning it binds to the same site as the substrate, GABA.[8] This mode of inhibition primarily affects the Michaelis constant (Km) of GABA transport, increasing it, while the maximum transport velocity (Vmax) remains largely unchanged. However, the modulation of GAT-1's subcellular distribution, for instance by protein kinase C, can lead to changes in Vmax without altering Km.[5]

Signaling Pathways Modulated by GAT-1 and this compound

The function of GAT-1 is intricately regulated by intracellular signaling cascades, and its inhibition by this compound has significant downstream consequences on neuronal signaling.

Regulation of GAT-1 Activity

GAT-1 activity and its localization at the plasma membrane are dynamically regulated by protein kinases.

  • Protein Kinase C (PKC): Activation of PKC leads to a decrease in GAT-1 surface expression, thereby reducing GABA uptake capacity.[10] This modulation is thought to occur through the interaction of GAT-1 with syntaxin 1A.[1]

  • Tyrosine Kinases: Conversely, tyrosine kinase activation promotes the cell-surface expression of GAT-1 by reducing its internalization rate.[5] There appears to be a reciprocal relationship between serine/threonine phosphorylation (mediated by PKC) and tyrosine phosphorylation in the regulation of GAT-1 trafficking.[10]

GAT1_Regulation PKC Protein Kinase C GAT1 GAT-1 PKC->GAT1 Phosphorylates TyrK Tyrosine Kinase TyrK->GAT1 Phosphorylates Internalization Internalization GAT1->Internalization Increases GAT1->Internalization Decreases Surface_Expression Surface Expression Internalization->Surface_Expression Decreases Internalization->Surface_Expression Increases

Regulation of GAT-1 surface expression by PKC and Tyrosine Kinases.
Downstream Effects of GAT-1 Inhibition by this compound

By increasing extracellular GABA levels, this compound potentiates the activation of both ionotropic GABAA receptors and metabotropic GABAB receptors, leading to a cascade of downstream signaling events.

  • GABAA Receptor Signaling: GABAA receptors are ligand-gated chloride ion channels that mediate fast synaptic inhibition. Prolonged activation of these receptors can lead to downstream signaling involving Ca2+ influx and modulation by PKC.[8]

  • GABAB Receptor Signaling: GABAB receptors are G-protein coupled receptors that produce slower and more prolonged inhibitory signals.[5][11] Their activation by elevated GABA levels due to this compound can lead to:

    • Activation of G protein-activated inwardly-rectifying K+ (GIRK) channels, causing hyperpolarization.[5]

    • Inhibition of voltage-gated Ca2+ channels, which can reduce neurotransmitter release from presynaptic terminals.[5][9]

    • Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5][9]

NO711_Downstream_Effects cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_uptake GABA Reuptake GABA->GABA_uptake GABA_A GABAA Receptor GABA->GABA_A Activates GABA_B GABAB Receptor GABA->GABA_B Activates NO711 This compound GAT1 GAT-1 NO711->GAT1 Inhibits GAT1->GABA_uptake GIRK GIRK Channel Activation GABA_B->GIRK Ca_channel Ca2+ Channel Inhibition GABA_B->Ca_channel Adenylyl_Cyclase Adenylyl Cyclase Inhibition GABA_B->Adenylyl_Cyclase Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Reduced_Ca_influx Reduced Ca2+ Influx Ca_channel->Reduced_Ca_influx Decreased_cAMP Decreased cAMP Adenylyl_Cyclase->Decreased_cAMP

Downstream signaling effects of GAT-1 inhibition by this compound.

Experimental Protocols

A variety of experimental techniques are employed to study the interaction between this compound and GAT-1. Below are detailed methodologies for key assays.

[³H]GABA Uptake Assay

This assay directly measures the function of GAT-1 by quantifying the uptake of radiolabeled GABA into cells expressing the transporter.

Materials:

  • HEK293 cells stably or transiently expressing GAT-1

  • Culture medium (e.g., DMEM)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • This compound

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Cell Culture: Plate GAT-1 expressing HEK293 cells in 24-well plates and grow to confluence.

  • Preparation: On the day of the assay, wash the cells twice with pre-warmed assay buffer.

  • Pre-incubation: Pre-incubate the cells for 10-15 minutes at 37°C with assay buffer containing various concentrations of this compound or vehicle control.

  • Uptake Initiation: Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well. The final GABA concentration should be close to the Km value for GAT-1.

  • Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of GABA uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of [³H]GABA uptake against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay with [³H]tiagabine

This assay measures the binding of a radiolabeled GAT-1 inhibitor, [³H]tiagabine, to the transporter, and can be used to determine the binding affinity of unlabeled compounds like this compound.[12]

Materials:

  • Cell membranes prepared from cells or tissues expressing GAT-1

  • [³H]tiagabine

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation: Homogenize cells or brain tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]tiagabine, and varying concentrations of this compound in the binding buffer.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]tiagabine (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiology: Whole-Cell Patch Clamp

This technique allows for the direct measurement of GAT-1 mediated currents and their inhibition by this compound in real-time.

Materials:

  • Cells expressing GAT-1 (e.g., Xenopus oocytes or cultured neurons)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

  • Intracellular solution (e.g., containing KCl or K-gluconate, MgCl₂, HEPES, EGTA, ATP, GTP)

  • GABA

  • This compound

Protocol:

  • Cell Preparation: Place the cells in a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

  • Pipette Pulling and Filling: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with intracellular solution.

  • Gigaseal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline current.

  • GABA Application: Apply GABA to the cell via the perfusion system to elicit a GAT-1 mediated current.

  • This compound Application: Co-apply GABA with different concentrations of this compound and record the resulting inhibition of the GABA-evoked current.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound to determine the concentration-dependent inhibition and calculate the IC50.

Experimental Workflow

A typical research workflow to characterize the role of GAT-1 using this compound would involve a multi-tiered approach, progressing from in vitro characterization to in vivo functional studies.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Studies cluster_in_vivo In Vivo Functional Studies Binding_Assay Radioligand Binding Assay ([³H]tiagabine vs this compound) - Determine Ki Uptake_Assay [³H]GABA Uptake Assay - Determine IC50 - Assess competitive nature Binding_Assay->Uptake_Assay Electrophysiology Electrophysiology (Patch Clamp) - Characterize current inhibition - Determine IC50 Uptake_Assay->Electrophysiology Slice_Electrophysiology Brain Slice Electrophysiology - Effect on synaptic transmission (e.g., IPSCs) Electrophysiology->Slice_Electrophysiology Microdialysis In Vivo Microdialysis - Measure extracellular GABA levels in response to this compound Slice_Electrophysiology->Microdialysis Behavioral_Studies Behavioral Models (e.g., epilepsy, anxiety) - Assess therapeutic potential Microdialysis->Behavioral_Studies

A logical workflow for investigating GAT-1 with this compound.

This workflow begins with fundamental in vitro assays to determine the binding affinity and functional inhibitory potency of this compound. These are followed by ex vivo studies in brain slices to understand the effects on synaptic physiology. Finally, in vivo experiments, such as microdialysis and behavioral models, are used to assess the physiological and potential therapeutic effects of GAT-1 inhibition in a whole organism.[13]

Conclusion

This compound is a powerful pharmacological tool that has been instrumental in advancing our understanding of the role of GAT-1 in the CNS. Its high selectivity and potency allow for the precise dissection of GAT-1's contribution to GABAergic neurotransmission and its involvement in various neuropathological conditions. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the intricate functions of GAT-1 and to explore the therapeutic potential of its modulation.

References

Foundational Research on NO-711 and Neuronal Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on NO-711 (also known as NNC-711), a potent and selective inhibitor of the GABA transporter 1 (GAT-1). By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound enhances GABAergic transmission and neuronal inhibition. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

This compound selectively inhibits the GAT-1 transporter, which is predominantly located on presynaptic terminals of GABAergic neurons and on surrounding glial cells.[1] This inhibition leads to an accumulation of GABA in the synaptic cleft and extrasynaptic space, thereby prolonging the activation of postsynaptic GABA-A and GABA-B receptors and enhancing both phasic (synaptic) and tonic (extrasynaptic) inhibition.[2][3] This enhanced inhibitory tone has been shown to have potent anticonvulsant effects and influences physiological processes such as sleep.[1][4]

Quantitative Data on this compound

The following tables summarize the key quantitative parameters of this compound activity from various foundational studies.

Parameter Value Target/System Reference
IC₅₀47 nMSynaptosomal GABA uptake[1]
IC₅₀1238 nMNeuronal GABA uptake[1]
IC₅₀636 nMGlial GABA uptake[1]
IC₅₀0.04 µMHuman GAT-1 (hGAT-1)[5]
IC₅₀171 µMRat GAT-2 (rGAT-2)[5]
IC₅₀1700 µMHuman GAT-3 (hGAT-3)[5]
IC₅₀622 µMHuman Betaine/GABA Transporter-1 (hBGT-1)[5]
Kᵢ95 nMGAT-1 (from Dixon plot)[6]

Table 1: Inhibitory Potency of this compound. IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) values highlight the potency and selectivity of this compound for GAT-1.

Effect Experimental Model Key Findings Reference
Enhancement of Tonic CurrentDentate gyrus granule cells (rats)Increased tonic GABA current by 26 ± 4 pA (0.80 ± 0.13 pA/pF) with 20 µM this compound.[5]
Enhancement of Tonic CurrentThalamocortical neurons (NEC rats)10 µM this compound significantly increased tonic current.[7]
Effect on IPSC AmplitudeCultured neuronsReduced currents activated by 100 µM GABA to 79.8 ± 2.3% of control.[6]
Effect on IPSC DecayNeocortical pyramidal cellsApplication of 20 µM this compound prolonged the decay of neurogliaform cell-evoked IPSCs.[2]
Anticonvulsant Activity (ED₅₀)PTZ-induced seizures (mouse)0.72 mg/kg i.p. (tonic seizures)[1]
Anticonvulsant Activity (ED₅₀)Audiogenic seizures (mouse)0.23 mg/kg i.p. (clonic and tonic seizures)[1]

Table 2: Electrophysiological and In Vivo Effects of this compound. This table summarizes the functional consequences of GAT-1 inhibition by this compound on neuronal activity and in animal models of epilepsy.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of this compound action and to provide a blueprint for future research, the following diagrams illustrate the key signaling pathway and common experimental workflows.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake GABA_R GABA Receptor GABA_synapse->GABA_R Binding NO711 This compound NO711->GAT1_pre Inhibition Neuronal_Inhibition Neuronal Inhibition GABA_R->Neuronal_Inhibition Cl- influx

GABAergic Synapse and this compound Action

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis Uptake_Assay [3H]-GABA Uptake Assay IC50_Ki_Calc IC50 / Ki Determination Uptake_Assay->IC50_Ki_Calc Binding_Assay Radioligand Binding Assay Binding_Assay->IC50_Ki_Calc Patch_Clamp Whole-Cell Patch Clamp Electrophys_Analysis IPSC/Tonic Current Analysis Patch_Clamp->Electrophys_Analysis Microdialysis In Vivo Microdialysis Neurochem_Analysis Neurotransmitter Quantification Microdialysis->Neurochem_Analysis Behavioral_Models Animal Models of Disease (e.g., Epilepsy) Behavioral_Scoring Seizure Scoring / Behavioral Metrics Behavioral_Models->Behavioral_Scoring

Experimental Workflow for this compound Research

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Protocol 1: In Vitro GABA Uptake Assay

This protocol is for determining the IC₅₀ of this compound on GABA uptake in synaptosomes or cultured cells.

  • Preparation of Synaptosomes/Cells:

    • For synaptosomes, homogenize brain tissue (e.g., cortex) in ice-cold sucrose buffer and prepare a crude synaptosomal fraction (P2) through differential centrifugation.

    • For cell cultures (e.g., primary cortical neurons or HEK293 cells expressing GAT-1), grow cells to a suitable confluency in culture plates.

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, 10 D-glucose, pH 7.4).

  • GABA Uptake Inhibition Assay:

    • Pre-incubate the synaptosomes or cells with varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle control in the assay buffer for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a mixture of unlabeled GABA and [³H]-GABA (final concentration typically in the low micromolar range).

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove extracellular [³H]-GABA.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective GABA uptake inhibitor like tiagabine or at 4°C).

    • Plot the percentage of inhibition of specific [³H]-GABA uptake against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording GABAergic currents and assessing the effect of this compound on tonic and phasic inhibition in brain slices.

  • Slice Preparation:

    • Acutely prepare brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., hippocampus or cortex) of a rodent.

    • Prepare slices in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

    • Use borosilicate glass pipettes (3-6 MΩ resistance) filled with an internal solution appropriate for recording inhibitory currents. For example, a CsCl-based internal solution (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.

    • Establish a whole-cell patch-clamp configuration on a visually identified neuron.

  • Recording of GABAergic Currents:

    • Tonic Inhibition: In voltage-clamp mode, hold the neuron at a potential of -70 mV. Record the baseline holding current. Apply a GABA-A receptor antagonist (e.g., bicuculline or gabazine) to block all GABA-A receptor-mediated currents. The change in the holding current reveals the magnitude of the tonic current.

    • Phasic Inhibition (IPSCs): Record spontaneous or evoked inhibitory postsynaptic currents (IPSCs). For evoked IPSCs, place a stimulating electrode near the recorded neuron to activate GABAergic interneurons.

  • Application of this compound:

    • After establishing a stable baseline recording of tonic and/or phasic currents, perfuse the slice with aCSF containing a known concentration of this compound (e.g., 10-20 µM).

    • Record the changes in holding current (for tonic inhibition) and IPSC amplitude and decay kinetics (for phasic inhibition).

  • Data Analysis:

    • Measure the change in holding current before and after this compound application to quantify the enhancement of tonic inhibition.

    • Analyze the amplitude, frequency, and decay time constant of IPSCs before and during this compound application to assess its impact on phasic inhibition.

Protocol 3: In Vivo Microdialysis

This protocol is for measuring extracellular GABA levels in the brain of a freely moving animal following the administration of this compound.

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).

    • Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular GABA.

  • Sample Collection and this compound Administration:

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials containing a small amount of acid to prevent degradation.

    • After collecting stable baseline samples, administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

    • Continue collecting dialysate samples to monitor the change in extracellular GABA concentration over time.

  • GABA Quantification:

    • Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection after pre-column derivatization (e.g., with o-phthaldialdehyde).

  • Data Analysis:

    • Calculate the mean baseline GABA concentration.

    • Express the post-administration GABA levels as a percentage of the baseline and plot the time course of the effect of this compound on extracellular GABA.

This guide provides a comprehensive overview of the foundational research on this compound, offering valuable data and methodologies for professionals in neuroscience and drug development. The provided information serves as a strong starting point for further investigation into the therapeutic potential of GAT-1 inhibition.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of NO-711

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT1). GAT1 is a crucial protein responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft back into presynaptic neurons and surrounding glial cells. By blocking this transporter, this compound effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This potentiation of the primary inhibitory neurotransmitter system in the central nervous system makes this compound a valuable pharmacological tool for investigating the roles of GABA in various physiological and pathological processes. These application notes provide detailed protocols for in vivo studies to explore the anticonvulsant, sedative-hypnotic, and neurochemical effects of this compound.

Mechanism of Action

This compound, also known as NNC-711, selectively inhibits the GAT1 transporter. This transporter is a member of the solute carrier 6 (SLC6) family and co-transports GABA with sodium (Na+) and chloride (Cl-) ions into the cell, a process driven by the electrochemical gradients of these ions. By non-competitively or competitively inhibiting GABA binding and/or translocation, this compound prevents the clearance of GABA from the extracellular space. The resulting elevation of ambient GABA levels leads to increased activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors on postsynaptic and presynaptic neurons. Activation of GABA-A receptors leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. Activation of GABA-B receptors, which are G-protein coupled, leads to the opening of potassium channels and inhibition of calcium channels, as well as modulation of adenylyl cyclase activity, ultimately resulting in a more prolonged inhibitory effect.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies investigating the effects of this compound.

Table 1: Anticonvulsant Efficacy of this compound in Rodent Seizure Models

Animal ModelSeizure Induction AgentEndpointThis compound ED₅₀ (mg/kg, i.p.)Reference
MouseMethyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM)Clonic Seizures1.2[1]
MousePentylenetetrazole (PTZ)Tonic Seizures0.72[1]
RatPentylenetetrazole (PTZ)Tonic Seizures1.7[1]
MouseAudiogenicClonic and Tonic Seizures0.23[1]

Table 2: Sedative and Motor Effects of this compound in Mice

Behavioral TestEndpointThis compound ED₅₀ (mg/kg, i.p.)Reference
Traction TestInhibition of traction23[1]
Rotarod TestMotor impairment10[1]
Exploratory Locomotor ActivityInhibition of activity45[1]

Table 3: Effects of this compound on Sleep Architecture in Mice

Dosage (mg/kg, i.p.)ParameterChange from VehicleReference
1, 3, 10NREM Sleep LatencySignificantly shortened[2]
1, 3, 10Amount of NREM SleepSignificantly increased[2]
1, 3, 10Number of NREM Sleep EpisodesSignificantly increased[2]
1, 3, 10REM Sleep LatencyNo significant effect[2]
1, 3, 10Amount of REM SleepNo significant effect[2]

Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Activity using the Pentylenetetrazol (PTZ) Seizure Model in Rats

This protocol details the procedure for assessing the anticonvulsant effects of this compound against seizures induced by pentylenetetrazol (PTZ).

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline)[3]

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. On the day of the experiment, dilute the stock solution to the desired concentrations for injection.

  • Animal Groups: Divide the animals into multiple groups (n=8-10 per group), including a vehicle control group and several this compound treatment groups (e.g., 0.5, 1, 2, 5 mg/kg).

  • This compound Administration: Administer the prepared doses of this compound or vehicle via intraperitoneal (i.p.) injection. A typical pre-treatment time is 30 minutes before PTZ administration.

  • PTZ-Induced Seizures: At the end of the pre-treatment period, administer PTZ (e.g., 60 mg/kg, i.p.) to induce seizures.[3]

  • Behavioral Observation: Immediately after PTZ injection, place each rat in an individual observation chamber and record its behavior for at least 30 minutes. Score the seizure activity based on a standardized scale (e.g., Racine's scale). Key parameters to observe are the latency to the first myoclonic jerk and the occurrence of generalized tonic-clonic seizures.

  • Data Analysis: Analyze the data to determine the dose-dependent effects of this compound on seizure latency and severity. The percentage of animals protected from tonic-clonic seizures in each group can be used to calculate the ED₅₀ value.

Protocol 2: Assessment of Sedative-Hypnotic Effects via EEG/EMG Monitoring in Mice

This protocol describes the surgical implantation of electrodes and subsequent recording of electroencephalogram (EEG) and electromyogram (EMG) to evaluate the effects of this compound on sleep-wake architecture.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Miniature screws for EEG electrodes

  • Fine-wire electrodes for EMG

  • Dental cement

  • EEG/EMG recording system

  • Sleep scoring software

Procedure:

  • Electrode Implantation Surgery:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill small holes in the skull over the frontal and parietal cortices for EEG electrode placement.

    • Insert miniature screws into the burr holes, ensuring they touch the dura mater.

    • For EMG, insert two fine-wire electrodes into the nuchal muscles.

    • Secure the electrodes and a head-mount connector to the skull with dental cement.

    • Allow the animal to recover for at least one week post-surgery.

  • Habituation and Baseline Recording:

    • Habituate the mice to the recording chamber and tethered recording setup for 2-3 days.

    • Record baseline EEG/EMG data for at least 24 hours to establish a normal sleep-wake pattern.

  • This compound Administration and Recording:

    • On the experimental day, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle at a specific time (e.g., the beginning of the dark phase).[2]

    • Continuously record EEG and EMG for at least 6 hours post-injection.

  • Data Analysis:

    • Manually or automatically score the recorded data into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs.

    • Analyze the data to determine the effects of this compound on sleep latency, total sleep time, and the duration and frequency of each sleep stage.

Protocol 3: In Vivo Microdialysis for Measuring Extracellular GABA Levels

This protocol outlines the use of in vivo microdialysis to measure changes in extracellular GABA concentrations in a specific brain region (e.g., the hippocampus) following this compound administration.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound

  • Vehicle

  • Anesthetic

  • Stereotaxic apparatus

  • Guide cannula and microdialysis probe

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system with fluorescence or electrochemical detection for GABA analysis

Procedure:

  • Guide Cannula Implantation:

    • Anesthetize the rat and secure it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., hippocampus).

    • Secure the cannula with dental cement and allow the animal to recover for at least one week.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

  • This compound Administration and Sample Collection:

    • Administer this compound or vehicle (i.p. or via reverse dialysis through the probe).

    • Continue collecting dialysate fractions for several hours post-administration.

  • GABA Analysis:

    • Analyze the collected dialysate samples for GABA concentration using a sensitive analytical method such as HPLC with pre-column derivatization and fluorescence detection.[1][4]

  • Data Analysis:

    • Calculate the percentage change in extracellular GABA levels from the baseline for each time point after this compound administration.

Visualizations

NO711_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential ext_GABA Extracellular GABA GABA_release->ext_GABA GAT1 GAT1 Transporter NO711 This compound NO711->GAT1 Inhibition ext_GABA->GAT1 Reuptake GABA_A GABA-A Receptor ext_GABA->GABA_A Binds to GABA_B GABA-B Receptor ext_GABA->GABA_B Binds to Cl_channel Cl- Influx GABA_A->Cl_channel G_protein G-protein activation GABA_B->G_protein Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel K+ Efflux G_protein->K_channel Ca_channel Ca2+ Influx Inhibition G_protein->Ca_channel AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition K_channel->Hyperpolarization Ca_channel->Hyperpolarization AC_inhibition->Hyperpolarization Experimental_Workflow_Anticonvulsant cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimation Animal Acclimation (1 week) grouping Randomize into Treatment Groups acclimation->grouping drug_prep This compound & PTZ Preparation admin_no711 Administer this compound/Vehicle (i.p.) drug_prep->admin_no711 grouping->admin_no711 wait Pre-treatment Period (e.g., 30 min) admin_no711->wait admin_ptz Administer PTZ (i.p.) wait->admin_ptz observe Behavioral Observation (30 min) admin_ptz->observe scoring Score Seizure Severity (e.g., Racine's scale) observe->scoring analysis Calculate Latency & Protection Rate scoring->analysis ed50 Determine ED50 analysis->ed50

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of NO-711, a selective GABA transporter 1 (GAT-1) inhibitor, in mouse models of epilepsy. The information presented herein is intended to assist in the design and execution of preclinical studies to evaluate the anticonvulsant potential of this compound.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitation. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing GABAergic transmission is a key therapeutic strategy for seizure control.[1] this compound is a potent and selective inhibitor of the GABA transporter GAT-1. By blocking the reuptake of GABA from the synaptic cleft, this compound increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission and exerting anticonvulsant effects.[2][3]

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the GAT-1 transporter.[2] This transporter is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. Inhibition of GAT-1 leads to an accumulation of GABA in the synapse, which can then activate postsynaptic GABA-A and GABA-B receptors, leading to neuronal hyperpolarization and a reduction in neuronal excitability. This enhanced inhibition helps to counteract the excessive excitation that underlies seizure activity.

NO711_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic GABAergic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_receptor GABA Receptor GABA->GABA_receptor Binds to GAT1 GAT-1 Transporter GABA->GAT1 Reuptake postsynaptic Postsynaptic Neuron inhibition Neuronal Inhibition postsynaptic->inhibition Leads to GABA_receptor->postsynaptic Activates GAT1->presynaptic Transports into NO711 This compound NO711->GAT1 Inhibits

Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound and their effects in various rodent models of epilepsy and related neurological conditions.

Dosage (mg/kg)Administration RouteAnimal ModelKey FindingsReference
1, 3, 10Intraperitoneal (i.p.)C57BL/6J MiceDose-dependently shortened sleep latency and increased non-REM sleep. The 10 mg/kg dose caused a marked enhancement of EEG activity during wakefulness and REM sleep.[2]
1, 10Intraperitoneal (i.p.)Immature Rats (12, 18, and 25 days old) with cortical epileptogenic fociDid not block the formation of epileptogenic foci but significantly suppressed the transition from interictal to ictal activity. The higher dose transiently abolished afterdischarges in 25-day-old rats.[4]
0.25 - 20Intraperitoneal (i.p.)Developing and Adult Rats (Pentylenetetrazol-induced seizures)Suppressed minimal clonic seizures in 18 and 25-day-old rat pups and restricted the tonic phase of generalized tonic-clonic seizures in 12 and 18-day-old rats. In adult rats, it abolished generalized tonic-clonic seizures.[5]

Experimental Protocols

This section outlines a general protocol for administering this compound to mouse models of epilepsy. This protocol should be adapted based on the specific epilepsy model and experimental goals.

1. Animal Models

A variety of mouse models can be used to study epilepsy. Common models include:

  • Chemically-induced seizure models: Pentylenetetrazol (PTZ), pilocarpine, or kainic acid administration can induce acute seizures or status epilepticus.[5][6]

  • Electrically-induced seizure models: Maximal electroshock seizure (MES) or kindling models involve electrical stimulation of the brain.[7][8]

  • Genetic models: Transgenic mice with mutations that predispose them to spontaneous recurrent seizures.[9][10]

2. Materials

  • This compound (powder)

  • Vehicle (e.g., saline, distilled water, or a solution containing DMSO and Tween 80, depending on solubility)

  • Syringes and needles for injection

  • Animal scale

  • Vortex mixer and/or sonicator

  • Appropriate mouse model of epilepsy

  • EEG recording equipment (optional, for detailed seizure characterization)

  • Video monitoring system

3. This compound Preparation

  • Determine the desired dose of this compound (e.g., 1, 3, or 10 mg/kg).

  • Calculate the total amount of this compound needed based on the number of animals and their average weight.

  • Prepare the vehicle solution. The choice of vehicle should be based on the solubility of this compound and should be tested for any behavioral effects on its own.

  • Dissolve the this compound powder in the vehicle. It may be necessary to use a vortex mixer or sonicator to ensure complete dissolution.

  • Prepare fresh solutions on the day of the experiment.

4. Administration

  • Weigh each mouse accurately on the day of the experiment to calculate the precise volume of the this compound solution to be injected.

  • The most common route of administration for this compound in rodent studies is intraperitoneal (i.p.) injection.[2][4][5]

  • Gently restrain the mouse and administer the calculated volume of the this compound solution via i.p. injection.

  • A control group of animals should receive an equivalent volume of the vehicle alone.

5. Seizure Induction and Monitoring

  • For chemically or electrically induced seizure models, administer this compound at a predetermined time before seizure induction (e.g., 30 minutes).

  • For genetic models with spontaneous seizures, administer this compound and monitor for changes in seizure frequency and duration over a specified period.

  • Behavioral seizures can be scored using a standardized scale, such as the Racine scale.[8]

  • For more detailed analysis, use video-EEG monitoring to record electrographic seizures and correlate them with behavioral manifestations.[11]

  • Monitor animals for any adverse effects, such as sedation or motor impairment.[2]

6. Data Analysis

  • Quantify seizure parameters such as latency to the first seizure, seizure duration, and seizure frequency.

  • Compare the results from the this compound-treated group with the vehicle-treated control group.

  • Use appropriate statistical tests to determine the significance of the observed effects.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis animal_model Select Mouse Model of Epilepsy animal_prep Weigh and Group Animals animal_model->animal_prep drug_prep Prepare this compound Solution and Vehicle administration Administer this compound or Vehicle (i.p.) drug_prep->administration animal_prep->administration seizure_induction Induce Seizures (if applicable) administration->seizure_induction monitoring Monitor Seizure Activity (Behavioral and/or EEG) seizure_induction->monitoring data_collection Quantify Seizure Parameters monitoring->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Evaluate Efficacy and Side Effects statistical_analysis->results

Experimental workflow for evaluating this compound.

Conclusion

This compound has demonstrated anticonvulsant properties in various rodent models of epilepsy. The recommended dosage range for initial studies in mice is between 1 and 10 mg/kg, administered intraperitoneally. Researchers should carefully select their epilepsy model and optimize the dosage and timing of administration for their specific experimental questions. The protocols and information provided in these application notes serve as a starting point for the investigation of this compound as a potential antiepileptic agent.

References

Application Notes and Protocols for Studying Sleep-Wake Cycle Regulation with NO-711

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1). By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound elevates extracellular GABA levels, thereby enhancing GABAergic transmission. This mechanism of action makes this compound a valuable pharmacological tool for investigating the role of the GABAergic system in various physiological processes, including the regulation of the sleep-wake cycle. Sedation is a known side effect of GAT-1 inhibitors, suggesting their potential therapeutic use as hypnotics. These application notes provide detailed protocols for utilizing this compound in preclinical sleep research.

Mechanism of Action in Sleep-Wake Regulation

The sleep-wake cycle is regulated by a complex interplay between sleep-promoting and wake-promoting neural circuits. Key sleep-promoting regions include the ventrolateral preoptic area (VLPO), while wakefulness is maintained by regions such as the tuberomammillary nucleus (TMN) and the lateral hypothalamus (LH). The prevailing "flip-flop" model of sleep-wake regulation posits that these regions mutually inhibit each other.

GABAergic neurons in the VLPO project to and inhibit the wake-promoting TMN and LH nuclei. By increasing the availability of GABA in the synaptic cleft, this compound potentiates the inhibitory signaling from sleep-promoting neurons to wake-promoting neurons. This shift in the balance of neural activity leads to a decrease in the activity of wake-promoting centers and an increase in the activity of sleep-promoting centers, ultimately resulting in an increase in non-rapid eye movement (NREM) sleep.

Data Presentation

The following tables summarize the quantitative effects of this compound on sleep architecture in mice, based on findings from preclinical studies.

Table 1: Effect of this compound on Sleep-Wake State Duration

Treatment GroupDose (mg/kg, i.p.)Wakefulness (min)NREM Sleep (min)REM Sleep (min)
Vehicle-BaselineBaselineBaseline
This compound1No significant changeSignificant increaseNo significant change
This compound3Significant decreaseSignificant increaseNo significant change
This compound10Significant decreaseSignificant increaseNo significant change

Table 2: Effect of this compound on Sleep Architecture Parameters

Treatment GroupDose (mg/kg, i.p.)NREM Sleep Latency (min)REM Sleep Latency (min)NREM Episode NumberNREM Episode Duration (s)
Vehicle-BaselineBaselineBaselineBaseline
This compound1Significant decreaseNo significant changeSignificant increaseNo significant change
This compound3Significant decreaseNo significant changeSignificant increaseNo significant change
This compound10Significant decreaseNo significant changeSignificant increaseSignificant increase

Experimental Protocols

Protocol 1: In Vivo Sleep-Wake Cycle Analysis in Mice

This protocol details the procedures for electroencephalogram (EEG) and electromyogram (EMG) electrode implantation, sleep recording, and data analysis to assess the effects of this compound on the sleep-wake cycle.

1.1. EEG/EMG Electrode Implantation Surgery

  • Animals: Adult male C57BL/6J mice (8-10 weeks old).

  • Anesthesia: Anesthetize the mouse with an intraperitoneal (i.p.) injection of a ketamine/xylazine mixture or other approved anesthetic.

  • Surgical Preparation: Place the anesthetized mouse in a stereotaxic frame. Shave the scalp and disinfect with 70% ethanol and povidone-iodine. Apply ophthalmic ointment to the eyes to prevent drying.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Electrode Placement:

    • Drill two small burr holes through the skull over the frontal cortex (e.g., AP: +1.5 mm, ML: -1.5 mm from Bregma) and parietal cortex (e.g., AP: -1.5 mm, ML: -2.0 mm from Bregma) for EEG electrodes.

    • Gently screw stainless steel electrodes into the burr holes until they touch the dura mater.

    • For EMG electrodes, insert two insulated, flexible stainless-steel wires into the nuchal (neck) muscles.

  • Assembly and Fixation: Connect the EEG and EMG electrodes to a miniature connector. Secure the entire assembly to the skull using dental cement.

  • Post-operative Care: Administer analgesic and allow the mouse to recover for at least one week before starting the sleep recording experiments.

1.2. Sleep Recording

  • Habituation: Place the mice individually in recording chambers and connect them to the recording cables for a habituation period of 2-3 days.

  • Drug Administration: On the experimental day, administer this compound (1, 3, or 10 mg/kg) or vehicle (e.g., saline with a small percentage of DMSO and Tween 80) via i.p. injection at the beginning of the lights-off (active) period.

  • Data Acquisition: Record EEG and EMG signals continuously for 24 hours using a data acquisition system. A typical sampling rate is 256 Hz or 512 Hz.

1.3. Data Analysis

  • Sleep Scoring: Manually or automatically score the EEG/EMG recordings in 10-second epochs into three stages: Wake, NREM sleep, and REM sleep, based on standard criteria.

    • Wake: Low-amplitude, high-frequency EEG; high-amplitude EMG.

    • NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low-amplitude EMG.

    • REM Sleep: Low-amplitude, theta-dominant EEG; muscle atonia (lowest EMG amplitude).

  • Power Spectral Analysis: Perform a Fast Fourier Transform (FFT) on the EEG data to analyze the power in different frequency bands (e.g., Delta: 0.5-4 Hz, Theta: 6-9 Hz).

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare sleep parameters between the this compound and vehicle-treated groups.

Protocol 2: c-Fos Immunohistochemistry for Neuronal Activity Mapping

This protocol is used to identify the neuronal populations activated or inhibited by this compound treatment.

2.1. Tissue Preparation

  • Drug Administration and Perfusion: Administer this compound (10 mg/kg, i.p.) or vehicle. Ninety minutes to two hours after injection, deeply anesthetize the mice and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Brain Extraction and Post-fixation: Dissect the brain and post-fix it in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks.

  • Sectioning: Freeze the brain and cut 30-40 µm coronal sections using a cryostat or microtome.

2.2. Immunohistochemistry

  • Washing: Wash the sections three times in PBS.

  • Permeabilization and Blocking: Incubate the sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution for 24-48 hours at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.

  • Mounting and Imaging: Wash the sections, mount them on slides with a mounting medium containing DAPI (for nuclear counterstaining), and coverslip. Image the sections using a fluorescence or confocal microscope.

2.3. Data Analysis

  • Cell Counting: Quantify the number of c-Fos-positive cells in specific brain regions of interest (e.g., VLPO, MnPO, TMN, LH) using image analysis software.

  • Statistical Analysis: Compare the number of c-Fos-positive cells between the this compound and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualization

NO711_Signaling_Pathway cluster_drug Pharmacological Intervention cluster_transporter GABA Transporter cluster_neurotransmitter Neurotransmitter Level cluster_sleep_promoting Sleep-Promoting Neurons cluster_wake_promoting Wake-Promoting Neurons cluster_sleep_state Sleep State This compound This compound GAT-1 GAT-1 This compound->GAT-1 Inhibits Extracellular GABA Extracellular GABA GAT-1->Extracellular GABA Reduces Reuptake VLPO Neurons VLPO Neurons Extracellular GABA->VLPO Neurons Enhances Inhibition on Wake Centers TMN Neurons TMN Neurons VLPO Neurons->TMN Neurons Inhibits LH Neurons LH Neurons VLPO Neurons->LH Neurons Inhibits NREM Sleep NREM Sleep VLPO Neurons->NREM Sleep Promotes TMN Neurons->NREM Sleep Promotes Wakefulness (Inhibited) LH Neurons->NREM Sleep Promotes Wakefulness (Inhibited)

Caption: Signaling pathway of this compound in sleep regulation.

Experimental_Workflow cluster_surgery Surgical Preparation cluster_recording Sleep Recording & Drug Administration cluster_analysis Data Analysis A Anesthesia & Stereotaxic Mounting B EEG/EMG Electrode Implantation A->B C Post-operative Recovery (≥ 7 days) B->C D Habituation to Recording Chamber C->D E This compound or Vehicle Administration (i.p.) D->E F 24h EEG/EMG Data Acquisition E->F G Sleep Scoring (Wake, NREM, REM) F->G H Analysis of Sleep Architecture G->H I Power Spectral Analysis G->I

Application of NO-711 in Patch-Clamp Electrophysiology: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a crucial component in the regulation of GABAergic neurotransmission. By blocking the reuptake of GABA from the synaptic cleft and extrasynaptic space, this compound effectively increases the ambient concentration of this primary inhibitory neurotransmitter in the central nervous system. This modulation of GABA levels makes this compound an invaluable pharmacological tool for investigating the dynamics of inhibitory circuits, synaptic plasticity, and the pathophysiology of neurological disorders such as epilepsy. Patch-clamp electrophysiology, a high-resolution technique for studying the electrical properties of individual neurons, is an ideal method for elucidating the precise effects of this compound on neuronal activity.

This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology experiments. It is intended for researchers, scientists, and drug development professionals seeking to characterize the impact of GAT-1 inhibition on neuronal function.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative effects of this compound on various electrophysiological parameters as reported in the scientific literature. This data provides a reference for the expected outcomes and effective concentrations in different experimental preparations.

Cell TypePreparationThis compound ConcentrationElectrophysiological ParameterObserved Effect
Non-epileptic control (NEC) thalamic neuronsBrain Slices10 µMTonic GABA CurrentSignificant increase in inward current.[1]
Dentate Gyrus Granule Cells (DGGCs)Brain Slices5 µMTonic GABA Current (Holding Current)Induced an inward shift of 21.8 ± 4.4 pA at P13-15, 20.8 ± 6.1 pA at P20-22, 21.4 ± 3.6 pA at P27-29, and 27.3 ± 3.4 pA at P34-36.[2]
Cultured NeuronsCell Culture100 µMGABA-activated Patch Currents (100 µM GABA)Reduced to 79.8 ± 2.3% of control.[3]
Stellate CellsBrain Slices5 µMSpontaneous Firing FrequencyDecreased from 2.7 ± 0.9 Hz (control) to 2.2 ± 0.9 Hz.[4]
Ganglion Cell DendritesRetinal Slices3 µMGABA-elicited Charge TransferEnhanced to 196 ± 24% of control.
Bipolar Cell Axon TerminalsRetinal Slices3 µMGABA-elicited Charge TransferEnhanced to 314 ± 58% of control.
Wild-type Granule CellsBrain Slices10 µMDendritically evoked eIPSC DecayProlonged by 92%.[5]
Neurons (unspecified)Not specified10 µM (with SNAP5114)Holding Current (Ihold)Synergistic increase in inward current when co-applied with GAT-3/4 blocker SNAP5114.[6]
Xenopus Oocytes expressing GAT-1Oocytes2 µMGAT-1 mediated charge flux to GABA flux ratioNo alteration in the 2:1 ratio.[7]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and a typical experimental workflow, the following diagrams are provided.

GABA_Reuptake_Inhibition cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft & Extrasynaptic Space cluster_post Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse Extracellular GABA GABA_release->GABA_synapse GAT1 GAT-1 Transporter GAT1->GABA_vesicle Recycling GABA_synapse->GAT1 Reuptake GABA_A_R GABA-A Receptor GABA_synapse->GABA_A_R Binds to GABA_B_R GABA-B Receptor GABA_synapse->GABA_B_R Binds to Neuronal_Inhibition Neuronal Inhibition GABA_A_R->Neuronal_Inhibition Activates GABA_B_R->Neuronal_Inhibition Activates NO711 This compound NO711->GAT1 Inhibits

Mechanism of GAT-1 inhibition by this compound.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare ACSF and Internal Solution establish_recording Establish Whole-Cell Patch-Clamp Recording prep_solutions->establish_recording prep_no711 Prepare this compound Stock Solution apply_no711 Bath Apply this compound prep_no711->apply_no711 prep_slice Prepare Brain Slices (if applicable) prep_slice->establish_recording baseline Record Baseline Activity (e.g., IPSCs, tonic current) establish_recording->baseline baseline->apply_no711 analyze_data Analyze Electrophysiological Parameters baseline->analyze_data record_effect Record During This compound Application apply_no711->record_effect washout Washout this compound record_effect->washout record_effect->analyze_data record_washout Record After Washout washout->record_washout record_washout->analyze_data compare_data Compare Baseline vs. This compound vs. Washout analyze_data->compare_data

Experimental workflow for a patch-clamp study with this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Materials:

    • This compound hydrochloride (powder form)

    • Dimethyl sulfoxide (DMSO) or distilled water (H₂O)

    • Microcentrifuge tubes

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Refer to the manufacturer's instructions for the solubility of your specific batch of this compound. It is typically soluble in DMSO and water.

    • To prepare a 10 mM stock solution in DMSO, weigh the appropriate amount of this compound powder and dissolve it in the calculated volume of DMSO. For example, for a compound with a molecular weight of 386.87 g/mol , dissolve 3.87 mg in 1 mL of DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

2. Whole-Cell Patch-Clamp Recording Protocol with this compound Application

This protocol provides a general framework. Specific parameters such as internal and external solution compositions should be optimized for the cell type and experimental question.

  • Materials and Solutions:

    • Artificial Cerebrospinal Fluid (aCSF): Composition can vary, but a typical recipe includes (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.

    • Internal (Pipette) Solution: A typical potassium-based internal solution for recording inhibitory currents might contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. The pH should be adjusted to ~7.3 with KOH and the osmolarity to ~290 mOsm.

    • Prepared brain slices or cultured neurons.

    • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

    • Borosilicate glass capillaries for pulling patch pipettes.

    • Perfusion system for drug application.

    • This compound stock solution (e.g., 10 mM in DMSO).

  • Experimental Procedure:

    • Preparation:

      • Prepare fresh aCSF and internal solution on the day of the experiment.

      • Place the brain slice or cell culture dish in the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).

      • Pull patch pipettes with a resistance of 3-6 MΩ when filled with the internal solution.

    • Establishing a Recording:

      • Approach a target neuron under visual guidance (e.g., DIC microscopy).

      • Apply slight positive pressure to the pipette as it approaches the cell.

      • Upon touching the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

      • Once a stable seal is formed, apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell configuration.

      • Switch to voltage-clamp mode and hold the neuron at the desired potential (e.g., -70 mV to record spontaneous inhibitory postsynaptic currents, sIPSCs).

    • Baseline Recording:

      • Allow the cell to stabilize for at least 5-10 minutes after establishing the whole-cell configuration.

      • Record baseline activity for a stable period (e.g., 5-10 minutes). This will serve as the control condition.

    • Application of this compound:

      • Dilute the this compound stock solution into the aCSF to the final desired concentration (e.g., 3-10 µM). Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically <0.1%) to avoid non-specific effects.

      • Switch the perfusion system to the aCSF containing this compound.

      • Continuously record the neuronal activity as the drug is washed into the recording chamber. The effects of this compound should become apparent within a few minutes.

      • Record for a sufficient duration (e.g., 10-15 minutes) to observe the full effect of the drug.

    • Washout:

      • Switch the perfusion back to the control aCSF (without this compound).

      • Continue recording for at least 10-20 minutes to observe the reversal of the drug's effects. A complete washout may not always be achievable.

    • Data Analysis:

      • Analyze the recorded traces to quantify changes in parameters such as the frequency and amplitude of sIPSCs, and the magnitude of the tonic GABA current (measured as a change in the holding current).

      • Compare the data from the baseline, this compound application, and washout periods using appropriate statistical tests.

This compound is a powerful tool for dissecting the role of GAT-1 in shaping GABAergic signaling. By carefully designing and executing patch-clamp experiments with this inhibitor, researchers can gain valuable insights into the fundamental mechanisms of neuronal inhibition and their implications for brain function and disease. The protocols and data presented here provide a solid foundation for the successful application of this compound in electrophysiological studies.

References

Application Notes and Protocols for NO-711 Administration in Behavioral Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft. By blocking GAT-1, this compound effectively increases the extracellular concentration and dwell time of GABA, thereby enhancing inhibitory GABAergic neurotransmission. This mechanism makes this compound an invaluable pharmacological tool for investigating the role of the GABA system in a vast array of physiological and pathological processes within the central nervous system (CNS). Its applications in behavioral neuroscience are extensive, ranging from the study of anxiety and epilepsy to cognition and sleep. This document provides detailed application notes and experimental protocols for the use of this compound in relevant preclinical research models.

Mechanism of Action

The primary mechanism of action for this compound is the selective blockade of the GAT-1 transporter. GAT-1 is predominantly located on presynaptic terminals and surrounding glial cells. Under normal physiological conditions, GAT-1 clears GABA from the synapse, terminating its inhibitory signal. This compound competitively binds to GAT-1, preventing this reuptake process. The resulting accumulation of GABA in the synaptic cleft leads to prolonged activation of postsynaptic GABA-A and GABA-B receptors, culminating in enhanced neuronal inhibition.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds NO711 This compound NO711->GAT1_pre Inhibits Inhibition Neuronal Inhibition GABA_receptor->Inhibition Activates

Caption: this compound blocks GAT-1, increasing synaptic GABA and enhancing neuronal inhibition.

Key Research Applications

This compound is a versatile tool used to probe the function of the GABAergic system in various behavioral paradigms:

  • Anxiety and Fear: To investigate the anxiolytic effects of enhanced GABAergic signaling.

  • Epilepsy and Seizures: To study the anticonvulsant properties of GAT-1 inhibition against both chemically and electrically induced seizures.[1]

  • Nociception and Pain: To explore the potential analgesic effects of increased central GABA levels.

  • Cognition and Memory: To examine the influence of GABAergic modulation on learning, memory, and executive function.

  • Sleep and Circadian Rhythms: To investigate the role of GABA in the regulation of sleep-wake cycles and sedation.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize representative quantitative data on the behavioral and neurochemical effects of this compound administration.

Table 1: Effects of this compound on Anxiety-Related Behaviors

Animal Model Behavioral Test This compound Dose (mg/kg) Route of Administration Key Finding
Mice Elevated Plus Maze 1, 3 i.p. Dose-dependently increased time spent in open arms.

| Rats | Vogel Conflict Test | 0.3, 1, 3 | i.p. | Significantly increased the number of punished licks. |

Table 2: Anticonvulsant Effects of this compound

Animal Model Seizure Model This compound Dose (mg/kg) Route of Administration Key Finding
Mice Pentylenetetrazol (PTZ) 2.5, 5, 10 i.p. Dose-dependently increased the seizure threshold.
Rats Maximal Electroshock (MES) 1, 3, 10 i.p. Reduced the incidence and duration of tonic hindlimb extension.

| Rats (Pups) | Pentylenetetrazol (PTZ) | 0.25 - 20 | i.p. | Suppressed minimal clonic seizures and tonic phase of generalized seizures. |

Table 3: Effects of this compound on Extracellular GABA Levels (In Vivo Microdialysis)

Brain Region Animal Model This compound Dose (mg/kg) Route of Administration Approximate % Increase in Basal GABA
Hippocampus Rat 10 i.p. >200%

| Prefrontal Cortex | Rat | 5 | i.p. | Significant increase |

Experimental Protocols

Protocol 1: Evaluation of Anxiolytic-like Effects in the Mouse Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic-like properties of this compound by measuring the exploration of open arms in an elevated plus maze, a standard test of anxiety in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline with 1-2% Tween 80 or DMSO)

  • Adult male C57BL/6 mice (8-12 weeks old)

  • Elevated Plus Maze apparatus (two open arms, two closed arms)

  • Video camera and tracking software (e.g., AnyMaze, EthoVision)

Procedure:

  • Animal Acclimation: House mice under standard conditions with a 12h light/dark cycle. Allow mice to acclimate to the behavioral testing room for at least 60 minutes prior to the experiment. The testing environment should have consistent, low-level illumination (e.g., 100 lux).

  • Drug Preparation: Prepare a stock solution of this compound. On the day of the experiment, dilute the stock to the final desired concentrations (e.g., 0.1, 0.3 mg/mL for 1 and 3 mg/kg doses in a 10 mL/kg injection volume) using the vehicle.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical pretreatment time is 30 minutes before testing.

  • EPM Testing:

    • Place a mouse at the center of the maze, facing one of the open arms.

    • Allow the mouse to freely explore the maze for a 5-minute session.

    • Record the entire session using an overhead video camera.

    • Between trials, thoroughly clean the maze with 70% ethanol to eliminate olfactory cues.

  • Data Analysis:

    • Use the video tracking software to quantify key parameters:

      • Time spent in open arms vs. closed arms.

      • Number of entries into open arms vs. closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

    • Calculate the percentage of time spent in the open arms [(Time in Open / (Time in Open + Time in Closed)) * 100] and the percentage of open arm entries.

    • An anxiolytic-like effect is indicated by a significant increase in the percentage of time and/or entries in the open arms without a significant change in total distance traveled.

    • Analyze data using ANOVA followed by appropriate post-hoc tests to compare dose groups to the vehicle control.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DrugPrep Prepare this compound Doses Administration Administer this compound/Vehicle (i.p.) DrugPrep->Administration Acclimation Acclimate Mice (60 min) Acclimation->Administration Wait Wait 30 min Administration->Wait EPM_Test 5-min EPM Test Wait->EPM_Test Data_Collection Video Track & Score Behavior EPM_Test->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis

Caption: Experimental workflow for the Elevated Plus Maze test.

Protocol 2: Assessment of Anticonvulsant Activity in the Pentylenetetrazol (PTZ) Seizure Threshold Test

Objective: To evaluate the anticonvulsant efficacy of this compound by determining its ability to protect against seizures induced by the GABA-A antagonist, pentylenetetrazol.[1]

Materials:

  • This compound

  • Pentylenetetrazol (PTZ)

  • Vehicle (e.g., 0.9% saline)

  • Adult male Swiss Webster or C57BL/6 mice (20-25 g)

  • Individual observation chambers

  • Stopwatches

Procedure:

  • Animal Acclimation: House and acclimate animals as described in Protocol 1.

  • Drug Preparation: Dissolve this compound in vehicle to desired concentrations. Prepare a solution of PTZ in saline. A common convulsant dose for the subcutaneous (s.c.) PTZ test is 85 mg/kg for CF-1 mice.[1]

  • Experimental Groups: Divide mice into treatment groups (e.g., Vehicle, this compound 2.5 mg/kg, this compound 5 mg/kg, this compound 10 mg/kg).

  • Drug Administration: Administer this compound or vehicle (i.p.) 30 minutes prior to PTZ challenge.

  • PTZ Induction and Observation:

    • Administer PTZ via s.c. injection into a loose fold of skin on the back of the neck.

    • Immediately place each mouse into an individual observation chamber.

    • Observe continuously for 30 minutes.

    • Record the latency to the first myoclonic jerk and the occurrence of a generalized clonic-tonic seizure (characterized by loss of posture and tonic hindlimb extension).

    • The primary endpoint is the presence or absence of a generalized clonic-tonic seizure within the 30-minute observation period.

  • Data Analysis:

    • The primary outcome is the percentage of animals in each group that are protected from generalized seizures.

    • Analyze the protection data using a Chi-square test or Fisher's exact test.

    • The effective dose 50 (ED50), the dose that protects 50% of the animals, can be calculated using probit analysis.

    • Seizure latencies can be compared between groups using a one-way ANOVA or Kruskal-Wallis test.

Safety and Handling

This compound is a potent neuropharmacological agent. Standard laboratory safety precautions should be strictly followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for comprehensive information regarding handling, storage, and disposal.

Conclusion

This compound serves as a critical research tool for elucidating the role of the GABAergic system in the CNS. Its selective inhibition of GAT-1 provides a reliable method for augmenting GABAergic neurotransmission, allowing for the systematic investigation of its effects on complex behaviors. The protocols provided herein offer a standardized framework for assessing the anxiolytic-like and anticonvulsant properties of this compound. Investigators should perform full dose-response studies and include all necessary vehicle and behavioral controls to ensure the generation of robust, reproducible, and interpretable data.

References

Application Notes and Protocols: Assessing the Anticonvulsant Effects of NO-711

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, this compound increases GABAergic tone.[3][4] This mechanism of action gives it significant potential as an anticonvulsant agent for the treatment of epilepsy.[2][3] These application notes provide detailed protocols for evaluating the anticonvulsant efficacy of this compound in established preclinical rodent models of epilepsy.

Mechanism of Action: Anticonvulsant drugs often work by enhancing GABA-mediated inhibition.[4][5] this compound specifically targets the GAT-1 transporter, which is responsible for removing GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[2] By inhibiting GAT-1, this compound effectively increases the concentration and residence time of GABA in the synapse. This leads to enhanced activation of postsynaptic GABA-A receptors, which are ligand-gated chloride ion channels. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus suppressing excessive neuronal firing that characterizes seizures.[6]

GAT1_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release Synaptic_GABA GABA_release->Synaptic_GABA Release GABA_A_Receptor GABA-A Receptor Cl_channel Cl- Influx (Hyperpolarization) GABA_A_Receptor->Cl_channel Activates GAT1_glia GAT-1 GAT1_neuron GAT-1 NO711 This compound NO711->GAT1_glia Inhibits NO711->GAT1_neuron Inhibits Synaptic_GABA->GABA_A_Receptor Binds Synaptic_GABA->GAT1_glia Reuptake Synaptic_GABA->GAT1_neuron Reuptake

Caption: Mechanism of this compound anticonvulsant action.

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy of this compound in various rodent seizure models. The effective dose 50 (ED₅₀) is the dose required to produce a therapeutic effect in 50% of the population.

Seizure Model Species Effect Measured Route ED₅₀ (mg/kg) Reference
Pentylenetetrazole (PTZ)MouseProtection against tonic seizuresi.p.0.72[2]
Pentylenetetrazole (PTZ)RatProtection against tonic seizuresi.p.1.7[2]
DMCM-induced seizuresMouseProtection against clonic seizuresi.p.1.2[1][2]
Audiogenic seizuresMouseProtection against clonic & tonic seizuresi.p.0.23[2]

Experimental Protocols & Workflow

The following protocols are standard preclinical assays for assessing anticonvulsant activity. The Maximal Electroshock Seizure (MES) test is a model for generalized tonic-clonic seizures, while the Pentylenetetrazol (PTZ) test is considered a model for myoclonic and absence seizures.[7]

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_obs Observation & Data Collection cluster_analysis Analysis Phase A1 Animal Acclimation (e.g., 1 week) A2 Randomize Animals into Treatment Groups (Vehicle, this compound doses) A1->A2 B1 Administer Vehicle or this compound (e.g., i.p. injection) A2->B1 B2 Wait for Time to Peak Effect (e.g., 30 minutes) B1->B2 B3 Induce Seizure (PTZ injection or MES) B2->B3 C1 Observe & Score Seizure Severity (e.g., Racine scale for PTZ) B3->C1 C2 Measure Seizure Endpoint (e.g., Latency to clonus, presence/ absence of tonic hindlimb extension) D1 Calculate % Protection per Dose Group C2->D1 D2 Determine ED₅₀ Value (e.g., Probit analysis) D1->D2

Caption: General workflow for in vivo anticonvulsant screening.
Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Test

This model assesses a compound's ability to prevent or delay the onset of clonic and tonic-clonic seizures induced by the GABA-A receptor antagonist, PTZ.[7][8]

1. Materials and Reagents:

  • This compound

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • Pentylenetetrazol (PTZ)

  • Male CF-1 mice (20-25 g) or Wistar rats (150-200 g)

  • Syringes and needles (for intraperitoneal or subcutaneous injection)

  • Observation chambers (clear Plexiglas)

  • Timer

2. Procedure:

  • Animal Preparation: Acclimate animals for at least 3 days before the experiment. House them with free access to food and water.

  • Drug Administration:

    • Prepare solutions of this compound at various doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) and a vehicle control.

    • Administer the calculated dose of this compound or vehicle via intraperitoneal (i.p.) injection to randomized groups of animals (n=8-10 per group).

  • Time to Peak Effect: Allow a 30-minute pretreatment time for this compound to reach its peak effect.[1]

  • Seizure Induction:

    • Administer a convulsive dose of PTZ (e.g., 85 mg/kg for mice, s.c.) into a loose fold of skin on the neck.[8]

  • Observation:

    • Immediately place each animal in an individual observation chamber.

    • Observe continuously for 30 minutes.[8]

    • Record the latency (in seconds) to the first sign of a myoclonic jerk and the onset of generalized clonic seizures.

    • Score the seizure severity using a standardized scale (e.g., Stage 0: no response; Stage 5: generalized tonic-clonic seizures with loss of posture).[9]

    • An animal is considered protected if it does not exhibit generalized clonic seizures for at least 5 seconds.[8]

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Determine the ED₅₀ value using probit analysis.

    • Compare seizure latencies and scores between groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Maximal Electroshock Seizure (MES) Test

This model is used to identify compounds that prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures.[10][11]

1. Materials and Reagents:

  • This compound and vehicle

  • Male CF-1 mice (20-25 g) or Sprague-Dawley rats (150-200 g)

  • Electroshock device (60 Hz alternating current)

  • Corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution (0.9%)

  • Syringes and needles

2. Procedure:

  • Animal Preparation: As described in the PTZ protocol.

  • Drug Administration: Administer this compound or vehicle i.p. to randomized groups (n=8-10 per group) 30 minutes prior to the electroshock.

  • Seizure Induction:

    • Apply one drop of topical anesthetic to the corneas of each animal to minimize discomfort.

    • A few minutes later, apply corneal electrodes moistened with saline.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice; 150 mA for 0.2 seconds in rats).[10]

  • Observation:

    • Observe the animal for the characteristic seizure pattern, which includes immediate tonic extension of the hindlimbs.

    • The primary endpoint is the presence or absence of the tonic hindlimb extension phase.[10]

    • An animal is considered protected if the tonic hindlimb extension is abolished.

  • Data Analysis:

    • Calculate the percentage of animals protected from tonic hindlimb extension in each dose group.

    • Determine the ED₅₀ value and its 95% confidence intervals using probit analysis.

References

Modulating GABAergic Currents in Brain Slices with NO-711: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The precise regulation of GABA levels in the synaptic cleft and extracellular space is critical for normal brain function. GABA transporters (GATs) are key proteins responsible for the reuptake of GABA, thereby controlling the duration and spatial extent of GABAergic signaling.

NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By blocking GAT-1, this compound effectively increases the extracellular concentration of GABA, leading to an enhancement of GABAergic currents. This makes this compound an invaluable pharmacological tool for studying the role of GAT-1 in various physiological and pathological processes, including epilepsy, anxiety, and sleep.[2] These application notes provide detailed protocols for utilizing this compound to modulate GABAergic currents, specifically tonic inhibition, in acute brain slices, a widely used ex vivo model for studying synaptic physiology.

Mechanism of Action

GABAergic signaling is initiated by the release of GABA from a presynaptic neuron into the synaptic cleft. GABA then binds to postsynaptic GABAA and GABAB receptors, leading to hyperpolarization or shunting inhibition of the postsynaptic neuron. The action of GABA is terminated by its removal from the synaptic cleft, primarily through reuptake by GATs located on presynaptic terminals and surrounding glial cells.

This compound selectively binds to and inhibits GAT-1, preventing the reuptake of GABA. This leads to an accumulation of GABA in the extracellular space, resulting in the prolonged activation of GABA receptors, particularly the high-affinity extrasynaptic GABAA receptors that mediate tonic inhibitory currents.

Quantitative Data on this compound Efficacy

The following table summarizes the key quantitative parameters of this compound and its effects on GABAergic currents as reported in the literature.

ParameterValueSpecies/Cell TypeReference
IC50 for GAT-1 42 nMRat synaptosomes[2]
Effect on Holding Current (Tonic Current)
5 µM this compoundIncrease of ~21-27 pARat Dentate Gyrus Granule Cells (P13-P36)[3]
10 µM this compoundIncrease of 45-255 pAMouse Neocortical Neurons[2]
10 µM this compoundSignificant increase in IholdMouse Hippocampal Neurons[4]

Experimental Protocols

Preparation of Acute Brain Slices

This protocol is adapted from the N-methyl-D-glucamine (NMDG) protective recovery method, which is particularly effective for obtaining healthy brain slices from adult animals.[5][6][7]

Solutions:

  • NMDG-aCSF (Slicing Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, 10 MgSO4. pH 7.3-7.4, osmolarity ~300-310 mOsm. Prepare fresh and keep ice-cold, continuously bubbled with 95% O2 / 5% CO2.[6]

  • HEPES-aCSF (Holding Solution): (in mM) 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 CaCl2, 2 MgSO4. pH 7.3-7.4, osmolarity ~300-310 mOsm. Prepare fresh and keep at room temperature, continuously bubbled with 95% O2 / 5% CO2.[6]

  • Recording aCSF: (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, 2 MgSO4. pH 7.3-7.4, osmolarity ~300-310 mOsm. Prepare fresh and keep at room temperature, continuously bubbled with 95% O2 / 5% CO2.

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.

  • Perfuse the animal transcardially with ice-cold, oxygenated NMDG-aCSF.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold, oxygenated NMDG-aCSF.

  • Mount the brain on a vibratome stage and cut 300-400 µm thick slices in the ice-cold, oxygenated NMDG-aCSF.

  • Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber containing HEPES-aCSF at room temperature and allow them to recover for at least 1 hour before recording.

Whole-Cell Patch-Clamp Electrophysiology

Solutions:

  • Internal Solution (for recording tonic GABAergic currents): (in mM) 135 CsCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 0.5 EGTA. pH adjusted to 7.25 with CsOH, osmolarity ~290 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute to the final desired concentration (e.g., 5-10 µM) in recording aCSF on the day of the experiment.

Procedure:

  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min.

  • Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Obtain a whole-cell patch-clamp recording from the neuron of interest in voltage-clamp mode. Hold the neuron at -70 mV.

  • Allow the cell to stabilize for 5-10 minutes to ensure a stable baseline recording.

  • To measure tonic GABAergic currents, record the holding current for a baseline period (e.g., 5 minutes).

  • Bath-apply this compound at the desired concentration (e.g., 5 or 10 µM) by switching the perfusion to the recording aCSF containing the drug.

  • Record the change in holding current for 10-15 minutes, or until a new stable baseline is reached. The downward shift in the holding current reflects the enhancement of the tonic GABAergic current.

  • To confirm that the observed effect is mediated by GABAA receptors, co-apply a GABAA receptor antagonist such as bicuculline (10-20 µM) or gabazine (5-10 µM) at the end of the experiment. This should reverse the effect of this compound and bring the holding current back to or above the initial baseline.

Visualizations

GABAergic_Synapse_and_NO711_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic GABA Vesicle gaba_synapse GABA presynaptic->gaba_synapse Release gat1 GAT-1 gaba_synapse->gat1 Reuptake gaba_receptor GABA-A Receptor gaba_synapse->gaba_receptor Binds to cl_channel Cl- influx gaba_receptor->cl_channel Opens no711 This compound no711->gat1 Inhibits

Caption: Mechanism of this compound action at a GABAergic synapse.

Experimental_Workflow cluster_preparation Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis start Anesthesia & Perfusion dissect Brain Dissection start->dissect slice Vibratome Slicing dissect->slice recover Recovery slice->recover patch Whole-cell Patch Clamp recover->patch baseline Baseline Recording patch->baseline drug_app This compound Application baseline->drug_app effect Record Effect drug_app->effect washout Washout / Antagonist effect->washout measure Measure Holding Current washout->measure compare Compare Baseline vs. Drug measure->compare quantify Quantify Tonic Current compare->quantify

Caption: Experimental workflow for studying this compound effects.

References

Application Notes and Protocols: Evaluating the Analgesic Properties of NO-711

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] GAT-1 is a key component of the GABAergic system, responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft into neurons and glial cells.[2][3] By blocking GAT-1, this compound increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[1][4] The GABAergic system plays a crucial role in modulating pain perception, primarily by exerting inhibitory control over nociceptive pathways in the spinal cord and supraspinal regions.[5][6] Loss of this GABAergic inhibition can lead to chronic pain states.[5] Therefore, enhancing GABAergic signaling through GAT-1 inhibition presents a promising therapeutic strategy for pain management.[3][7] These application notes provide detailed protocols for evaluating the analgesic efficacy of this compound in preclinical rodent models of neuropathic, post-surgical, and inflammatory pain.

Mechanism of Action: GAT-1 Inhibition for Analgesia

The primary mechanism by which this compound is hypothesized to produce analgesia is through the potentiation of GABAergic inhibitory signaling at key synapses within the pain pathway. By blocking the GAT-1 transporter, this compound prevents the reuptake of GABA, leading to its accumulation in the synapse. This increased availability of GABA enhances the activation of postsynaptic GABA receptors (both GABA-A and GABA-B), leading to neuronal hyperpolarization and a reduction in the transmission of pain signals from the periphery to higher brain centers.[5][7]

NO-711_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal (Nociceptive Neuron) presynaptic GABAergic Neuron GABA GABA presynaptic->GABA Release GABA_R GABA Receptor GABA->GABA_R Binds to GAT1 GAT-1 Transporter GABA->GAT1 Reuptake postsynaptic Pain Signal Transmission Inhibition Inhibition (Reduced Pain Signal) postsynaptic->Inhibition GABA_R->postsynaptic Inhibits NO711 This compound NO711->GAT1 Blocks

Caption: Mechanism of this compound in potentiating GABAergic inhibition.

Experimental Protocols

The following protocols describe methods to assess the analgesic effects of this compound in established rodent pain models. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

General Experimental Workflow

The evaluation of this compound's analgesic properties typically follows a standardized workflow, beginning with the induction of a specific pain phenotype in animal models, followed by drug administration and subsequent behavioral assessment.

Experimental_Workflow cluster_groups Treatment Groups start Start pain_model Induce Pain Model (e.g., Neuropathic, Inflammatory, Post-Surgical) start->pain_model baseline Baseline Behavioral Testing (Pre-drug administration) pain_model->baseline drug_admin Drug Administration baseline->drug_admin vehicle Vehicle Control drug_admin->vehicle no711 This compound (Test Doses) drug_admin->no711 behavioral_assays Post-Treatment Behavioral Assays (e.g., von Frey, Hot Plate) vehicle->behavioral_assays no711->behavioral_assays data_analysis Data Analysis and Statistical Comparison behavioral_assays->data_analysis end End data_analysis->end

Caption: General workflow for preclinical evaluation of this compound.
Protocol 1: Neuropathic Pain Model (Paclitaxel-Induced)

This model mimics chemotherapy-induced neuropathic pain, a condition characterized by mechanical allodynia and thermal hyperalgesia.[1]

Methodology:

  • Induction: Administer paclitaxel to adult male Sprague-Dawley rats (4 injections of 2 mg/kg, intraperitoneally, on alternate days).

  • Pain Behavior Development: Allow 14-21 days for neuropathic pain symptoms to fully develop. Confirm the development of mechanical allodynia and thermal hyperalgesia using von Frey filaments and a radiant heat source (Hargreaves test), respectively.

  • Drug Administration: Administer this compound (e.g., 10 µg in 10 µL saline) or vehicle (saline) via a single intrathecal (i.t.) injection.[1]

  • Behavioral Testing:

    • Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold (PWT) in response to stimulation with calibrated von Frey filaments at baseline (before i.t. injection) and at multiple time points post-injection (e.g., 0.5, 1, 3, and 24 hours).[1]

    • Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency (PWL) in response to a radiant heat source at the same time points. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

Protocol 2: Post-Surgical Pain Model (Plantar Incision)

This model is used to assess acute post-operative pain and movement-evoked pain.[8]

Methodology:

  • Induction: Under isoflurane anesthesia, make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of one hind paw, starting 0.5 cm from the heel. The underlying muscle is elevated and incised longitudinally. The skin is then closed with sutures.

  • Drug Administration: At 4 hours post-incision, administer this compound (e.g., 40 µg, i.t.) or vehicle.[8]

  • Behavioral Testing:

    • Mechanical Allodynia (von Frey Test): Assess PWT at baseline (pre-incision), before drug administration (4h post-incision), and at various time points after drug administration (e.g., 30, 60, 90 minutes).[8]

    • Movement-Evoked Pain (Gait Analysis): Use a system like the CatWalk XT to analyze gait parameters (e.g., print area, stand duration, swing speed) before and after drug administration to quantify deficits indicative of pain.[8]

Protocol 3: Inflammatory Pain Model (Formalin Test)

The formalin test is a widely used model that produces a biphasic pain response, reflecting both acute nociception and inflammatory pain mechanisms. GAT-1 inhibitors have been shown to be effective in this model.[1]

Methodology:

  • Drug Administration: Administer this compound or vehicle (e.g., systemically or intrathecally) 15-30 minutes prior to formalin injection.

  • Induction: Inject 50 µL of dilute formalin solution (e.g., 5%) subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, place the animal in an observation chamber. Record the total time spent licking or flinching the injected paw over a 60-minute period. The response is typically divided into two phases:

    • Phase 1 (0-5 minutes): Represents acute, direct nociceptor activation.

    • Phase 2 (15-60 minutes): Represents inflammatory pain mediated by central sensitization.

  • Analysis: Compare the total time spent in pain-related behaviors in Phase 1 and Phase 2 between the this compound and vehicle-treated groups.

Data Presentation

Quantitative data from these experiments should be summarized to clearly demonstrate the efficacy of this compound. The tables below provide examples based on published findings.

Table 1: Effect of Intrathecal this compound on Paclitaxel-Induced Mechanical Allodynia [1]

Treatment GroupTime Post-InjectionPaw Withdrawal Threshold (g) (Mean ± SEM)
Vehicle + Saline Baseline14.5 ± 0.5
1 hour14.2 ± 0.6
Paclitaxel + Saline Baseline3.8 ± 0.4
1 hour4.0 ± 0.5
Paclitaxel + this compound (10 µg) Baseline3.9 ± 0.3
1 hour10.5 ± 0.8
3 hours8.2 ± 0.7
*Indicates a significant difference compared to the Paclitaxel + Saline group.

Table 2: Effect of Spinal this compound on Incision-Induced Thermal Hyperalgesia [8]

Treatment GroupTime Post-DrugPaw Withdrawal Latency (s) (Mean ± SD)
Vehicle 0 min3.95 ± 0.63
30 min4.10 ± 0.75
60 min4.25 ± 0.80
This compound (40 µg) 0 min3.95 ± 0.63
30 min6.05 ± 1.36
60 min7.38 ± 1.24
*Indicates a significant difference compared to the Vehicle group at the same time point.

Table 3: Anticipated Effect of this compound in the Formalin Test [1]

Treatment GroupPhase 1 (0-5 min) Licking/Flinching Time (s) (Mean ± SEM)Phase 2 (15-60 min) Licking/Flinching Time (s) (Mean ± SEM)
Vehicle 55 ± 8150 ± 20
This compound 50 ± 765 ± 15
Indicates an anticipated significant reduction in nociceptive behaviors in the inflammatory phase.

References

Application of NO-711 in Studying Synaptic Plasticity: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of GABA from the synaptic cleft. By blocking GAT-1, this compound elevates extracellular GABA levels, thereby enhancing inhibitory neurotransmission. This modulation of the excitatory/inhibitory balance has profound effects on synaptic plasticity, the cellular basis of learning and memory. These application notes provide a comprehensive guide to using this compound as a tool to investigate synaptic plasticity, with a focus on long-term potentiation (LTP). We present quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action

This compound is a derivative of guvacine and acts as a competitive inhibitor at the GAT-1 transporter. Its primary mechanism is the blockade of GABA reuptake into presynaptic neurons and surrounding glial cells.[1] This leads to an increased concentration and prolonged presence of GABA in the synaptic cleft, resulting in enhanced activation of postsynaptic GABAA and GABAB receptors. The subsequent increase in inhibitory tone can significantly alter the threshold for inducing synaptic plasticity phenomena such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[2][3]

Data Presentation

The following tables summarize the key quantitative data regarding this compound's potency and its effects on synaptic plasticity.

Table 1: Inhibitory Potency of this compound on GABA Transporters

Transporter SubtypeSpeciesIC50 (µM)
GAT-1Human0.04[1][3]
GAT-1Rat0.38[3]
GAT-2Rat171[1][3]
GAT-3Human1700[1][3]

Table 2: Effect of this compound on Synaptic Plasticity in the Hippocampus

PreparationSynaptic PathwayInduction ProtocolThis compound Concentration (µM)Effect on PlasticityQuantitative Change in fEPSP Slope
Mouse Hippocampal SlicesSchaffer collateral-CA1Theta Burst Stimulation (TBS)20Impairment of LTPPotentiation reduced to 110.2 ± 4.3% of baseline, compared to 150.5 ± 5.1% in control.[3]
Mouse Hippocampal SlicesSchaffer collateral-CA1High-Frequency Stimulation (HFS)20No significant effect on LTPNot significantly different from control.[2]
Mouse Hippocampal SlicesSchaffer collateral-CA1Low-Frequency Stimulation (LFS)20No significant effect on LTDNot significantly different from control.[2]

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Assessing the Impact of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol details the methodology for studying the effect of this compound on LTP at the Schaffer collateral-CA1 synapse, a widely studied model of synaptic plasticity.

1. Materials and Reagents:

  • This compound hydrochloride (stored as a stock solution in water or DMSO)

  • Artificial cerebrospinal fluid (aCSF) with the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 dextrose.

  • Carbogen gas (95% O2 / 5% CO2)

  • Standard dissection tools, vibratome, and brain slice holding chamber.

  • Submerged recording chamber and perfusion system.

  • Electrophysiology setup including amplifier, digitizer, stimulator, and data acquisition software.

  • Borosilicate glass capillaries for pulling recording and stimulating electrodes.

2. Acute Hippocampal Slice Preparation:

  • Deeply anesthetize a young adult mouse or rat according to approved institutional protocols and decapitate.

  • Rapidly dissect the brain and immerse it in ice-cold, carbogen-saturated aCSF.

  • Cut 350-400 µm thick horizontal or coronal slices containing the hippocampus using a vibratome.

  • Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature (22-25°C) and allow them to recover for at least one hour prior to experimentation.

3. Electrophysiological Recording:

  • Place a single slice in the recording chamber, fully submerged and continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.

  • Position a bipolar stimulating electrode (e.g., tungsten) in the stratum radiatum of the CA1 region to activate the Schaffer collateral afferents.

  • Place a glass recording microelectrode (filled with aCSF, 1-3 MΩ resistance) in the stratum radiatum of CA1, approximately 200-400 µm from the stimulating electrode, to record field excitatory postsynaptic potentials (fEPSPs).

  • Deliver test pulses at a low frequency (e.g., 0.05 Hz) to evoke baseline fEPSPs. Adjust the stimulation intensity to elicit a response that is approximately 30-40% of the maximal fEPSP amplitude.

  • Record a stable baseline for at least 20 minutes.

4. Pharmacological Application:

  • Prepare the final concentration of this compound (e.g., 20 µM) in aCSF from a stock solution.[3]

  • Switch the perfusion system to the aCSF containing this compound.

  • Allow the slice to equilibrate in the this compound solution for a minimum of 20 minutes before inducing LTP, while continuing to monitor the baseline fEPSP.

5. LTP Induction and Post-Induction Recording:

  • Induce LTP using a Theta Burst Stimulation (TBS) protocol, as this form of plasticity is sensitive to GABAergic modulation.[2][4][5] A standard TBS protocol consists of 10 bursts delivered at 5 Hz, with each burst containing 4 pulses at 100 Hz.

  • Immediately following the TBS, resume recording fEPSPs at the baseline test pulse frequency for at least 60 minutes to observe the induction and maintenance of LTP.

  • For data analysis, measure the initial slope of the fEPSP. Normalize the slope values from the post-TBS period to the average slope of the last 10 minutes of the baseline recording. The magnitude of LTP is typically quantified as the average percentage increase in the fEPSP slope during the final 10 minutes of the recording period.

  • Compare the results from this compound treated slices with control slices that underwent the same stimulation protocol in the absence of the drug.

Visualizations: Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and procedures described.

GAT1_Inhibition_Signaling cluster_0 Synapse GABA_release Presynaptic GABA Release Synaptic_Cleft Synaptic Cleft GABA GABA_release->Synaptic_Cleft GAT1 GAT-1 Transporter Synaptic_Cleft->GAT1 GABA reuptake GABA_Receptors GABAA/B Receptors Synaptic_Cleft->GABA_Receptors Binds to NO711 This compound NO711->GAT1 Inhibits Postsynaptic_Neuron Postsynaptic Neuron Increased_Inhibition Enhanced & Prolonged Inhibition (IPSP) GABA_Receptors->Increased_Inhibition Plasticity_Modulation Altered Synaptic Plasticity Threshold Increased_Inhibition->Plasticity_Modulation

Caption: Signaling pathway illustrating how this compound enhances GABAergic inhibition.

LTP_Experimental_Workflow start Start slice_prep Prepare Acute Hippocampal Slices start->slice_prep recovery Slice Recovery in aCSF (≥ 1 hour) slice_prep->recovery recording_setup Transfer Slice to Chamber & Position Electrodes recovery->recording_setup baseline Record Stable Baseline fEPSPs (20 min) recording_setup->baseline drug_application Perfusion with this compound (20 µM) (20 min) baseline->drug_application ltp_induction Induce LTP with Theta-Burst Stimulation drug_application->ltp_induction post_recording Record Post-Induction fEPSPs (≥ 60 min) ltp_induction->post_recording analysis Analyze LTP Magnitude (this compound vs. Control) post_recording->analysis end End analysis->end

Caption: Step-by-step experimental workflow for an LTP study using this compound.

Logical_Flow_LTP_Impairment NO711 Application of this compound GAT1_Inhibition Inhibition of GAT-1 NO711->GAT1_Inhibition GABA_Accumulation GABA Accumulates in Synaptic Cleft GAT1_Inhibition->GABA_Accumulation Enhanced_Inhibition Enhanced Postsynaptic Inhibition (Hyperpolarization) GABA_Accumulation->Enhanced_Inhibition Depolarization_Reduction Reduced Postsynaptic Depolarization during TBS Enhanced_Inhibition->Depolarization_Reduction NMDAR_Block Insufficient Relief of Mg2+ Block from NMDA Receptors Depolarization_Reduction->NMDAR_Block LTP_Impaired Impaired Induction of NMDA Receptor-Dependent LTP NMDAR_Block->LTP_Impaired

Caption: Logical relationship detailing how this compound-mediated GAT-1 inhibition leads to LTP impairment.

References

Troubleshooting & Optimization

Troubleshooting NO-711 solubility issues in saline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NO-711, focusing on solubility issues in saline and other physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound hydrochloride?

Q2: Is this compound stable in solution?

A2: this compound is known to be photosensitive.[1][2] Therefore, it is recommended to protect solutions from light by using amber vials or covering the container with aluminum foil. The stability of this compound in aqueous solutions over time has not been extensively reported, so it is best practice to prepare fresh solutions for each experiment.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By blocking the reuptake of the neurotransmitter GABA from the synaptic cleft, it increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.

Quantitative Data Summary

Due to the limited availability of public data on the solubility of this compound in physiological saline, the following table summarizes the known solubility information. Researchers should empirically determine the solubility for their specific experimental conditions.

SolventConcentrationTemperatureNotes
Water (H₂O)10 mg/mL60 °C[1][2]
DMSO2 mg/mLNot Specified[1]
Saline (0.9% NaCl)Not ReportedNot ReportedSolubility may be lower than in pure water due to the common ion effect.
PBSNot ReportedNot ReportedSolubility can be pH-dependent.

Experimental Protocols

Protocol for Preparing this compound Solution in Saline (General Procedure)

This protocol is a general guideline based on standard laboratory practices for preparing solutions for in vivo and in vitro experiments.

  • Pre-warming the Solvent: Warm the sterile saline (0.9% NaCl) to 37°C. This may aid in the dissolution process.

  • Weighing this compound: Weigh the desired amount of this compound hydrochloride powder in a sterile container.

  • Initial Dissolution: Add a small amount of the pre-warmed saline to the this compound powder and vortex briefly.

  • Final Volume Adjustment: Gradually add the remaining saline to reach the final desired concentration.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a bath sonicator for 5-10 minutes. Avoid excessive heating.

  • pH Adjustment (if necessary): Check the pH of the solution. If it is too acidic or basic for the intended experiment, adjust it slowly with dilute NaOH or HCl. Be aware that changing the pH can affect the solubility.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility.

  • Light Protection: Store the final solution in a light-protected container (e.g., an amber vial or a vial wrapped in aluminum foil).

  • Use Freshly Prepared: For best results, use the solution immediately after preparation.

Troubleshooting Guide

Issue: this compound hydrochloride is not dissolving in saline at the desired concentration.

Below is a troubleshooting workflow to address this issue.

G start Start: this compound not dissolving in saline heat Gently warm the solution to 37-40°C start->heat sonicate Sonicate the solution for 10-15 minutes heat->sonicate If not dissolved success Solution is clear Proceed with sterile filtration heat->success If dissolved check_ph Check and adjust pH (Note: may affect compound stability) sonicate->check_ph If not dissolved sonicate->success If dissolved cosolvent Add a small amount of a co-solvent (e.g., DMSO, ethanol) (Note: check vehicle tolerance in the experimental model) check_ph->cosolvent If not dissolved check_ph->success If dissolved lower_conc Prepare a lower concentration stock solution cosolvent->lower_conc If not dissolved or co-solvent is not an option cosolvent->success If dissolved lower_conc->success If dissolved fail Issue persists Consult literature for alternative vehicles lower_conc->fail If lower concentration is not feasible

Troubleshooting workflow for this compound solubility.

Visualizations

Mechanism of Action: GAT-1 Inhibition by this compound

The following diagram illustrates the effect of this compound on a GABAergic synapse.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron gaba_vesicle GABA Vesicles gaba_synapse GABA gaba_vesicle->gaba_synapse Release gat1 GABA Transporter (GAT-1) gaba_synapse->gat1 Reuptake gaba_receptor GABA Receptor gaba_synapse->gaba_receptor Binds to no711 This compound no711->gat1 Inhibits inhibition Neuronal Inhibition gaba_receptor->inhibition

This compound blocks GAT-1, increasing synaptic GABA.

References

Technical Support Center: Optimizing NO-711 Concentration for Maximal GAT-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NO-711 for the selective inhibition of the GABA transporter 1 (GAT-1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to ensure the successful design and execution of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Question Answer
Why am I seeing inconsistent or no inhibition of GABA uptake? 1. Suboptimal this compound Concentration: Ensure you are using a concentration appropriate for your experimental system. The IC50 of this compound can vary between species and cell types. A concentration of 10 µM is often used for significant inhibition in rat spinal dorsal horn neurons[1]. For human GAT-1, the IC50 is as low as 0.04 µM[2][3]. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model.2. Incorrect Experimental Conditions: GAT-1 transport is dependent on Na+ and Cl- ions[4][5]. Verify that your buffers contain physiological concentrations of these ions. The transport process is also electrogenic, meaning it is influenced by the membrane potential[4]. Ensure that your experimental conditions do not inadvertently alter the membrane potential in a way that would affect GAT-1 activity.3. Reagent Instability: this compound hydrochloride is soluble in water (up to 10 mM) and DMSO (up to 100 mM)[3]. Prepare fresh solutions and avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer, typically desiccated at +4°C[3].
How can I be sure the observed effects are specific to GAT-1 inhibition? 1. Use of Appropriate Controls: Include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent itself. Additionally, using a structurally different GAT-1 inhibitor, such as tiagabine, can help confirm that the observed effects are due to GAT-1 inhibition[6][7].2. Assess Off-Target Effects: this compound is highly selective for GAT-1 over other GABA transporters (GAT-2, GAT-3, and BGT-1)[2][3][6]. However, at very high concentrations, off-target effects are possible. If you suspect off-target effects, consider testing the effect of this compound on cells that do not express GAT-1 or using molecular techniques like siRNA to knock down GAT-1 expression and see if the effect of this compound is abolished.
I am observing unexpected changes in neuronal activity that are not consistent with GABA uptake inhibition. What could be the cause? 1. Network Effects: Inhibition of GAT-1 increases extracellular GABA levels, which can lead to complex downstream effects on neuronal networks. For example, increased GABAergic tone can reduce the release of other neurotransmitters like aspartate and glutamate[8]. These network effects can vary depending on the brain region and the specific neuronal circuits involved.2. Activation of Different GABA Receptor Subtypes: The increased extracellular GABA resulting from GAT-1 inhibition can activate both synaptic and extrasynaptic GABA receptors, which may have different physiological roles[9].
What is the difference between IC50 and Ki values for this compound, and which one should I use? The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction or a biological process by 50% under specific experimental conditions. It is an operational parameter that can be influenced by factors such as substrate concentration[10][11]. The Ki is the inhibition constant, which represents the dissociation constant of the inhibitor from the enzyme or transporter. It is a more direct measure of the inhibitor's binding affinity and is independent of substrate concentration[11]. For competitive inhibitors, the relationship between IC50 and Ki can be described by the Cheng-Prusoff equation[11]. While both values are useful, the Ki is a more fundamental measure of inhibitor potency.

Frequently Asked Questions (FAQs)

Question Answer
What is the mechanism of action of this compound? This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1)[2][3]. GAT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells[4][5]. By blocking GAT-1, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission[8].
What is the selectivity profile of this compound? This compound is highly selective for GAT-1. Its potency at GAT-1 is significantly higher than at other GABA transporters. For instance, the IC50 for human GAT-1 is 0.04 µM, while for rGAT-2, hGAT-3, and hBGT-1, the IC50 values are 171 µM, 1700 µM, and 622 µM, respectively[3].
What are the recommended starting concentrations for in vitro and in vivo experiments? In Vitro: For cell-based assays, a common starting concentration is 1-10 µM[1][2]. However, due to the high potency of this compound, especially on human GAT-1, it is advisable to perform a dose-response curve starting from the low nanomolar range.In Vivo: For systemic administration in mice, doses of 1-10 mg/kg have been shown to have physiological effects[12]. For local administration via microdialysis in rats, concentrations ranging from 10-300 µM have been used[8]. The optimal dose will depend on the animal model, route of administration, and the specific research question.
How should I prepare and store this compound solutions? This compound hydrochloride is soluble in water (up to 10 mM) and DMSO (up to 100 mM)[3]. For most biological experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental buffer. Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Data

Table 1: Inhibitory Potency (IC50) of this compound on GAT-1 and Other GABA Transporters

TransporterSpeciesExperimental SystemIC50 (µM)Reference
GAT-1HumanCloned transporter0.04[2][3]
GAT-1RatCloned transporter0.38[2]
GAT-1RatBrain synaptosomes0.047[2]
GAT-1RatNeuronal cultures1.238[2]
GAT-1RatGlial cultures0.636[2]
GAT-2RatCloned transporter171[2][3]
GAT-3HumanCloned transporter1700[2][3]
GAT-3RatCloned transporter349[2]
BGT-1HumanCloned transporter622[3]

Table 2: Inhibition Constant (Ki) of this compound for GAT-1

Experimental SystemKi (nM)Reference
GAT-1 expressed in Xenopus oocytes95[4]

Experimental Protocols

Protocol 1: [³H]GABA Uptake Assay in Cultured Cells

This protocol is designed to measure the inhibitory effect of this compound on GAT-1-mediated GABA uptake in a cell line stably expressing the transporter.

Materials:

  • HEK-293 cells stably expressing GAT-1

  • Cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, 10 Glucose, pH 7.4)

  • [³H]GABA

  • Unlabeled GABA

  • This compound

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Plate the GAT-1 expressing HEK-293 cells in 24-well plates and grow to confluence.

  • Preparation of Reagents: Prepare a stock solution of this compound in DMSO. Prepare a solution of [³H]GABA and unlabeled GABA in KRH buffer.

  • Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of this compound or vehicle control in KRH buffer.

  • Initiation of Uptake: Add the [³H]GABA/GABA solution to each well to initiate the uptake reaction. The final concentration of GABA should be close to its Km for GAT-1.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 1-10 minutes) during which GABA uptake is linear.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a GAT-1 inhibitor or at 4°C). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This protocol measures the ability of this compound to displace a radiolabeled ligand that binds to GAT-1.

Materials:

  • Cell membranes prepared from cells or tissues expressing GAT-1

  • Radiolabeled GAT-1 ligand (e.g., [³H]tiagabine)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of this compound or vehicle.

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled GAT-1 ligand). Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GAT1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_ext GABA GAT1 GAT-1 Transporter GABA_ext->GAT1 Na_ext Na+ Na_ext->GAT1 Cl_ext Cl- Cl_ext->GAT1 GABA_int GABA GAT1->GABA_int Reuptake Na_int Na+ GAT1->Na_int Cl_int Cl- GAT1->Cl_int NO711 This compound NO711->GAT1 Inhibition Experimental_Workflow start Start: Define Experimental Model (e.g., cell line, primary neurons) protocol Select Assay: - [3H]GABA Uptake - Electrophysiology - Binding Assay start->protocol dose_response Perform Dose-Response Curve (e.g., 1 nM to 100 µM this compound) protocol->dose_response determine_ic50 Determine IC50/EC50 dose_response->determine_ic50 optimize_conc Select Optimal Concentration (e.g., IC80-IC95 for maximal inhibition) determine_ic50->optimize_conc controls Include Controls: - Vehicle - Positive Control (e.g., Tiagabine) - Negative Control (non-GAT-1 expressing cells) optimize_conc->controls main_exp Conduct Main Experiment controls->main_exp data_analysis Data Analysis and Interpretation main_exp->data_analysis end End data_analysis->end Troubleshooting_Guide start Problem: Inconsistent or No GAT-1 Inhibition check_conc Is the this compound concentration optimal? start->check_conc check_reagent Is the this compound solution fresh and properly stored? check_conc->check_reagent Yes solution_conc Solution: Perform a dose-response curve. check_conc->solution_conc No check_conditions Are experimental conditions (Na+, Cl-, temp) correct? check_reagent->check_conditions Yes solution_reagent Solution: Prepare fresh aliquots. check_reagent->solution_reagent No solution_conditions Solution: Verify buffer composition and incubation conditions. check_conditions->solution_conditions No end Problem Solved check_conditions->end Yes solution_conc->end solution_reagent->end solution_conditions->end

References

Technical Support Center: Understanding and Mitigating Off-Target Effects of NO-711 at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information regarding the use of NO-711, a potent and selective inhibitor of the GABA transporter 1 (GAT1). It addresses potential off-target effects, particularly at high concentrations, and offers troubleshooting advice and detailed experimental protocols to ensure the accuracy and reliability of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as NNC-711, is a potent and selective inhibitor of the GABA Transporter 1 (GAT1). GAT1 is a crucial protein responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells. By inhibiting GAT1, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This inhibitory action on GABA reuptake is the primary mechanism through which this compound exerts its effects.

Q2: How selective is this compound for GAT1 over other GABA transporters?

This compound exhibits a high degree of selectivity for GAT1. The table below summarizes the inhibitory potency (IC50) of this compound against various GABA transporters. A lower IC50 value indicates higher potency.

TransporterIC50 (µM)Selectivity vs. GAT1
GAT1 1.0 -
GAT2740740-fold
GAT3350350-fold
Betaine/GABA Transporter 1 (BGT1)3,5703,570-fold

This data clearly demonstrates that significantly higher concentrations of this compound are required to inhibit other GABA transporters, highlighting its selectivity for GAT1 under typical experimental conditions.

Q3: What are the potential off-target effects of this compound, especially at high concentrations?

While this compound is highly selective for GAT1, using it at high concentrations increases the risk of interactions with other molecular targets. A comprehensive off-target screening panel for this compound is not publicly available. However, based on the pharmacology of similar compounds and the structural similarities between neurotransmitter transporters, potential off-target interactions at high concentrations could include:

  • Monoamine Transporters: These include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Off-target inhibition of these transporters could lead to alterations in dopaminergic, noradrenergic, and serotonergic signaling, respectively.

  • Serotonin (5-HT) Receptors: The diverse family of 5-HT receptors is involved in a wide range of physiological and behavioral processes. Unintended interactions with these receptors could produce a variety of confounding effects.

It is crucial to use the lowest effective concentration of this compound to minimize the risk of these potential off-target effects.

Q4: I am observing unexpected phenotypes in my experiment when using high concentrations of this compound. How can I troubleshoot this?

Unexpected results at high concentrations of any compound may be due to off-target effects. Here is a troubleshooting guide to help you investigate these observations:

Observed Issue Potential Cause (Off-Target) Troubleshooting Steps
Changes in locomotor activity, stereotypy, or reward-seeking behavior. Inhibition of the Dopamine Transporter (DAT).1. Conduct a dose-response curve: Determine if the effect is only present at high concentrations. 2. Use a selective DAT inhibitor as a positive control: Compare the phenotype to that induced by a known DAT inhibitor. 3. Perform a DAT inhibition assay: Directly measure the effect of high-concentration this compound on dopamine uptake.
Alterations in arousal, anxiety, or cardiovascular parameters (heart rate, blood pressure). Inhibition of the Norepinephrine Transporter (NET).1. Perform a dose-response analysis. 2. Use a selective NET inhibitor as a positive control. 3. Conduct a NET inhibition assay.
Changes in mood-related behaviors (e.g., in forced swim or tail suspension tests), appetite, or sleep-wake cycles. Inhibition of the Serotonin Transporter (SERT) or interaction with 5-HT receptors.1. Establish a clear dose-response relationship. 2. Use selective SERT inhibitors or 5-HT receptor agonists/antagonists as controls. 3. Perform SERT inhibition and 5-HT receptor binding assays.
General cellular toxicity or unexpected changes in cell signaling pathways. Interaction with a wide range of unknown off-targets.1. Perform a cell viability assay (e.g., MTT, LDH) at various concentrations. 2. Consider a broad off-target screening panel (e.g., CEREP safety panel) if the issue persists and is critical to your research. 3. Use a structurally distinct GAT1 inhibitor to see if the phenotype is replicated.

Experimental Protocols

To assist in verifying the on-target activity and investigating potential off-target effects of this compound, we provide the following detailed experimental protocols.

Protocol 1: In Vitro GAT1 Inhibition Assay using [³H]GABA Uptake

This assay measures the ability of this compound to inhibit the uptake of radiolabeled GABA into cells expressing GAT1.

Materials:

  • HEK293 cells stably expressing human GAT1 (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Unlabeled GABA

  • This compound stock solution (in DMSO)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Plating: Seed GAT1-expressing HEK293 cells in poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Assay Solutions:

    • Prepare a solution of [³H]GABA and unlabeled GABA in KRH buffer to a final GABA concentration at or below the Km for GAT1 (typically 1-10 µM). The final [³H]GABA concentration should be optimized for a good signal-to-noise ratio.

    • Prepare serial dilutions of this compound in KRH buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Assay Performance:

    • On the day of the assay, wash the cell monolayer twice with KRH buffer.

    • Pre-incubate the cells with 200 µL of KRH buffer containing the desired concentration of this compound or vehicle (for total uptake) for 10-20 minutes at 37°C.

    • To determine non-specific uptake, add a high concentration of a known GAT1 inhibitor (e.g., 1 mM tiagabine) to a set of wells.

    • Initiate the uptake by adding 200 µL of the [³H]GABA/GABA solution to each well.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding 500 µL of 0.1 M NaOH or 1% SDS to each well and incubating for 30 minutes.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percent inhibition of specific uptake against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Radioligand Binding Assay for GAT1

This protocol can be adapted to assess the binding of this compound to GAT1 or other potential off-targets by using a suitable radioligand.

Materials:

  • Cell membranes prepared from cells expressing the target of interest (e.g., GAT1, DAT, SERT, or 5-HT receptors)

  • Radioligand specific for the target (e.g., [³H]tiagabine for GAT1)

  • Unlabeled ligand for non-specific binding determination

  • This compound stock solution

  • Assay buffer (specific to the target)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the target receptor/transporter.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • For total binding, add vehicle instead of this compound.

    • For non-specific binding, add a high concentration of an unlabeled specific ligand.

  • Incubation:

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate at an appropriate temperature and for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation fluid.

    • Count the radioactivity trapped on the filters.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent inhibition of specific binding against the log concentration of this compound to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Visualizations

GABAergic Synapse and GAT1 Inhibition

GABAAergic_Synapse cluster_pre Presynaptic Neuron cluster_cleft cluster_post Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle GABA_cleft GABA Vesicle->GABA_cleft Release vGAT->Vesicle GAT1_pre GAT1 NO711 This compound NO711->GAT1_pre Inhibition GABA_cleft->GAT1_pre Reuptake GABA_R GABA Receptor GABA_cleft->GABA_R Binding GAT_glia GAT1/GAT3 GABA_cleft->GAT_glia Reuptake Ion_Channel Cl- Channel Opening GABA_R->Ion_Channel Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization GABA_glia GABA Metabolism Metabolism GABA_glia->Metabolism

Caption: Mechanism of GABAergic neurotransmission and inhibition by this compound.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow start Unexpected Phenotype Observed with High [this compound] dose_response Q: Is the effect dose-dependent? start->dose_response on_target Likely On-Target Effect (Consider receptor saturation/downstream effects) dose_response->on_target No off_target_q Q: Does the phenotype resemble activation/ inhibition of other known pathways? dose_response->off_target_q Yes hypothesis Formulate Hypothesis: Potential off-target (e.g., DAT, SERT, 5-HT receptor) off_target_q->hypothesis Yes broad_screen Consider Broad Off-Target Screening Panel off_target_q->broad_screen No / Unsure positive_control Experiment: Use selective agonist/antagonist for hypothesized off-target as a positive control hypothesis->positive_control phenotype_match Q: Does the phenotype match? positive_control->phenotype_match binding_assay In Vitro Assay: Perform binding/functional assay for the hypothesized off-target phenotype_match->binding_assay Yes no_match Hypothesis Incorrect: Consider other potential off-targets or complex on-target pharmacology phenotype_match->no_match No confirmation Confirmation of Off-Target Interaction binding_assay->confirmation

Caption: Troubleshooting workflow for unexpected effects of this compound.

How to prevent NO-711 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NO-711. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a potent and selective GABA transporter 1 (GAT-1) inhibitor. In neuroscience research, it is frequently used to study the role of GABAergic neurotransmission by blocking the reuptake of GABA from the synaptic cleft, thereby increasing its extracellular concentration. This modulation of GABA levels is critical in investigating epilepsy, anxiety, and other neurological disorders.

Q2: What are the known stability issues with this compound in solution?

The primary stability concern for this compound is its sensitivity to light (photosensitivity). Exposure to light can lead to photodegradation, altering its chemical structure and reducing its efficacy as a GAT-1 inhibitor. Additionally, like many small molecules, its stability in solution can be influenced by factors such as pH, temperature, and the choice of solvent.

Q3: What are the recommended solvents for preparing this compound stock solutions?

This compound hydrochloride is soluble in water and DMSO. For aqueous solutions, solubility is reported as 10 mg/mL at 60 °C. In DMSO, its solubility is 2 mg/mL. The choice of solvent should be guided by the experimental requirements, including compatibility with the biological system being studied.

Q4: How should I store this compound as a solid and in solution to prevent degradation?

  • Solid Form: Store the solid powder in a tightly sealed container, desiccated, and protected from light at -20°C for long-term storage.

  • Stock Solutions: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month. All solutions should be stored in light-protecting containers (e.g., amber vials).

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions and provides step-by-step instructions to mitigate them.

Issue 1: Inconsistent or lower-than-expected experimental results.

This is often the first indication of this compound degradation.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Photodegradation 1. Work in low-light conditions: Prepare and handle all this compound solutions under dim lighting. 2. Use light-protecting containers: Store stock and working solutions in amber vials or tubes wrapped in aluminum foil. 3. Minimize light exposure during experiments: Shield experimental setups from direct light sources.
Improper Storage 1. Verify storage temperature: Ensure that both solid this compound and its stock solutions are stored at the recommended temperatures (-20°C or -80°C). 2. Aliquot stock solutions: Avoid multiple freeze-thaw cycles by preparing and storing single-use aliquots.
Incorrect pH of the working solution 1. Measure the pH of your final experimental buffer: While specific pH stability data for this compound is limited, the stability of related compounds like GABA is known to be pH-dependent. Significant deviations from a neutral pH could potentially accelerate degradation. 2. Use freshly prepared buffers: Ensure the quality and pH of your buffers before adding this compound.
Chemical Incompatibility 1. Review all components in your experimental solution: Be aware of potentially reactive species, such as strong oxidizing or reducing agents, that could interact with this compound.
Issue 2: Visible precipitation in the this compound solution.

Precipitation can occur upon dilution or after a period of storage.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Low Solubility in Aqueous Buffers 1. Prepare an intermediate dilution: When diluting a DMSO stock solution into an aqueous buffer, perform a stepwise dilution to prevent rapid changes in solvent polarity that can cause precipitation. 2. Use a co-solvent: If precipitation persists, consider the use of a small, biocompatible amount of a co-solvent like PEG400 or Tween 80 in your final working solution. Ensure the final concentration of any co-solvent is compatible with your experimental system.
Solution has exceeded its stable storage time 1. Prepare fresh solutions: If the solution has been stored beyond the recommended period (1 month at -20°C or 6 months at -80°C), it is advisable to prepare a fresh stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound hydrochloride (MW: 386.87 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Under low-light conditions, weigh out 3.87 mg of this compound hydrochloride powder using a calibrated analytical balance.

  • Transfer the powder to a sterile, light-protecting vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

  • Aliquot the 10 mM stock solution into single-use, light-protecting microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Purity

This protocol provides a general framework for a stability-indicating HPLC method. Method parameters may need to be optimized for your specific equipment and degradation products.

Instrumentation and Conditions:

Parameter Condition
HPLC System A standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in water) and Solvent B (e.g., Acetonitrile)
Flow Rate 1.0 mL/min
Detection Wavelength Monitor at the λmax of this compound (determine experimentally, typically in the UV range)
Injection Volume 10 µL
Column Temperature 25°C

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Inject the standard solution to determine the retention time and peak area of the intact this compound.

  • To assess stability, inject a sample of the this compound solution that has been subjected to specific conditions (e.g., light exposure, elevated temperature, different pH).

  • Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • The percentage of remaining this compound can be calculated by comparing the peak area in the stressed sample to that of the unstressed standard.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve 1 aliquot Aliquot into Light-Protecting Tubes dissolve->aliquot 2 store Store at -80°C or -20°C aliquot->store 3 thaw Thaw Single Aliquot store->thaw 4 dilute Dilute to Working Concentration thaw->dilute 5 experiment Perform Experiment dilute->experiment 6

Figure 1. Recommended workflow for preparing and using this compound solutions.

degradation_pathway cluster_factors Degradation Factors NO711 This compound in Solution Degradation Degradation Products NO711->Degradation Loss Loss of Efficacy Degradation->Loss Light Light Exposure (Photosensitivity) Light->Degradation pH Sub-optimal pH pH->Degradation Temp High Temperature Temp->Degradation FreezeThaw Repeated Freeze-Thaw FreezeThaw->Degradation

Figure 2. Factors leading to the degradation of this compound in solution.

Technical Support Center: NO-711 in Long-Term Potentiation (LTP) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues with the GABA transporter-1 (GAT-1) inhibitor, NO-711, in long-term potentiation (LTP) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect synaptic transmission?

A1: this compound is a selective inhibitor of the GABA transporter-1 (GAT-1). By blocking GAT-1, this compound reduces the reuptake of GABA from the synaptic cleft, leading to an increase in ambient GABA levels and a prolongation of GABAergic inhibitory postsynaptic potentials (IPSPs). This enhancement of GABAergic transmission results in increased tonic inhibition of neurons.

Q2: Why is the choice of LTP induction protocol critical when using this compound?

A2: The impact of this compound on LTP is highly dependent on the stimulation protocol used. Studies have shown that this compound can impair LTP induced by theta-burst stimulation (TBS) but has little to no effect on LTP induced by high-frequency stimulation (HFS).[1] This is because the prolonged inhibition caused by this compound can interfere with the repeated, patterned stimulation of TBS.

Q3: What is the expected qualitative effect of this compound on theta-burst stimulation (TBS)-induced LTP?

A3: The primary effect of this compound on TBS-induced LTP is an impairment or complete blockade of potentiation. This occurs because the enhanced and prolonged GABAergic inhibition suppresses the postsynaptic depolarization required during the theta-burst trains, thereby preventing the necessary activation of NMDA receptors and downstream signaling cascades for LTP induction.[1]

Q4: Can this compound affect baseline synaptic transmission?

A4: this compound is not expected to significantly alter basal single-pulse evoked field excitatory postsynaptic potentials (fEPSPs). However, by increasing tonic inhibition, it can subtly modulate overall network excitability. Its more pronounced effects are observed during specific patterns of synaptic activity, like those used in LTP induction.

Troubleshooting Guide

Problem 1: Failure to Induce LTP with Theta-Burst Stimulation (TBS) in the Presence of this compound.

  • Possible Cause 1: Excessive GABAergic Inhibition.

    • Explanation: this compound potentiates GABAergic inhibition, which can shunt the depolarization required for NMDA receptor activation during TBS. The repeated bursts at theta frequency are particularly susceptible to this prolonged inhibition.[1]

    • Solution:

      • Reduce this compound Concentration: Titrate down the concentration of this compound to a level that still engages the target without completely abolishing LTP.

      • Switch to a High-Frequency Stimulation (HFS) Protocol: HFS, typically a single or a few high-frequency trains, is less sensitive to the prolonged inhibitory effects of this compound and may still induce LTP.[1]

      • Co-application of a GABAA Receptor Antagonist: In some experimental contexts, a low dose of a GABAA receptor antagonist, like bicuculline or picrotoxin, can be used to counteract the excessive inhibition and rescue LTP. This should be done cautiously as it can induce epileptiform activity.

  • Possible Cause 2: Altered Paired-Pulse Facilitation (PPF).

    • Explanation: While this compound's primary effect is postsynaptic, enhanced presynaptic GABAB receptor activation due to increased ambient GABA could potentially modulate presynaptic transmitter release, which is reflected in changes to PPF.

    • Solution:

      • Measure PPF: Assess PPF before and after this compound application to determine if there are significant presynaptic effects at the concentration used.

      • Adjust Stimulation Intensity: If PPF is altered, you may need to re-evaluate and adjust your baseline stimulation intensity to ensure you are starting from a consistent presynaptic state.

Problem 2: Variability in LTP magnitude with this compound.

  • Possible Cause 1: Inconsistent Drug Application and Wash-in Time.

    • Explanation: Insufficient time for this compound to reach equilibrium in the slice can lead to variable effects on GABAergic tone and consequently on LTP.

    • Solution:

      • Standardize Wash-in Period: Ensure a consistent and adequate wash-in period for this compound (typically 20-30 minutes) before starting baseline recordings and LTP induction.

      • Verify Perfusion System: Check your perfusion system for consistent flow rates and proper solution exchange to ensure even drug distribution throughout the slice.

  • Possible Cause 2: Slice Health and Interneuron Viability.

    • Explanation: The effects of this compound are dependent on the health and activity of GABAergic interneurons. Poor slice health can lead to inconsistent interneuron firing and thus variable responses to GAT-1 inhibition.

    • Solution:

      • Optimize Slice Preparation: Follow best practices for acute slice preparation to ensure the health of all neuronal populations, including interneurons.

      • Monitor Slice Viability: Regularly assess the viability of your slices through electrophysiological parameters like the amplitude and stability of baseline fEPSPs.

Data Presentation

Table 1: Effect of GAT-1 Inhibition on TBS-Induced LTP in Hippocampal CA1

GAT-1 InhibitorConcentrationLTP Induction ProtocolEffect on fEPSP Slope Potentiation (60 min post-induction)Reference
This compound10 µMTheta-Burst Stimulation (TBS)Significant impairment[1]
GAT-1 Knockout-Theta-Burst Stimulation (TBS)Significant impairment[1]
Tiagabine5 µM (intracerebral)N/A (prevents impairment in a disease model)Prevents LTP impairment[2]

Note: Quantitative data for the direct effect of specific this compound concentrations on the percentage of LTP inhibition can vary between experimental setups. Researchers should perform concentration-response experiments to determine the optimal concentration for their specific research question.

Experimental Protocols

Standard Theta-Burst Stimulation (TBS) Protocol for Hippocampal Slices

  • Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover for at least 1 hour in an interface or submerged chamber at 32-34°C, continuously perfused with oxygenated aCSF.

  • Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording: After obtaining a stable baseline fEPSP for at least 20-30 minutes at a stimulation intensity that elicits 30-40% of the maximal response, apply this compound to the perfusion bath if required. Allow for a 20-30 minute wash-in period.

  • LTP Induction (TBS): Deliver a theta-burst stimulation pattern. A common protocol consists of 10 trains of 4 pulses at 100 Hz, with the trains delivered at 5 Hz (i.e., every 200 ms).

  • Post-Induction Recording: Record the fEPSP slope for at least 60 minutes post-TBS to assess the induction and maintenance of LTP.

Mandatory Visualizations

LTP_Signaling_Pathway_with_NO711 cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine cluster_gabaergic GABAergic Influence Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Calcium Ca²⁺ Influx NMDA_R->Calcium AMPA_R->Calcium Depolarization (removes Mg²⁺ block) CaMKII CaMKII LTP_Expression LTP Expression (AMPA-R Insertion) CaMKII->LTP_Expression Phosphorylates & Promotes Calcium->CaMKII Activates NO711 This compound GAT1 GAT-1 NO711->GAT1 Inhibits GABA Increased Ambient GABA GAT1->GABA Reduces Reuptake GABA_R GABA Receptor GABA->GABA_R Activates Hyperpolarization Hyperpolarization GABA_R->Hyperpolarization Induces Hyperpolarization->NMDA_R Inhibits (enhances Mg²⁺ block)

Caption: this compound's impact on the LTP signaling pathway.

experimental_workflow start Start: Prepare Hippocampal Slices recovery Slice Recovery (>1 hour) start->recovery electrode_placement Place Stimulating & Recording Electrodes recovery->electrode_placement baseline Record Stable Baseline fEPSPs (20-30 min) electrode_placement->baseline drug_app Apply this compound (Wash-in 20-30 min) baseline->drug_app tbs Induce LTP with Theta-Burst Stimulation (TBS) drug_app->tbs post_tbs Record Post-TBS fEPSPs (>60 min) tbs->post_tbs analysis Analyze fEPSP Slope Potentiation post_tbs->analysis end End analysis->end troubleshooting_logic start Problem: TBS-LTP Impaired with this compound cause1 Possible Cause: Excessive GABAergic Inhibition? start->cause1 cause2 Possible Cause: Altered Presynaptic Function? start->cause2 solution1a Solution: Reduce this compound Concentration cause1->solution1a Yes solution1b Solution: Switch to HFS Protocol cause1->solution1b Yes cause1->cause2 No solution2a Solution: Measure Paired-Pulse Facilitation (PPF) cause2->solution2a Yes solution2b Solution: Adjust Stimulation Intensity solution2a->solution2b

References

Addressing variability in behavioral responses to NO-711

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NO-711 in behavioral experiments. The information is designed to help address potential variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] Its primary mechanism of action is to block the reuptake of the neurotransmitter GABA (gamma-aminobutyric acid) from the synaptic cleft back into neurons and glial cells.[2] This leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic inhibitory neurotransmission.[2]

Q2: I am observing a high degree of variability in the behavioral responses to this compound in my experiments. What are the potential causes?

A2: Variability in behavioral responses to this compound can arise from several factors, including:

  • Animal Strain: Different inbred mouse strains can exhibit distinct behavioral phenotypes and drug responses.

  • Sex: Sex-based differences in neurobiology and pharmacology can influence the effects of CNS-active compounds.

  • Route of Administration: The method of drug delivery (e.g., intraperitoneal vs. oral) can significantly alter its pharmacokinetic and pharmacodynamic profile.

  • Dose Selection: The behavioral effects of this compound can be dose-dependent, with the potential for non-linear or biphasic dose-response relationships.

  • Experimental Conditions: Factors such as the time of day of testing, habituation procedures, and the specific parameters of the behavioral assay can all contribute to variability.

  • Drug Formulation: The stability and solubility of the this compound solution can impact its effective concentration.

Q3: Are there known off-target effects of this compound that could confound my results?

A3: this compound is known to be a highly selective inhibitor for GAT-1. However, like any pharmacological agent, the potential for off-target effects increases at higher concentrations. It is crucial to use the lowest effective dose to minimize the risk of engaging other molecular targets.

Q4: How does the expression of GAT-1 in the brain influence the effects of this compound?

A4: GAT-1 is not uniformly distributed throughout the brain. It is highly expressed in regions such as the cerebral cortex, hippocampus, and cerebellum.[3] Moreover, GAT-1 is found on both presynaptic terminals of GABAergic neurons and on astrocytes.[1][4] This differential expression pattern means that the effects of this compound can be region- and cell-type specific, contributing to a complex behavioral output.

Troubleshooting Guides

Issue 1: Inconsistent results in anxiety-like behavior assays (e.g., Elevated Plus Maze).
  • Potential Cause: Strain-dependent differences in baseline anxiety levels.

  • Troubleshooting Steps:

    • Verify Strain-Specific Phenotypes: Be aware that different mouse strains have well-documented differences in anxiety-like behaviors. For example, BALB/c mice are generally considered to be more anxious than C57BL/6 mice.

    • Conduct Strain-Specific Dose-Response Studies: The effective dose of this compound to modulate anxiety-like behavior may differ between strains. It is recommended to perform a dose-response study for each strain used.

    • Standardize Experimental Conditions: Ensure that all experimental parameters, including lighting conditions, handling procedures, and time of day for testing, are kept consistent across all animals and experimental groups.

  • Potential Cause: Sex-dependent effects of this compound.

  • Troubleshooting Steps:

    • Include Both Sexes in a Balanced Design: Whenever possible, include both male and female animals in your experimental design to identify potential sex-specific effects.

    • Analyze Data for Each Sex Separately: Initially, analyze the behavioral data for males and females separately to determine if there are significant sex differences in the response to this compound.

    • Consider the Estrus Cycle in Females: In female rodents, the stage of the estrous cycle can influence anxiety-like behavior and drug responses. Consider monitoring the estrous cycle and either testing at a specific stage or ensuring that all stages are evenly distributed across experimental groups.

Issue 2: Variable effects on locomotor activity.
  • Potential Cause: Biphasic or non-linear dose-response relationship.

  • Troubleshooting Steps:

    • Perform a Wide-Range Dose-Response Study: Test a broad range of this compound doses to fully characterize its effects on locomotor activity. Some compounds can produce hyperactivity at low doses and hypoactivity at high doses, or vice versa.

    • Carefully Select Doses for a Specific Effect: Based on the dose-response curve, select doses that reliably produce the desired effect (e.g., an increase or decrease in locomotor activity) for subsequent experiments.

    • Consider Habituation: The effect of this compound on locomotor activity can be influenced by the novelty of the testing environment. Ensure that all animals are habituated to the testing arena for a consistent period before drug administration.

  • Potential Cause: Differences in drug absorption and distribution based on the route of administration.

  • Troubleshooting Steps:

    • Choose the Most Appropriate Route of Administration: Intraperitoneal (IP) injections generally lead to faster and more complete absorption compared to oral (PO) administration, which is subject to first-pass metabolism.[5] The choice of route should be justified based on the experimental question.

    • Maintain Consistency in Administration Technique: Ensure that the injection technique is consistent for all animals to minimize variability in drug delivery.

    • Consider Bioavailability: If comparing results across studies that use different routes of administration, be mindful of potential differences in bioavailability.

Issue 3: Inconsistent anticonvulsant effects.
  • Potential Cause: Strain-dependent differences in seizure thresholds.

  • Troubleshooting Steps:

    • Determine Baseline Seizure Thresholds: Establish the baseline seizure threshold for the specific seizure induction method (e.g., pentylenetetrazol, maximal electroshock) in the mouse strain being used.

    • Conduct Strain-Specific Efficacy Studies: The effective dose (ED50) of an anticonvulsant can vary significantly between mouse strains.[3][6] It is crucial to determine the ED50 of this compound for each strain under investigation.

    • Control for Factors Affecting Seizure Threshold: Be aware that factors such as age, sex, and the time of day can influence seizure susceptibility.

Data Presentation

Table 1: Illustrative Strain-Dependent Variability in Anticonvulsant Efficacy (Maximal Electroshock Seizure Test)

Anticonvulsant DrugMouse StrainED₅₀ (mg/kg, i.p.)95% Confidence Interval
Valproic AcidCF-1190165-214
Valproic AcidC57Bl/6276226-366
PhenobarbitalCF-112.310.9-13.8
PhenobarbitalC57Bl/615.413.5-17.6

Data adapted from a study on antiseizure drugs to illustrate the principle of strain-dependent variability.[3][6]

Table 2: Dose-Dependent Effects of this compound on Sleep Architecture in Mice

Dose of this compound (mg/kg, i.p.)Latency to NREM Sleep (min)Total NREM Sleep (min)Number of NREM Episodes
Vehicle25.3 ± 3.1120.5 ± 8.215.6 ± 1.3
118.2 ± 2.5145.7 ± 9.118.9 ± 1.5*
312.5 ± 1.8 168.3 ± 10.522.4 ± 1.8
108.9 ± 1.2185.1 ± 11.2 25.1 ± 2.0

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This table is a representative example based on published findings.[7]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solubilization: this compound is soluble in aqueous solutions. For a stock solution, dissolve the weighed this compound in a small volume of the vehicle. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of sterile saline.

  • Vortexing: Vortex the solution thoroughly to ensure that the this compound is completely dissolved.

  • Dilution to Working Concentration: Prepare the final desired concentrations for injection by diluting the stock solution with the vehicle.

  • Administration (Intraperitoneal Injection):

    • Restrain the mouse appropriately.

    • Locate the injection site in the lower right or left quadrant of the abdomen.

    • Insert the needle at a 10-20 degree angle, bevel up.

    • Aspirate to ensure that the needle has not entered a blood vessel or organ.

    • Inject the solution slowly and steadily.

    • The injection volume should typically be 5-10 mL/kg of body weight.

Protocol 2: Elevated Plus Maze (EPM) for Assessing Anxiety-Like Behavior

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[3][6][8][9][10]

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the start of the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., IP injection) at a predetermined time before the test (e.g., 30 minutes).

  • Test Initiation: Place the mouse in the center of the maze, facing one of the enclosed arms.[9]

  • Data Collection: Allow the mouse to freely explore the maze for a 5-minute period.[3][6] Record the session using a video camera and tracking software.

  • Data Analysis: The primary measures of anxiety-like behavior are:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Percentage of time spent in the open arms (Time in open arms / Total time in all arms) x 100.

    • Percentage of open arm entries (Entries into open arms / Total arm entries) x 100.

    • Total distance traveled can be used as a measure of general locomotor activity.

Visualizations

Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibition Neuronal Inhibition GABA_receptor->Inhibition NO711 This compound NO711->GAT1_pre Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Experiment Acclimation Animal Acclimation (e.g., 1 week) Start->Acclimation Habituation Habituation to Testing Room (e.g., 60 minutes) Acclimation->Habituation Administration Administer this compound or Vehicle (e.g., IP injection) Habituation->Administration Drug_Prep Prepare this compound Solution Drug_Prep->Administration Pre_Test_Period Pre-Test Period (e.g., 30 minutes) Administration->Pre_Test_Period Behavioral_Test Perform Behavioral Assay (e.g., Elevated Plus Maze) Pre_Test_Period->Behavioral_Test Data_Collection Video Record and Track Behavioral_Test->Data_Collection Data_Analysis Analyze Behavioral Data Data_Collection->Data_Analysis End End Experiment Data_Analysis->End

Caption: General experimental workflow for a behavioral study with this compound.

Troubleshooting_Logic Variability High Variability in Behavioral Response? Check_Strain Consider Animal Strain Variability->Check_Strain Yes Check_Sex Consider Animal Sex Variability->Check_Sex Yes Check_Dose Review Dose-Response Variability->Check_Dose Yes Check_Route Evaluate Administration Route Variability->Check_Route Yes Check_Protocol Standardize Protocol Variability->Check_Protocol Yes Strain_Action Perform strain-specific dose-response studies Check_Strain->Strain_Action Different strains used? Sex_Action Analyze data by sex; consider estrous cycle Check_Sex->Sex_Action Both sexes used? Dose_Action Conduct a wide-range dose-response study Check_Dose->Dose_Action Dose-response established? Route_Action Ensure consistent technique; consider bioavailability Check_Route->Route_Action Consistent route used? Protocol_Action Ensure consistent handling, timing, and environment Check_Protocol->Protocol_Action Protocol standardized?

Caption: Troubleshooting logic for addressing variability.

References

Technical Support Center: Optimizing CNS Penetration of NO-711

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GAT1 inhibitor, NO-711. Our goal is to address specific issues you may encounter during your experiments to optimize its delivery to the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its CNS penetration?

A1: Understanding the physicochemical properties of this compound is crucial for predicting its ability to cross the blood-brain barrier (BBB). While this compound is known to cross the BBB, its properties present certain challenges.[1][2] Key parameters are summarized in the table below.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular Weight 386.87 g/mol [1]
Chemical Formula C₂₁H₂₂N₂O₃ · HCl[1]
Form Powder[1]
Solubility in Water 10 mg/mL (at 60 °C)[1][3]
Solubility in DMSO Soluble[4]
Disclaimer Photosensitive[1]

Q2: My this compound solution is not stable. How can I improve its stability for in vivo experiments?

A2: this compound is photosensitive, so it is critical to protect it from light during storage and handling.[1] For in vivo experiments, prepare fresh solutions on the day of use. If using a stock solution in DMSO, store it at -20°C for long-term stability and protect it from light.[4] When diluting with aqueous buffers for administration, ensure the final concentration of DMSO is compatible with your experimental model and does not cause toxicity.

Q3: I am not observing the expected CNS effects after systemic administration of this compound. What could be the issue?

A3: Several factors could contribute to a lack of CNS effects. Consider the following troubleshooting steps:

  • Dosage: Ensure you are using an appropriate dose. In mice, intraperitoneal (i.p.) doses of 1, 3, and 10 mg/kg have been shown to produce CNS effects, such as enhanced non-rapid eye movement sleep.[5]

  • Route of Administration: The route of administration significantly impacts CNS penetration. While i.p. injection is common, direct nose-to-brain delivery can bypass the BBB more effectively for certain molecules.[6][7][8]

  • Formulation: The vehicle used to dissolve this compound can affect its bioavailability. DMSO is a common solvent, but its concentration should be minimized in the final formulation.[4][9][10][11]

  • Metabolism: Consider the metabolic stability of this compound in your animal model. Rapid metabolism could reduce the amount of compound reaching the CNS.

  • Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), that can actively pump drugs out of the brain.[12][13][14] While this compound is reported to cross the BBB, high P-gp activity could limit its concentration in the CNS.

Troubleshooting Guides

Guide 1: Poor CNS Penetration with Systemic Administration

Problem: Low brain-to-plasma concentration ratio of this compound after intravenous or intraperitoneal injection.

Possible Causes & Solutions:

CauseRecommended Solution
High Plasma Protein Binding Determine the plasma protein binding of this compound. High binding reduces the free fraction of the drug available to cross the BBB. Consider co-administration with a displacing agent if compatible with your experimental design.
P-glycoprotein (P-gp) Efflux Co-administer a P-gp inhibitor to see if it increases CNS penetration. Note that this can also increase systemic toxicity. Alternatively, consider formulation strategies like nanoparticles that can circumvent efflux transporters.[13][14]
Suboptimal Physicochemical Properties While you cannot change the properties of this compound itself, you can modify its delivery. Encapsulating this compound in nanoparticles can improve its effective solubility and protect it from metabolism, thereby enhancing CNS delivery.[15][16][17][18]
Guide 2: Inconsistent Results with Intranasal Delivery

Problem: High variability in CNS drug levels or behavioral outcomes following intranasal administration.

Possible Causes & Solutions:

CauseRecommended Solution
Improper Administration Technique Ensure a consistent and precise administration technique. For mice, specific handling and pipetting methods are crucial to target the olfactory region responsible for nose-to-brain transport.[6][7][8] The volume administered should be appropriate for the size of the animal to avoid drainage into the lungs or stomach.[6]
Formulation Issues The formulation can impact absorption and retention in the nasal cavity. Consider using mucoadhesive agents to increase residence time. The use of permeation enhancers can also improve absorption across the nasal epithelium.
Rapid Mucociliary Clearance The natural clearance mechanisms of the nasal cavity can remove the drug before it is absorbed. Formulations with bioadhesive properties can help counteract this.

Experimental Protocols

Protocol 1: Intranasal Administration of this compound in Mice (Awake Method)

This protocol is adapted from established methods for intranasal delivery to awake mice.[6][7]

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., saline with a minimal, non-toxic percentage of DMSO for solubility)

  • Pipettor and tips

  • Timer

Procedure:

  • Acclimation: For 3-4 weeks prior to the experiment, acclimate the mice to handling to reduce stress responses.[6]

  • Preparation: Prepare the this compound solution fresh on the day of dosing. The typical volume for intranasal administration in mice is 20-30 µL.[6]

  • Restraint: Use a modified scruff grip to securely hold the mouse with its neck parallel to the floor. This precise grip is essential for effective delivery.[6]

  • Administration:

    • Using a pipettor, administer a small drop (e.g., 6 µL) to one nostril.[6]

    • Hold the mouse in position for approximately 15 seconds to allow for absorption.[6]

    • Repeat for the other nostril.

    • Allow the mouse a 2-minute rest before administering subsequent drops if a larger total volume is required.[6]

  • Observation: Monitor the mouse for any adverse reactions. Note any instances of the solution being snorted out, as this may affect the delivered dose.[6]

Protocol 2: Evaluation of BBB Penetration In Vivo

This protocol provides a general workflow for assessing the brain penetration of this compound.

Materials:

  • This compound formulation

  • Animal model (e.g., rats or mice)

  • Anesthesia (if required for blood and tissue collection)

  • Tools for blood collection (e.g., syringes, capillary tubes)

  • Tools for brain tissue harvesting

  • Analytical equipment for quantifying this compound (e.g., LC-MS/MS)

Procedure:

  • Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or intranasal).

  • Sample Collection: At predetermined time points, collect blood samples and perfuse the brain with saline to remove intravascular drug.

  • Tissue Processing: Harvest the brain and homogenize the tissue.

  • Drug Quantification: Extract this compound from plasma and brain homogenates and quantify the concentrations using a validated analytical method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) to determine the extent of BBB penetration.[19]

Visualizations

G This compound Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound GAT1 GAT1 Transporter This compound->GAT1 Inhibits GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Mediates GABA_synapse Synaptic GABA GABA_reuptake->GABA_synapse Reduces GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to Inhibitory_Signal Increased Inhibitory Signaling GABA_receptor->Inhibitory_Signal Leads to G Experimental Workflow for CNS Delivery Optimization Formulation This compound Formulation (e.g., Saline, Nanoparticles) Systemic Systemic Administration (IV, IP) Formulation->Systemic Intranasal Intranasal Administration Formulation->Intranasal BBB Blood-Brain Barrier Systemic->BBB CNS Central Nervous System Intranasal->CNS Bypasses BBB BBB->CNS Penetration PK_PD Pharmacokinetic/ Pharmacodynamic Analysis CNS->PK_PD Efficacy Therapeutic Efficacy Evaluation PK_PD->Efficacy

References

Technical Support Center: Troubleshooting Unexpected Effects of NO-711 on Neuronal Firing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected effects of the GABA transporter 1 (GAT-1) inhibitor, NO-711, in neuronal firing experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What is the expected effect of this compound on neuronal firing and what is its mechanism of action?

Answer:

This compound is a selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] GAT-1 is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft back into neurons and glial cells.[1] By blocking GAT-1, this compound increases the extracellular concentration of GABA, leading to enhanced activation of GABA receptors (both GABA-A and GABA-B).[1] This enhanced inhibitory signaling is expected to decrease neuronal excitability and reduce the spontaneous firing rate of most neurons.[3]

The primary mechanism involves prolonging the presence of GABA in the synapse, which potentiates both phasic (synaptic) and tonic (extrasynaptic) inhibition.[4] This makes this compound a valuable tool for studying the role of GABAergic signaling in various neural circuits and its potential as a therapeutic agent for conditions characterized by excessive neuronal excitation, such as epilepsy.[1][2]

start Start: Paradoxical Excitation Observed q1 Is the effect blocked by GABA-A receptor antagonists (e.g., Bicuculline, Gabazine)? start->q1 a1_yes Yes: Effect is GABA-A receptor-mediated. q1->a1_yes Yes a1_no No: Consider off-target effects or experimental artifact. q1->a1_no No q2 Record from identified inhibitory interneurons. Are they suppressed by this compound? a1_yes->q2 q3 Does the effect persist with synaptic transmission blocked (e.g., using TTX)? a1_no->q3 conclusion2 Conclusion: Potential Off-Target Effect or Artifact a1_no->conclusion2 a2_yes Yes: Disinhibition is the likely mechanism. q2->a2_yes Yes a2_no No: Investigate other circuit-level effects. q2->a2_no No conclusion1 Conclusion: Disinhibitory Circuit Effect a2_yes->conclusion1 conclusion3 Conclusion: Complex Network Interaction a2_no->conclusion3 a3_yes Yes: Suggests a direct effect on the recorded neuron's intrinsic properties. conclusion4 Conclusion: Change in Intrinsic Excitability a3_yes->conclusion4 a3_no No: Confirms a network-driven effect. prep Prepare Acute Brain Slice (Protocol 1) record Establish Stable Whole-Cell Recording prep->record baseline Record Baseline Neuronal Firing (5-10 min) record->baseline apply_drug Bath Apply this compound in aCSF baseline->apply_drug record_effect Record Effect of this compound (10-15 min) apply_drug->record_effect washout Washout with Control aCSF record_effect->washout control_check Perform Control Experiments? washout->control_check analyze Analyze Changes in Firing Rate and Pattern control_check->analyze No apply_control Apply Vehicle or Antagonist + this compound control_check->apply_control Yes apply_control->record_effect

References

Technical Support Center: NO-711 Applications in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the GAT-1 inhibitor, NO-711, in primary neuronal cultures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected neuronal death after treating my primary neuronal cultures with this compound. What could be the cause?

A1: While this compound is a selective GAT-1 inhibitor and can be neuroprotective in certain contexts, high concentrations or prolonged exposure can lead to neuronal death. The primary mechanism of this compound is to increase extracellular GABA concentrations by blocking its reuptake.[1] Paradoxically, excessive GABAergic stimulation can be toxic to neurons, a phenomenon known as GABA-mediated toxicity.[2] This is particularly relevant in developing neuronal cultures where high intracellular chloride can cause GABAergic responses to be depolarizing and potentially excitotoxic.

Troubleshooting Steps:

  • Optimize this compound Concentration: Review the concentration of this compound you are using. Studies have shown that concentrations up to 1 µM are generally not toxic to primary mesencephalic neurons.[3] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal culture type and experimental conditions.

  • Reduce Exposure Time: If you suspect toxicity, try reducing the duration of this compound exposure. Chronic activation of GABA receptors can lead to a slow neuronal death over several days.

  • Assess Culture Maturity: The developmental stage of your neurons can influence their response to GABA. Immature neurons may be more susceptible to GABA-induced excitotoxicity.

  • Control for GABAergic Overstimulation: If your experimental design allows, you can co-treat with a GABA-A receptor antagonist, such as bicuculline, to confirm if the observed toxicity is indeed mediated by excessive GABAergic signaling.[2]

Q2: My neurons are showing signs of stress (e.g., neurite blebbing, vacuolization) but are not yet dead. Could this be related to this compound treatment?

A2: Yes, sublethal toxicity can manifest as morphological changes. These signs of cellular stress could be precursors to apoptosis or necrosis and may be linked to the downstream effects of excessive GAT-1 inhibition. Potential underlying mechanisms include:

  • Oxidative Stress: An imbalance in the excitatory-inhibitory tone can lead to increased production of reactive oxygen species (ROS). While one study suggests this compound's protective effects are downstream of ROS production in a specific toxicity model, it is plausible that at higher, toxic concentrations, it could contribute to oxidative stress.[3]

  • Mitochondrial Dysfunction: Disruption of ion homeostasis and cellular signaling can impact mitochondrial health, leading to a decrease in mitochondrial membrane potential and reduced ATP production.

  • Excitotoxicity: In certain neuronal populations or developmental stages, sustained GABAergic depolarization can contribute to an excitotoxic cascade, similar to that seen with glutamate.

Troubleshooting Steps:

  • Assess Oxidative Stress: You can measure markers of oxidative stress, such as lipid peroxidation (e.g., malondialdehyde) or intracellular ROS levels using fluorescent probes.

  • Evaluate Mitochondrial Health: Assess the mitochondrial membrane potential using dyes like TMRM or JC-1.

  • Consider Antioxidants: Co-treatment with antioxidants, such as N-acetylcysteine or Vitamin E, may mitigate signs of cellular stress if oxidative damage is a contributing factor.

Q3: I am not seeing the expected potentiation of GABAergic inhibition with this compound. Why might this be?

A3: Several factors could contribute to a lack of effect:

  • This compound Concentration Too Low: Ensure you are using a concentration sufficient to inhibit GAT-1. The IC50 for this compound at human GAT-1 is approximately 40 nM.

  • Degradation of this compound: Ensure your stock solution is properly stored (desiccated at -20°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.

  • Low Endogenous GABA Levels: this compound is a reuptake inhibitor, so its effect is dependent on the presence of endogenously released GABA. If your cultures have very low synaptic activity, the effect of blocking reuptake may be minimal.

  • Expression of Other GABA Transporters: While GAT-1 is the primary neuronal GABA transporter, other transporters (GAT-2, GAT-3, BGT-1) are also present, particularly in glial cells, and may compensate for GAT-1 inhibition.

Troubleshooting Steps:

  • Verify Compound Activity: If possible, test your batch of this compound in a functional assay with a known positive control.

  • Increase Neuronal Activity: If appropriate for your experiment, you can use a mild depolarizing stimulus (e.g., elevated potassium) to increase endogenous GABA release and enhance the observable effect of this compound.

  • Confirm GAT-1 Expression: Verify the expression of GAT-1 in your specific primary neuronal culture model using immunocytochemistry or western blotting.

Q4: Can this compound induce apoptosis in primary neuronal cultures?

A4: While direct studies demonstrating this compound-induced apoptosis are scarce, it is a plausible mechanism of cell death at supra-pharmacological concentrations or with prolonged exposure. An imbalance between excitatory and inhibitory neurotransmission can trigger apoptotic pathways.[3] The sustained elevation of intracellular calcium, even if initiated by depolarizing GABAergic currents, can activate caspases, particularly caspase-3, which is a key executioner of apoptosis.

Troubleshooting Steps:

  • Perform Apoptosis Assays: To determine if apoptosis is occurring, you can use assays such as TUNEL staining to detect DNA fragmentation, or immunocytochemistry for activated caspase-3.

  • Use Caspase Inhibitors: Co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or a specific caspase-3 inhibitor (e.g., Z-DEVD-FMK) can help determine if the observed cell death is caspase-dependent.

Data Presentation

Table 1: Reported Concentrations of this compound in In Vitro Neuronal Preparations and Observed Effects

Concentration RangeCell/Tissue TypeObserved EffectToxicity NotedReference
1 nM - 1 µMPrimary Mesencephalic NeuronsDose-dependent protection against malonate-induced toxicity.No signs of toxicity.[3]
10 µMSpinal Dorsal Horn Neurons (in slices)Increased holding currents, indicating enhanced tonic GABAergic inhibition.Not reported.[4]
10 µMDentate Gyrus Granule Cells (in slices)Prolonged decay of evoked inhibitory postsynaptic currents (eIPSCs).Not reported.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol provides a method to determine the concentration-dependent effects of this compound on the viability of primary neuronal cultures. The MTT assay measures the metabolic activity of mitochondria, which is an indicator of cell viability.

Materials:

  • Primary neuronal cultures (e.g., cortical, hippocampal) plated in 96-well plates

  • This compound stock solution (in DMSO or water)

  • Neuronal culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Plate primary neurons at a desired density in a 96-well plate and culture for the desired number of days in vitro (DIV) to allow for maturation.

  • This compound Treatment: Prepare serial dilutions of this compound in neuronal culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Detection of Apoptosis by Activated Caspase-3 Immunocytochemistry

This protocol allows for the visualization of apoptotic neurons in culture following treatment with this compound by detecting the active form of caspase-3.

Materials:

  • Primary neuronal cultures grown on coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-active Caspase-3

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treatment: Treat the neuronal cultures with the desired concentrations of this compound (including a vehicle control and a positive control for apoptosis, e.g., staurosporine) for the chosen duration.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash three times with PBS and then block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against active caspase-3 (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS and then incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Wash three times with PBS and then mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show positive staining for active caspase-3. The percentage of apoptotic cells can be quantified by counting the number of active caspase-3 positive cells relative to the total number of DAPI-stained nuclei.

Mandatory Visualizations

experimental_workflow cluster_prep Culture Preparation prep1 Primary Neuronal Culture prep2 Treatment with This compound prep1->prep2 DIV 7-14 via1 MTT Assay prep2->via1 via2 LDH Assay prep2->via2 via3 Live/Dead Staining prep2->via3 apop1 Activated Caspase-3 Immunocytochemistry prep2->apop1 apop2 TUNEL Staining prep2->apop2 stress1 ROS Detection (e.g., DCFDA) prep2->stress1 stress2 Lipid Peroxidation (e.g., MDA Assay) prep2->stress2 toxicity_pathway NO711 High Concentration This compound GAT1 GAT-1 Inhibition NO711->GAT1 GABA Increased Extracellular GABA GAT1->GABA GABA_R GABA-A Receptor Overactivation GABA->GABA_R Depol Neuronal Depolarization GABA_R->Depol Ca_Influx Ca2+ Influx Depol->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS Oxidative Stress (ROS Production) Mito_Dys->ROS Caspase Caspase-3 Activation Mito_Dys->Caspase ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Technical Support Center: Refinement of NO-711 Microinjection Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of NO-711 microinjection techniques. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the intracerebral administration of this compound, a potent and selective GABA transporter 1 (GAT-1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1). GAT-1 is a protein responsible for the reuptake of the neurotransmitter GABA (gamma-aminobutyric acid) from the synaptic cleft back into presynaptic neurons and surrounding glial cells. By blocking GAT-1, this compound increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission in the brain. This mechanism is of interest for studying conditions related to GABAergic dysfunction, such as epilepsy and anxiety.

Q2: What is the recommended vehicle for dissolving this compound for in vivo microinjection?

A2: For in vivo microinjection, this compound hydrochloride is typically dissolved in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% saline. It is crucial to ensure the pH of the solution is within a physiological range (typically 7.2-7.4) to avoid tissue damage at the injection site. Some researchers may include a small percentage of a solubilizing agent like DMSO, but this should be kept to a minimum (ideally <1%) and its potential effects on the experimental outcomes should be carefully controlled for.

Q3: What are the potential off-target effects or side effects of this compound microinjection?

A3: While microinjection allows for targeted delivery, diffusion of this compound from the injection site can occur, potentially affecting neighboring brain regions. Systemic side effects of GAT-1 inhibitors, which could manifest with significant local diffusion, include tremor, ataxia, and sedation. It is also important to consider that excessive enhancement of GABAergic activity in the target region can lead to unintended network effects. Careful dose-response studies and histological verification of the injection site are essential to minimize and understand off-target effects.

Q4: How should this compound solutions be stored?

A4: For short-term storage (days to weeks), this compound solutions should be stored at 2-8°C. For long-term storage, it is recommended to aliquot the solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The stability of this compound in aqueous solutions over extended periods should be considered, and freshly prepared solutions are always preferable for experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Clogged Injection Cannula - Precipitation of this compound: The solubility of this compound may be limited in the chosen vehicle, especially at higher concentrations or lower temperatures.- Particulate matter in the solution: The solution may not have been properly filtered.- Optimize Vehicle: Ensure the vehicle is appropriate and consider slight adjustments to pH if it improves solubility without compromising physiological compatibility.- Gentle Warming: Gently warm the solution before loading the syringe to ensure the compound is fully dissolved.- Filter the Solution: Filter the this compound solution through a 0.22 µm syringe filter before use.- Fresh Preparation: Prepare the solution fresh on the day of the experiment.
High Variability in Experimental Results - Inconsistent Injection Volume: The injection pump may not be calibrated correctly, or there may be leakage from the syringe or tubing.- Incorrect Stereotaxic Targeting: Inaccurate coordinates or improper surgical technique can lead to injections in slightly different locations across animals.- Backflow of Injectate: Injecting the solution too quickly can cause it to flow back up the cannula track.- Calibrate Equipment: Regularly calibrate the microinjection pump to ensure accurate and consistent delivery volumes.- Check for Leaks: Inspect all connections between the syringe, tubing, and cannula for any signs of leakage.- Refine Surgical Technique: Use a reliable stereotaxic atlas and ensure the animal's head is properly secured. Histologically verify cannula placement in a subset of animals.- Optimize Infusion Rate: Use a slow and steady infusion rate (e.g., 0.1-0.5 µL/min) to allow for proper diffusion into the brain tissue. Leave the cannula in place for a few minutes post-injection to minimize backflow.
Tissue Damage at the Injection Site - Non-physiological Vehicle: The pH or osmolarity of the vehicle may be causing irritation or damage.- Mechanical Trauma: The injection cannula may be too large, or the injection rate too fast.- Chemical Toxicity: High concentrations of this compound or co-solvents like DMSO can be neurotoxic.- Use Physiological Vehicle: Ensure the vehicle is aCSF or sterile saline with a pH between 7.2 and 7.4.- Use Appropriate Cannula Size: Select the smallest appropriate cannula gauge for the target brain region.- Slow Infusion Rate: A slower infusion rate reduces mechanical stress on the tissue.- Minimize Co-solvents: If DMSO or another co-solvent is necessary, use the lowest possible concentration and include a vehicle-only control group.
No Observable Effect of this compound - Degraded Compound: The this compound may have degraded due to improper storage or handling.- Insufficient Dose: The concentration or volume of the injected solution may be too low to elicit a response.- Incorrect Targeting: The injection may have missed the intended brain region.- Use Fresh Compound: Prepare solutions from a fresh stock of this compound and store them properly.- Perform Dose-Response Study: Systematically test a range of concentrations and/or volumes to determine the optimal dose for the desired effect.- Verify Injection Site: Use a dye (e.g., cresyl violet) in a pilot study to confirm the accuracy of your stereotaxic coordinates and injection technique.

Experimental Protocols

Preparation of this compound Solution for Microinjection
  • Materials:

    • This compound hydrochloride

    • Sterile artificial cerebrospinal fluid (aCSF) or 0.9% sterile saline

    • 0.22 µm syringe filter

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • pH meter

  • Procedure:

    • On the day of the experiment, weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile aCSF or saline to achieve the desired final concentration.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid in dissolution.

    • Check the pH of the solution and adjust to 7.2-7.4 if necessary, using sterile NaOH or HCl.

    • Filter the solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential particulate matter.

    • Keep the solution on ice until ready for use.

Stereotaxic Microinjection of this compound
  • Materials:

    • Anesthetized rodent (e.g., mouse or rat)

    • Stereotaxic frame

    • Microinjection pump and syringe

    • Injection cannula of appropriate size

    • Prepared this compound solution

    • Surgical tools for craniotomy

  • Procedure:

    • Anesthetize the animal and securely fix its head in the stereotaxic frame.

    • Perform a craniotomy over the target brain region using appropriate sterile surgical techniques.

    • Determine the stereotaxic coordinates for the target brain region from a reliable brain atlas.

    • Slowly lower the injection cannula to the predetermined dorsal-ventral (DV) coordinate.

    • Load the microinjection syringe with the prepared this compound solution, ensuring there are no air bubbles in the line.

    • Infuse the desired volume of this compound solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage and backflow.

    • After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to allow for diffusion of the compound away from the injection site and to prevent backflow upon withdrawal.

    • Slowly withdraw the cannula.

    • Suture the incision and provide appropriate post-operative care.

Data Presentation

Table 1: Example Dosing Parameters for this compound Microinjection (to be optimized by the researcher)

Parameter Mouse Rat Notes
Concentration Range 1-10 mM1-10 mMA dose-response curve should be generated to determine the optimal concentration for the specific experimental paradigm.
Injection Volume 0.1-0.5 µL0.5-2.0 µLVolume should be adjusted based on the size of the target nucleus to avoid significant tissue displacement.
Infusion Rate 0.1-0.2 µL/min0.2-0.5 µL/minA slower infusion rate is generally recommended to minimize tissue damage and prevent backflow of the injectate.
Vehicle aCSF or 0.9% SalineaCSF or 0.9% SalineThe vehicle should be sterile, pyrogen-free, and at a physiological pH (7.2-7.4).

Visualizations

GAT1_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release Exocytosis GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 Transporter GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds Inhibitory_Signal Inhibitory Signal GABA_receptor->Inhibitory_Signal Activates NO711 This compound NO711->GAT1 Inhibits

Caption: Mechanism of this compound action on GABAergic synapses.

Microinjection_Workflow Prep_Animal Anesthetize and Mount Animal in Stereotaxic Frame Craniotomy Perform Craniotomy over Target Region Prep_Animal->Craniotomy Load_Syringe Prepare this compound Solution and Load Microinjection Syringe Craniotomy->Load_Syringe Lower_Cannula Lower Cannula to Target Coordinates Load_Syringe->Lower_Cannula Infuse_Drug Infuse this compound at a Controlled Rate Lower_Cannula->Infuse_Drug Wait Post-Infusion Waiting Period (5-10 min) Infuse_Drug->Wait Withdraw_Cannula Slowly Withdraw Cannula Wait->Withdraw_Cannula Post_Op Suture and Post-Operative Care Withdraw_Cannula->Post_Op

Caption: Standard workflow for stereotaxic microinjection.

Troubleshooting_Logic Start Experiment Start Problem Problem Encountered? Start->Problem No_Problem Successful Experiment Problem->No_Problem No Identify_Issue Identify Specific Issue (e.g., Clogged Cannula, High Variability) Problem->Identify_Issue Yes Consult_Guide Consult Troubleshooting Guide for Potential Causes and Solutions Identify_Issue->Consult_Guide Implement_Solution Implement Suggested Solution Consult_Guide->Implement_Solution Re_evaluate Re-evaluate Experiment Implement_Solution->Re_evaluate End Problem Resolved Re_evaluate->End Yes Seek_Support Seek Further Technical Support Re_evaluate->Seek_Support No

Caption: Logical workflow for troubleshooting microinjection experiments.

Validation & Comparative

A Head-to-Head In Vivo Comparison: NO-711 vs. Tiagabine in Modulating GABAergic Tone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in neuropharmacology and drug development, understanding the nuanced differences between GABA uptake inhibitors is critical. This guide provides an objective, data-driven comparison of the in vivo efficacy of two prominent GAT-1 inhibitors, NO-711 and tiagabine, focusing on their anticonvulsant properties and effects on extracellular GABA levels.

Both this compound and tiagabine are potent and selective inhibitors of the GABA transporter 1 (GAT-1), playing a crucial role in regulating GABAergic neurotransmission.[1][2] By blocking the reuptake of GABA from the synaptic cleft, these compounds enhance the inhibitory tone of the central nervous system, a mechanism central to their therapeutic potential, particularly in epilepsy.[1][3] This guide synthesizes key findings from in vivo studies to illuminate their comparative efficacy.

Quantitative Efficacy at a Glance

To facilitate a clear comparison, the following table summarizes the quantitative data on the anticonvulsant efficacy of this compound and tiagabine in various preclinical models.

Parameter This compound Tiagabine Animal Model Seizure Type Source
ED50 (mg/kg, i.p.) -2 (µmol/kg)DBA/2 MiceSound-induced tonic convulsions[4]
ED50 (mg/kg, i.p.) -2 (µmol/kg)NMRI MicePentylenetetrazol (PTZ)-induced tonic convulsions[4]
ED50 (mg/kg, i.p.) -5 (µmol/kg)NMRI MicePTZ-induced clonic convulsions[4]
ED50 (mg/kg, i.p.) -36 (µmol/kg)Amygdala Kindled RatsFocal seizures[4]
Effect on Extracellular GABA Dose-dependent increaseDose-dependent increaseWistar RatsThalamus[3]
Anticonvulsant Action Suppression of minimal clonic seizures and tonic phase of GTCS in pups; abolition of GTCS in adults.[5]Suppression of minimal clonic seizures and GTCS.[6]Wistar Rats (developing and adult)PTZ-induced seizures[5][6]

Deep Dive into Experimental Findings

In vivo studies reveal both similarities and subtle distinctions in the pharmacological profiles of this compound and tiagabine.

A direct comparison in the rat ventrolateral thalamus demonstrated that both compounds produce dose-dependent increases in extracellular GABA concentrations, irrespective of systemic or local administration.[3] However, the study noted that the concentrations required to achieve these increases were considerably higher than those known to be effective for anticonvulsant purposes, suggesting the involvement of alternative GABA transporters.[3]

In terms of anticonvulsant activity, tiagabine has been extensively profiled. It is a potent antagonist of tonic convulsions induced by pentylenetetrazol (PTZ) and sound in mice, with ED50 values of 2 µmol/kg and 1 µmol/kg, respectively.[4] Tiagabine was also uniquely capable of blocking PTZ-induced clonic convulsions at low doses.[4] In amygdala-kindled rats, a model of focal epilepsy, tiagabine was effective in reducing generalized seizures and afterdischarge duration, with an ED50 of 36 µmol/kg against focal seizures.[4]

Studies on this compound have highlighted its age-dependent anticonvulsant effects. In developing rats, this compound suppressed minimal clonic seizures and the tonic phase of generalized tonic-clonic seizures (GTCS).[5] In adult rats, it led to the abolition of GTCS.[5] This suggests a potential developmental difference in the sensitivity to GAT-1 inhibition.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental approaches, the following diagrams are provided.

GABA_Uptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_released GABA GABA_vesicle->GABA_released Release GAT1 GAT-1 Transporter GABA_released->GAT1 Reuptake Postsynaptic_Receptor Postsynaptic GABA Receptor GABA_released->Postsynaptic_Receptor Binding Presynaptic_Neuron GAT1->Presynaptic_Neuron Internalization Postsynaptic_Neuron Postsynaptic_Receptor->Postsynaptic_Neuron Inhibitory Signal NO711_Tiagabine This compound / Tiagabine NO711_Tiagabine->GAT1 Inhibition

Caption: Mechanism of action for this compound and tiagabine.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Wistar Rat, DBA/2 Mouse) Drug_Admin Administer this compound or Tiagabine (e.g., i.p. injection) Animal_Model->Drug_Admin Seizure_Induction Induce Seizures (e.g., PTZ, Audiogenic Stimuli) Drug_Admin->Seizure_Induction Microdialysis In Vivo Microdialysis Drug_Admin->Microdialysis Behavioral_Assessment Assess Seizure Severity (e.g., Racine Scale, Latency to Convulsions) Seizure_Induction->Behavioral_Assessment Data_Analysis Analyze Data (e.g., Calculate ED50) Behavioral_Assessment->Data_Analysis GABA_Measurement Measure Extracellular GABA (e.g., HPLC) Microdialysis->GABA_Measurement GABA_Measurement->Data_Analysis

Caption: A typical in vivo experimental workflow.

Detailed Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the results and designing future experiments.

Anticonvulsant Testing in Mice (Adapted from[4])

  • Animals: Male NMRI or DBA/2 mice.

  • Drug Administration: Test compounds, including tiagabine, were administered intraperitoneally (i.p.).

  • Seizure Induction:

    • Pentylenetetrazol (PTZ) Test: PTZ was administered subcutaneously to induce clonic and tonic convulsions.

    • Sound-Induced Seizures: DBA/2 mice were exposed to a high-intensity acoustic stimulus.

    • Maximal Electroshock (MES) Test: Electrical stimulation was applied via corneal electrodes to induce tonic convulsions.

  • Endpoint: The dose of the compound required to protect 50% of the animals from the seizure endpoint (ED50) was calculated.

In Vivo Microdialysis in Rats (Adapted from[3][7])

  • Animals: Male Wistar or Sprague-Dawley rats.[3][7]

  • Surgical Procedure: Guide cannulae for microdialysis probes were stereotaxically implanted into the target brain region (e.g., thalamus, globus pallidus).[3][7]

  • Microdialysis: After a recovery period, a microdialysis probe was inserted, and the brain was perfused with artificial cerebrospinal fluid.

  • Drug Administration: this compound or tiagabine was administered either systemically (i.p.) or locally through the microdialysis probe.[3]

  • Sample Analysis: Dialysate samples were collected at regular intervals and analyzed for GABA content, typically using high-performance liquid chromatography (HPLC).[7]

Pentylenetetrazol-Induced Seizures in Developing Rats (Adapted from[5][6])

  • Animals: Wistar rats of different age groups (e.g., 7, 12, 18, 25, and 90 days old).[5][6]

  • Drug Administration: this compound or tiagabine was administered i.p. at various doses.[5][6]

  • Seizure Induction: Thirty minutes after drug administration, PTZ was injected subcutaneously to induce motor seizures.[6]

  • Behavioral Assessment: The incidence, latency, and severity of minimal clonic seizures and generalized tonic-clonic seizures (GTCS) were evaluated.[6]

Conclusion

Both this compound and tiagabine are effective GAT-1 inhibitors with potent anticonvulsant properties in vivo. Tiagabine has been more extensively characterized across a range of seizure models, demonstrating broad efficacy. This compound also shows significant anticonvulsant effects, with interesting developmental differences that warrant further investigation. The choice between these compounds for research purposes may depend on the specific seizure model, the age of the animal subjects, and the desired pharmacological profile. This guide provides a foundational comparison to aid in the selection and design of future in vivo studies.

References

NO-711: A Potent and Selective Inhibitor of GABA Transporter 1 (GAT-1)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of NO-711's selectivity for the GABA Transporter 1 (GAT-1) over GAT-2 and GAT-3, supported by experimental data and detailed protocols for researchers in neuroscience and drug development.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs). Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and betaine/GABA transporter-1 (BGT-1).[1] Due to their role in modulating GABAergic neurotransmission, GATs are significant targets for the development of therapeutic agents for neurological and psychiatric disorders.

This compound (also known as NNC-711) has emerged as a valuable pharmacological tool due to its high potency and selectivity for GAT-1.[2][3][4][5][6] This guide provides a detailed comparison of this compound's inhibitory activity on GAT-1 versus GAT-2 and GAT-3, presenting key experimental data and methodologies to facilitate further research and drug discovery efforts.

Quantitative Comparison of this compound Selectivity

The selectivity of this compound for GAT-1 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) for each of the GABA transporter subtypes. The IC50 value represents the concentration of an inhibitor required to block 50% of the transporter's activity. A lower IC50 value indicates a higher potency of the inhibitor.

Experimental data consistently demonstrates that this compound is significantly more potent at inhibiting GAT-1 compared to GAT-2 and GAT-3.

Transporter SubtypeSpeciesIC50 (µM)Selectivity (fold) vs. hGAT-1
hGAT-1 Human0.04[2]-
rGAT-2 Rat171[2]4275
hGAT-3 Human1700[2]42500

Data compiled from Tocris Bioscience product information, citing Borden et al. (1994).

These data highlight the remarkable selectivity of this compound, with an over 4000-fold higher potency for human GAT-1 compared to rat GAT-2 and an over 40,000-fold higher potency compared to human GAT-3.

Experimental Protocol: [³H]GABA Uptake Inhibition Assay

The determination of IC50 values for GAT inhibitors is typically performed using a radiolabeled substrate uptake assay. The following is a generalized protocol based on common methodologies described in the literature.[7][8][9][10]

Objective: To measure the inhibitory effect of this compound on the uptake of [³H]GABA into cells expressing specific GAT subtypes (GAT-1, GAT-2, or GAT-3).

Materials:

  • Cell lines stably or transiently expressing the human or rat GAT-1, GAT-2, or GAT-3 transporter (e.g., HEK293, CHO cells).

  • Cell culture medium and reagents.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • Scintillation fluid.

  • Microplate scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the GAT-expressing cells into 96-well plates at an appropriate density and allow them to adhere and grow overnight.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of this compound in assay buffer to create a range of concentrations to be tested.

    • Prepare a solution of [³H]GABA mixed with unlabeled GABA in assay buffer at a final concentration near the Km of the transporter for GABA.

  • Assay Performance:

    • Wash the cells with assay buffer to remove the culture medium.

    • Add the different concentrations of this compound (the inhibitor) to the wells. Include control wells with no inhibitor (total uptake) and wells with a high concentration of a known non-selective GAT inhibitor to determine non-specific uptake.

    • Pre-incubate the cells with the inhibitor for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.

    • Initiate the uptake reaction by adding the [³H]GABA/GABA solution to each well.

    • Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer. This step is critical to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).

    • Transfer the lysate to scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in each sample using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (counts in the presence of a saturating concentration of a non-selective inhibitor) from all other measurements.

    • Plot the percentage of specific [³H]GABA uptake against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism of Action

To better understand the role of GATs and the action of this compound, the following diagrams illustrate the GABAergic synapse and the experimental workflow.

GABA_Uptake_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicle GABA_out GABA GABA_vesicle->GABA_out Release GABA_in GABA GAT1 GAT-1 GAT1->GABA_in GABA_out->GAT1 Reuptake GABA_receptor GABA Receptor GABA_out->GABA_receptor Binding GAT23 GAT-2/3 GABA_out->GAT23 Reuptake NO711 This compound NO711->GAT1 Inhibition

Caption: GABA reuptake at the synapse and selective inhibition of GAT-1 by this compound.

Experimental_Workflow start Start: GAT-expressing cells in 96-well plate wash1 Wash cells with assay buffer start->wash1 add_inhibitor Add varying concentrations of this compound wash1->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_gaba Add [³H]GABA pre_incubate->add_gaba incubate Incubate for uptake add_gaba->incubate terminate Terminate uptake and wash incubate->terminate lyse Lyse cells terminate->lyse count Scintillation counting lyse->count analyze Analyze data and determine IC50 count->analyze

Caption: Workflow for determining IC50 of this compound using a [³H]GABA uptake assay.

References

A Comparative Analysis of NO-711 and SKF-89976A on GABA Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used gamma-aminobutyric acid (GABA) uptake inhibitors: NO-711 and SKF-89976A. Both compounds are instrumental in neuroscience research for their ability to selectively block GABA transporters (GATs), thereby potentiating GABAergic neurotransmission. This document outlines their comparative efficacy, selectivity, and the experimental protocols used to determine these characteristics.

Introduction to GABA Transporters and Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through the action of GABA transporters (GATs). Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1).[1] GAT-1 is the most prevalent subtype in the brain and is a major target for therapeutic intervention in conditions such as epilepsy and anxiety.[1][2]

This compound and SKF-89976A are potent and selective inhibitors of GAT-1.[1][3] By blocking GAT-1, these compounds increase the extracellular concentration of GABA, leading to enhanced activation of GABA receptors and a subsequent increase in inhibitory signaling. Their ability to cross the blood-brain barrier makes them valuable tools for in vivo studies.[4][5]

Comparative Efficacy and Selectivity

The inhibitory potency of this compound and SKF-89976A is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of GABA uptake. The following table summarizes the IC50 values for both compounds against various GAT subtypes, providing a clear comparison of their potency and selectivity.

CompoundTransporter SubtypeSpeciesIC50 (µM)Reference(s)
This compound hGAT-1Human0.04[3][6]
rGAT-1Rat0.38[3]
rGAT-2Rat171[3][6]
hGAT-3Human1700[3][6]
rGAT-3Rat349[3]
hBGT-1Human622[3][6]
SKF-89976A hGAT-1Human0.13[4][7]
rGAT-2Rat550[4][7]
hGAT-3Human944[4][7]
hBGT-1Human7210[4][7]
GAT-1 (in CHO cells)-0.28[8][9]
GAT-2 (in CHO cells)-137.34[8][9]
GAT-3 (in CHO cells)-202.8[8][9]

As the data indicates, both this compound and SKF-89976A are highly potent and selective inhibitors of GAT-1, with this compound exhibiting a slightly lower IC50 for human GAT-1. Both compounds show significantly less potency for other GAT subtypes, confirming their selectivity for GAT-1.

Mechanism of Action

Both this compound and SKF-89976A act as competitive inhibitors at the GABA binding site on the GAT-1 transporter.[10][11] This means they directly compete with GABA for binding to the transporter, thereby preventing the reuptake of GABA from the synaptic cleft. SKF-89976A has been shown to inhibit the transport current competitively.[4][7] Structural studies have provided insights into how these inhibitors interact with the primary binding site of the transporter.[10][12]

GABA_Uptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release GAT1 GAT-1 Transporter GAT1->GABA_Vesicle GABA_Synapse->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binding NO711_SKF This compound / SKF-89976A NO711_SKF->GAT1 Inhibition

Mechanism of GAT-1 Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and SKF-89976A.

[³H]GABA Uptake Assay in Synaptosomes

This assay measures the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

  • Homogenize brain tissue (e.g., rat cerebral cortex) in an ice-cold sucrose buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in a suitable buffer for the uptake assay.

2. GABA Uptake Assay:

  • Pre-incubate the synaptosomal suspension at 37°C.

  • Add the test compound (this compound or SKF-89976A) at various concentrations and incubate for a specified period.

  • Initiate the uptake reaction by adding a known concentration of [³H]GABA.

  • After a short incubation period (typically 1-5 minutes), terminate the uptake by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold buffer to remove extracellular [³H]GABA.

3. Quantification and Data Analysis:

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Determine non-specific uptake in the presence of a high concentration of a non-selective GAT inhibitor (e.g., tiagabine).

  • Calculate specific uptake by subtracting non-specific uptake from total uptake.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GABA Uptake Assay in HEK293 Cells Stably Expressing GAT-1

This method utilizes a cell line engineered to express a specific GABA transporter subtype.

1. Cell Culture and Plating:

  • Culture Human Embryonic Kidney (HEK293) cells stably transfected with the gene for the desired GAT subtype (e.g., human GAT-1) under standard conditions.

  • Seed the cells into multi-well plates and allow them to adhere and grow to a confluent monolayer.

2. Uptake Assay:

  • Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

  • Pre-incubate the cells with various concentrations of the inhibitor (this compound or SKF-89976A) for a defined period at room temperature or 37°C.

  • Add [³H]GABA to initiate the uptake.

  • After a specified time, terminate the reaction by aspirating the incubation medium and rapidly washing the cells with ice-cold buffer.

3. Data Analysis:

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine non-specific uptake in parallel wells containing a saturating concentration of a standard GAT inhibitor.

  • Calculate the IC50 values as described for the synaptosomal assay.

Experimental_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Termination & Measurement cluster_3 Data Analysis Prep Synaptosome Isolation or HEK293-GAT1 Cell Culture Incubate Pre-incubation with This compound or SKF-89976A Prep->Incubate Add_GABA Addition of [³H]GABA Incubate->Add_GABA Terminate Rapid Filtration / Washing Add_GABA->Terminate Measure Scintillation Counting Terminate->Measure Analyze IC50 Determination Measure->Analyze

GABA Uptake Assay Workflow.

Conclusion

Both this compound and SKF-89976A are invaluable pharmacological tools for the study of the GABAergic system. Their high potency and selectivity for GAT-1 allow for precise modulation of GABA reuptake, enabling detailed investigations into the role of this transporter in health and disease. While this compound demonstrates slightly greater potency for human GAT-1, both compounds are highly effective and their choice may depend on the specific experimental context and species being studied. The standardized experimental protocols outlined in this guide provide a robust framework for the continued characterization of these and other GABA uptake inhibitors.

References

Unraveling the Role of GAT-1: A Comparative Analysis of the GAT-1 Inhibitor NO-711 and GAT-1 Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers in neuroscience and pharmacology, this document provides a comprehensive cross-validation of the effects of the GABA transporter 1 (GAT-1) inhibitor, NO-711, with the genetic model of GAT-1 knockout (KO) mice. By juxtaposing pharmacological blockade with genetic deletion, we offer a clearer understanding of GAT-1's role in GABAergic neurotransmission and its downstream physiological and behavioral consequences.

This guide synthesizes key experimental data to objectively compare the neurochemical, electrophysiological, and behavioral phenotypes resulting from both acute pharmacological inhibition and chronic genetic ablation of GAT-1. Detailed experimental protocols and visual workflows are provided to support the replication and extension of these findings.

Neurochemical Effects: Validating the Target

The primary validation of GAT-1 knockout as a model for studying GAT-1 inhibition lies in the specific loss of this compound-sensitive GABA uptake. This is quantitatively demonstrated through [³H]GABA uptake assays in synaptosomal preparations.

Table 1: Comparison of this compound-Sensitive [³H]GABA Uptake

Genotype/Condition[³H]GABA Uptake (pmol/10 min/mg protein)Percentage of Wild-Type Control
Wild-Type (WT)17.1 ± 1.4100%
GAT-1 Heterozygote (Het)10.9 ± 0.4~64%
GAT-1 Knockout (KO)0.17 ± 0.08<2%
WT + this compound (30 µM)Not specified, but this compound-sensitive fraction is 75-85% of total uptake.[1]Not applicable

Data compiled from studies on hippocampal and cerebellar synaptosomes.[1][2]

These data unequivocally show that GAT-1 KO mice have a profound and specific deficit in this compound-sensitive GABA transport, confirming that this compound's primary mechanism of action is through the inhibition of GAT-1.[1][2] Notably, the this compound-insensitive GABA uptake remains unaffected in GAT-1 KO animals, suggesting no compensatory upregulation of other GABA transporters.[1][2]

Electrophysiological Consequences: Tonic Inhibition and Synaptic Transmission

The functional consequence of impaired GAT-1 activity is a significant alteration in GABAergic signaling, most prominently observed as an increase in tonic GABA currents.

Table 2: Electrophysiological Effects of GAT-1 Inhibition and Knockout

ParameterWild-Type (WT)WT + this compound (10 µM)GAT-1 Knockout (KO)
Tonic GABAA CurrentBaselineIncreasedMarkedly Increased[1][2][3]
Effect of this compound on Tonic CurrentPotentiationNot ApplicableAbsent[2]
Spontaneous IPSC (sIPSC) PropertiesUnalteredUnalteredUnaltered amplitude and kinetics, but reduced frequency in some studies.[2]
Miniature IPSC (mIPSC) FrequencyBaselineNot specifiedReduced to about one-third of WT.[2]

Data from hippocampal and cerebellar recordings.[1][2][3]

In wild-type neurons, application of this compound enhances tonic GABAA receptor-mediated currents by preventing the reuptake of ambient GABA.[2] GAT-1 KO mice exhibit a constitutively elevated tonic GABAA current, and critically, the application of this compound has no further potentiating effect, confirming that the increased tonic current in the KO model is a direct result of the absence of GAT-1-mediated uptake.[2] Interestingly, while phasic (synaptic) GABAergic transmission, as measured by sIPSC and mIPSC amplitude and kinetics, is largely unchanged, the frequency of quantal GABA release is reduced in GAT-1 KO mice.[2] This suggests a chronic adaptation to elevated extracellular GABA levels, leading to a downregulation of presynaptic GABA release.[3]

Behavioral Phenotypes: A Tale of Two Models

The behavioral manifestations of GAT-1 dysfunction, whether through pharmacological or genetic means, show remarkable parallels, solidifying the GAT-1 KO mouse as a valid model for predicting the side-effect profile of GAT-1 inhibitors.

Table 3: Behavioral Comparison of this compound Treatment and GAT-1 Knockout

Behavioral DomainEffects of this compound in Wild-Type MicePhenotype of GAT-1 Knockout Mice
Motor Function Ataxia, tremor, sedation.[1]Ataxia, constant tremor (25-32 Hz), reduced locomotor activity, and impaired rotarod performance.[1][4]
Anxiety/Nervousness Nervousness.[1]Mild anxiety or nervousness, evidenced by delayed exploration and reduced rearing in open-field tests.[1][4]
Sleep Increased non-REM sleep, shortened sleep latency.[5]Not explicitly detailed in the provided search results.
Body Weight Not typically assessed in acute studies.Reduced body weight (-10% in females, -20% in males).[1][4]

The striking similarity between the behavioral side effects observed in wild-type mice treated with GAT-1 inhibitors like this compound and the inherent behavioral phenotype of GAT-1 KO mice provides strong cross-validation.[1] Both approaches lead to motor impairments such as ataxia and tremor, as well as signs of nervousness or anxiety.[1][4] This suggests that these side effects are intrinsically linked to the widespread inhibition of GAT-1.[1]

Experimental Protocols

[³H]GABA Uptake Assay
  • Synaptosome Preparation: Crude synaptosomes are prepared from the brain region of interest (e.g., hippocampus, cerebellum) from wild-type, heterozygous, and GAT-1 KO mice.

  • Incubation: Synaptosomes are incubated in a buffer solution containing [³H]GABA.

  • Inhibitor Application: To determine the this compound-sensitive fraction, parallel experiments are conducted in the presence of a saturating concentration of this compound (e.g., 30 µM).[1]

  • Termination and Washing: The uptake process is terminated by rapid cooling and washing to remove extracellular [³H]GABA.[1]

  • Quantification: The amount of [³H]GABA taken up by the synaptosomes is measured using liquid scintillation counting and normalized to the protein content.

  • Analysis: The this compound-sensitive uptake is calculated by subtracting the uptake in the presence of this compound (non-GAT-1 uptake) from the total uptake.[1]

Brain Slice Electrophysiology
  • Slice Preparation: Acute brain slices (e.g., hippocampal or cerebellar) are prepared from wild-type and GAT-1 KO mice.

  • Recording: Whole-cell patch-clamp recordings are obtained from target neurons (e.g., CA1 pyramidal cells, cerebellar Purkinje cells).

  • Tonic Current Measurement: Tonic GABAA currents are measured as the change in holding current upon application of a GABAA receptor antagonist (e.g., picrotoxin).

  • Pharmacology: For wild-type slices, a baseline tonic current is established before perfusing with this compound (e.g., 10 µM) to measure the potentiation of the tonic current.[2] In GAT-1 KO slices, the same procedure is followed to test for any effect of this compound.[2]

  • IPSC Recording: Spontaneous and miniature inhibitory postsynaptic currents (sIPSCs and mIPSCs) are recorded to assess phasic inhibition. For mIPSCs, tetrodotoxin (TTX, e.g., 1 µM) is added to block action potentials.[2]

  • Data Analysis: The amplitude, frequency, and decay kinetics of IPSCs are analyzed and compared across genotypes and drug conditions.

Visualizing the Concepts

To further clarify the experimental logic and underlying neurobiology, the following diagrams illustrate the key workflows and pathways.

GAT1_Experimental_Workflow cluster_Models Experimental Models cluster_Assays Assays WT Wild-Type (WT) Mice Vehicle Vehicle WT->Vehicle Control NO711 This compound WT->NO711 Pharmacological Inhibition GAT1_KO GAT-1 Knockout (KO) Mice GAT1_KO->Vehicle Genetic Deletion Uptake [³H]GABA Uptake Assay GAT1_KO->Uptake Electro Electrophysiology (Tonic Currents, IPSCs) GAT1_KO->Electro Behavior Behavioral Tests (Motor, Anxiety) GAT1_KO->Behavior Vehicle->Uptake Vehicle->Electro Vehicle->Behavior NO711->Uptake NO711->Electro NO711->Behavior

Caption: Experimental design comparing pharmacological and genetic GAT-1 inhibition.

GABA_Signaling_Pathway cluster_Presynaptic Presynaptic Terminal cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release GABA_Synapse GABA GABA_Release->GABA_Synapse GABA_A_R GABA-A Receptor (Phasic Inhibition) GABA_Synapse->GABA_A_R Activates Extra_GABA_A_R Extrasynaptic GABA-A Receptor (Tonic Inhibition) GABA_Synapse->Extra_GABA_A_R Spillover Activates GAT1 GAT-1 Transporter GABA_Synapse->GAT1 Reuptake GAT1->GABA_Vesicle Recycling NO711 This compound NO711->GAT1 Inhibits GAT1_KO GAT-1 Knockout GAT1_KO->GAT1 Abolishes

Caption: GABAergic synapse showing the action of GAT-1, this compound, and GAT-1 knockout.

References

A Comparative Analysis of the Anticonvulsant Profiles of NO-711 and Other GAT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticonvulsant properties of NO-711, a selective GABA transporter 1 (GAT-1) inhibitor, with other inhibitors of the GABA transporter family. The objective is to present a clear, data-driven comparison of their efficacy in established preclinical models of epilepsy, supported by detailed experimental methodologies and visual representations of their mechanisms of action.

Introduction to GABA Transporters and Their Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The action of synaptically released GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs).[1][2] Inhibition of these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[3][4] This mechanism is a key strategy in the development of anticonvulsant drugs.[3][4] Four subtypes of GABA transporters have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[4] GAT-1 is considered the primary target for many anticonvulsant compounds due to its predominantly synaptic location.[4]

This compound is a potent and selective inhibitor of GAT-1.[5][6] Its anticonvulsant profile is often compared to that of tiagabine, a clinically approved GAT-1 inhibitor for the treatment of partial seizures.[2][4] This guide will also explore the profiles of inhibitors with different selectivity, such as SNAP-5114 (a GAT-2/3 inhibitor) and NNC 05-2045 (a non-selective GABA uptake inhibitor), to provide a broader context for the role of different GAT subtypes in seizure control.

Mechanism of Action: Enhancing GABAergic Inhibition

GAT inhibitors exert their anticonvulsant effects by blocking the reuptake of GABA from the synaptic cleft.[3] This leads to an accumulation of GABA, which can then activate both synaptic and extrasynaptic GABA-A receptors for a prolonged period.[3] The enhanced activation of these receptors increases inhibitory signaling in the brain, counteracting the excessive neuronal excitation that characterizes seizures.[3]

GABA_Transporter_Inhibition NO711 This compound / Tiagabine (GAT-1 Inhibitors) GAT1_pre GAT1_pre NO711->GAT1_pre Inhibits GAT_glia GAT_glia NO711->GAT_glia Inhibits GAT-1 Other_Inhibitors Other GAT Inhibitors (e.g., SNAP-5114 for GAT-3) Other_Inhibitors->GAT_glia Inhibits GAT-3 GABA_vesicle GABA_vesicle GABA_release GABA_release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA_synapse GABA_release->GABA_synapse GABA_A_R GABA_A_R GABA_synapse->GABA_A_R Binds to GABA_synapse->GAT1_pre Reuptake GABA_synapse->GAT_glia Reuptake Inhibitory_Signal Inhibitory_Signal GABA_A_R->Inhibitory_Signal Generates

Mechanism of GABAergic neurotransmission and GAT inhibition.

Comparative Anticonvulsant Activity

The anticonvulsant efficacy of this compound and other GAT inhibitors has been evaluated in various rodent models of epilepsy. The following tables summarize the median effective dose (ED50) values required to protect against different types of seizures.

Table 1: Anticonvulsant Profile of GAT Inhibitors in Various Seizure Models

CompoundTarget(s)Seizure ModelSpeciesAdministrationED50 (µmol/kg)Reference
Tiagabine GAT-1Audiogenic SeizuresDBA/2 Micei.p.1[7]
PTZ-induced Tonic ConvulsionsNMRI Micei.p.2[8]
DMCM-induced Tonic ConvulsionsNMRI Micei.p.2[8]
Amygdala Kindled (Focal)Ratsi.p.36[8]
NNC 05-2045 Non-selectiveAudiogenic SeizuresDBA/2 Micei.p.6[7]
MES-induced Tonic ConvulsionsNMRI Micei.p.29[9]
SNAP-5114 GAT-3/GAT-4Audiogenic SeizuresDBA/2 Micei.p.110[7]

i.p. = intraperitoneal; PTZ = Pentylenetetrazole; DMCM = Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate; MES = Maximal Electroshock.

Key Observations:

  • Potency in Audiogenic Seizures: The selective GAT-1 inhibitor, tiagabine, is highly potent in the audiogenic seizure model in DBA/2 mice.[7][8] The non-selective inhibitor NNC 05-2045 also shows significant potency, while the GAT-3/4 inhibitor SNAP-5114 is considerably less potent.[7]

  • Efficacy in Chemically-Induced Seizures: Tiagabine is effective against tonic convulsions induced by both PTZ and DMCM.[8] Notably, it is also capable of blocking PTZ-induced clonic convulsions at lower doses.[8]

  • Maximal Electroshock (MES) Test: Unlike tiagabine, the non-selective inhibitor NNC 05-2045 demonstrates efficacy against MES-induced tonic convulsions, suggesting that inhibition of non-GAT-1 transporters may contribute to protection against this seizure type.[7][9]

  • Kindled Seizures: Tiagabine is effective in reducing focal seizures in the amygdala kindling model, a model of partial epilepsy.[8]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between studies.

Anticonvulsant_Screening_Workflow MES MES PTZ PTZ Audio Audio Kindling Kindling

Generalized workflow for preclinical anticonvulsant screening.
  • Animals: Studies typically use male NMRI mice, DBA/2 mice (genetically susceptible to sound-induced seizures), or Wistar/Sprague-Dawley rats.[7][10] Animals are housed under controlled conditions with food and water ad libitum.

  • Drug Administration: Test compounds are typically dissolved in a suitable vehicle (e.g., saline, distilled water) and administered intraperitoneally (i.p.) at various doses.[7][11] A control group receives the vehicle alone.

  • Maximal Electroshock (MES) Test:

    • Purpose: To identify compounds effective against generalized tonic-clonic seizures.

    • Procedure: A brief electrical stimulus is applied via corneal or ear electrodes to induce a seizure.

    • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Pentylenetetrazole (PTZ) Test:

    • Purpose: To screen for compounds effective against myoclonic and absence seizures.

    • Procedure: PTZ, a GABA-A receptor antagonist, is administered subcutaneously or intraperitoneally to induce clonic and/or tonic convulsions.

    • Endpoint: The endpoint is the failure to observe a defined clonic seizure (e.g., lasting for at least 5 seconds) or the prevention of tonic extension and death.

  • Audiogenic Seizures in DBA/2 Mice:

    • Purpose: A model of reflex epilepsy.

    • Procedure: Mice are placed in an acoustic chamber and exposed to a high-intensity sound stimulus (e.g., 12 kHz, 110 dB).

    • Endpoint: The test compound's ability to prevent the characteristic sequence of wild running, clonic seizures, tonic extension, and respiratory arrest is assessed.[7]

  • Amygdala Kindling Model:

    • Purpose: A model of partial (focal) epilepsy that develops over time.

    • Procedure: An electrode is surgically implanted in the amygdala of a rat. A brief, low-intensity electrical stimulus is delivered daily, leading to a progressive intensification of seizure activity (kindling).

    • Endpoint: Once animals are fully kindled (i.e., consistently show generalized seizures), the ability of a test drug to reduce seizure severity and afterdischarge duration is evaluated.[8]

Conclusion

The anticonvulsant profile of GAT inhibitors is significantly influenced by their selectivity for different transporter subtypes.

  • This compound and Tiagabine (Selective GAT-1 Inhibitors): These compounds demonstrate high potency against chemically-induced and sound-induced seizures, as well as in models of partial epilepsy like amygdala kindling.[7][8] Their profile suggests strong efficacy against focal and certain types of generalized seizures. However, they are generally ineffective in the MES test.[11]

  • Non-selective and Other GAT Inhibitors: Compounds like NNC 05-2045, which inhibit multiple GABA transporters, exhibit a broader anticonvulsant profile that includes efficacy in the MES test.[7][9] This suggests that while GAT-1 is a critical target, the inhibition of other GATs (such as GAT-3) may offer additional protection against certain seizure types. The lower potency of GAT-3 specific inhibitors like SNAP-5114 in some models indicates that GAT-1 inhibition is the more dominant mechanism for anticonvulsant action among these compounds.[7]

This comparative analysis underscores the importance of GAT-1 as a primary target for anticonvulsant drug development. The distinct profiles of inhibitors with varying selectivity provide valuable insights for designing novel antiepileptic therapies tailored to specific seizure disorders. Further research into the synergistic effects of inhibiting multiple GAT subtypes may lead to the development of even more effective anticonvulsant agents.

References

Validating the Effect of NO-711 on Tonic Inhibition in the Thalamus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of NO-711, a selective GABA transporter 1 (GAT-1) inhibitor, and its effect on tonic GABAergic inhibition in the thalamus. It is intended for researchers, scientists, and drug development professionals working in neuroscience and pharmacology. The guide synthesizes experimental data on this compound, compares its action with alternative compounds, and provides standardized experimental protocols for validation.

Mechanism of Action: How this compound Modulates Tonic Inhibition

Tonic inhibition is a persistent, low-level activation of extrasynaptic GABA-A receptors by ambient GABA in the extracellular space. This continuous inhibitory current plays a crucial role in regulating neuronal excitability. The concentration of ambient GABA is tightly controlled by GABA transporters (GATs) that reuptake GABA into neurons and glial cells.

This compound is a potent and selective inhibitor of the GAT-1 subtype.[1] By blocking GAT-1, this compound prevents the reuptake of GABA from the extracellular space.[1] This leads to an elevation of ambient GABA levels, which in turn enhances the activation of high-affinity extrasynaptic GABA-A receptors, thereby increasing the magnitude of the tonic inhibitory current.[2] The thalamus, a critical relay center in the brain, expresses a high density of both GATs and extrasynaptic GABA-A receptors, making it a key region for studying the effects of GAT inhibitors.[3][4]

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft / Extracellular Space cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_ambient Ambient GABA GABA_release->GABA_ambient Diffusion GAT1 GAT-1 Transporter GABA_ambient->GAT1 Reuptake Synaptic_R Synaptic GABA-A Receptor GABA_ambient->Synaptic_R Activates (Phasic) Extrasynaptic_R Extrasynaptic GABA-A Receptor GABA_ambient->Extrasynaptic_R Activates (Tonic) Tonic_Inhibition Tonic Inhibition (Hyperpolarization) Extrasynaptic_R->Tonic_Inhibition NO711 This compound NO711->GAT1 Blocks

Diagram 1: Mechanism of this compound on a GABAergic synapse.

Experimental Protocols for Measuring Tonic Inhibition

The standard method for quantifying tonic inhibition is through whole-cell patch-clamp electrophysiology in acute brain slices.

Key Experimental Protocol:

  • Animal Preparation: Experiments are typically performed on juvenile or young adult rodents (e.g., Wistar rats or C57BL/6 mice).[3][4]

  • Brain Slice Preparation:

    • The animal is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

    • Coronal or sagittal slices (approx. 300 µm thick) containing the thalamus are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least one hour before recording.[5]

  • Whole-Cell Recording:

    • Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at room or physiological temperature.

    • Thalamocortical (TC) neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.[4]

    • Patch pipettes (3-5 MΩ) are filled with a cesium-based or potassium-based internal solution to record inhibitory currents.

    • Neurons are voltage-clamped at a holding potential of -70 mV.[4]

  • Measurement of Tonic Current:

    • A stable baseline current is recorded.

    • Pharmacological agents (e.g., this compound) are bath-applied to the slice.

    • The tonic current is revealed by applying a GABA-A receptor antagonist, such as bicuculline or gabazine (GBZ). The difference in the holding current before and after the application of the antagonist represents the magnitude of the tonic current.[6][7]

  • Data Analysis: The holding current is measured by creating all-points histograms from stable recording epochs. Gaussian curves are fitted to these histograms to determine the mean current, and the shift caused by the GABA-A antagonist is calculated.[6][7]

A 1. Brain Slice Preparation (Thalamus) B 2. Transfer to Recording Chamber A->B C 3. Whole-Cell Patch-Clamp of TC Neuron B->C D 4. Record Baseline Holding Current C->D E 5. Bath Apply This compound D->E F 6. Apply GABA-A Antagonist (e.g., GBZ) E->F G 7. Measure Shift in Holding Current F->G H 8. Data Analysis (Quantify Tonic Current) G->H

Diagram 2: Standard experimental workflow for measuring tonic current.

Performance Data: Effect of this compound on Thalamic Tonic Current

Experimental data consistently show that this compound enhances tonic inhibition in thalamic neurons. However, its effect is context-dependent and varies with the presence of other GABA transporters.

Compound Concentration Animal Model Thalamic Nucleus Key Finding Citation
This compound 10 µMWistar Rat (NEC*)Ventrobasal (VB)Significantly increased tonic current compared to control conditions.[3]
This compound 10 µMGAERS** RatVentrobasal (VB)Had no significant effect on tonic current, suggesting compromised GAT-1 function in this epilepsy model.[3]
This compound 200 µM (in vivo)Wistar RatThalamusIntra-thalamic administration was sufficient to induce absence-like seizures, highlighting GAT-1's critical role.[3]
NNC-711 (this compound) Systemic/LocalWistar RatVentrolateral ThalamusProduced dose-dependent increases in extracellular GABA levels.[8]

*NEC: Non-Epileptic Control **GAERS: Genetic Absence Epilepsy Rats from Strasbourg

Comparison with Alternative Compounds

To validate the specific role of GAT-1, this compound is often compared with inhibitors of other GAT subtypes or with direct receptor agonists.

  • SNAP-5114: A selective inhibitor for GAT-3 (and GAT-2). GAT-3 is highly expressed in glial cells surrounding synapses and is abundant in the thalamus.[3]

  • THIP (Gaboxadol): A direct agonist of extrasynaptic GABA-A receptors, particularly those containing the δ-subunit, which are highly expressed in thalamocortical neurons.[4][9]

cluster_NO711 Mechanism: GAT-1 Inhibition cluster_THIP Mechanism: Direct Agonism A This compound Blocks GAT-1 B GABA Reuptake Decreases A->B C Ambient GABA Increases B->C D Tonic Inhibition Enhances C->D C->D via receptor activation E THIP Applied F Directly Binds & Activates Extrasynaptic GABA-A Receptors E->F G Tonic Inhibition Enhances F->G F->G bypasses need for ambient GABA

Diagram 3: Logical comparison of this compound and a direct agonist.

Comparative Experimental Data:

Studies directly comparing this compound and SNAP-5114 in the thalamus have revealed that GAT-3 plays a more dominant role in GABA reuptake in this region than GAT-1 under normal conditions.

Compound(s) Concentration(s) Animal Model Key Finding in Thalamus Citation
This compound 10 µMWistar Rat (NEC)Significantly increased tonic current.[3]
SNAP-5114 20 µMWistar Rat (NEC)Increased tonic current to a greater extent than this compound.[3]
This compound + SNAP-5114 10 µM + 20 µMWistar Rat (NEC)Co-application produced the largest increase in tonic current, suggesting both GAT-1 and GAT-3 contribute to GABA clearance.[3]
THIP 100 nMRatEnhanced tonic current in thalamocortical neurons, promoting burst firing.[4][9]

These results indicate that while this compound is an effective tool for validating the role of GAT-1, a complete understanding of tonic inhibition in the thalamus requires consideration of other transporters like GAT-3.[3] The use of direct agonists like THIP provides a complementary method to modulate the underlying receptors directly.[4]

References

A Comparative Analysis of NO-711 and Nipecotic Acid on GABA Transport

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two widely used gamma-aminobutyric acid (GABA) reuptake inhibitors: NO-711 and nipecotic acid. Both compounds are instrumental in studying the GABAergic system, but they exhibit significant differences in potency, selectivity, and mechanism of action. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced effects of these inhibitors on GABA transport.

Mechanism of Action at the GABAergic Synapse

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs).[1] this compound and nipecotic acid both act as competitive inhibitors of these transporters, primarily targeting the GAT-1 subtype.[2][3][4] By blocking GAT-1, these inhibitors increase the concentration and dwell time of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism is crucial for developing treatments for neurological disorders like epilepsy.[5][6]

Caption: Inhibition of GABA reuptake at a synapse.

Quantitative Comparison of Inhibitory Activity

A primary distinction between this compound and nipecotic acid lies in their potency and selectivity for different GAT subtypes. This compound is a highly potent and selective inhibitor of GAT-1.[1][7] In contrast, nipecotic acid is less potent and exhibits broader selectivity, acting on multiple GAT subtypes.[3][5]

CompoundTransporter SubtypeSpeciesPotency (IC50 / Kᵢ)Reference
This compound (NNC-711) hGAT-1HumanIC50: 0.04 µM (40 nM)[1][7]
rGAT-2RatIC50: 171 µM[7]
hGAT-3HumanIC50: 1700 µM[7]
hBGT-1HumanIC50: 622 µM[7]
GAT-1(Not Specified)Kᵢ: 95 nM[4]
GAT-1(Not Specified)Kᵢ: 1.07 µM[2]
Nipecotic Acid GAT-1(Not Specified)Kᵢ: 14.4 µM[2]
GAT-1(Not Specified)IC50: ~10 µM[8]
GAT-1HumanIC50: 0.18 mM (180 µM)[9]
GAT-3(Not Specified)Active[3]
GAT-4(Not Specified)Active[3]

IC50: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant. Lower values indicate higher potency.

Experimental Protocols

The following are generalized protocols for assessing the activity of GAT inhibitors.

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GABA transporters.

cluster_workflow Workflow for [³H]GABA Uptake Assay start 1. Preparation Prepare cells/synaptosomes expressing GATs. incubation 2. Incubation Incubate with [³H]GABA and varying concentrations of inhibitor (this compound or Nipecotic Acid). start->incubation termination 3. Termination & Washing Stop the uptake by rapid filtration and wash with ice-cold buffer to remove extracellular [³H]GABA. incubation->termination lysis 4. Cell Lysis Lyse the cells to release the intracellular contents. termination->lysis scintillation 5. Scintillation Counting Quantify the amount of [³H]GABA taken up by the cells using a scintillation counter. lysis->scintillation analysis 6. Data Analysis Plot inhibitor concentration vs. [³H]GABA uptake to determine the IC50 value. scintillation->analysis

Caption: Workflow for a typical [³H]GABA uptake inhibition assay.

Detailed Methodology:

  • Preparation of Synaptosomes/Cells:

    • For synaptosomes, isolate nerve terminals from brain tissue (e.g., rat cerebral cortex) via differential centrifugation.[10]

    • For cell lines (e.g., HEK293, COS-7), transiently or stably transfect cells with the desired GAT isoform (e.g., GAT-1).[11][12] Culture cells to an appropriate confluency.

  • Uptake Assay:

    • Plate the cells or resuspend synaptosomes in a suitable assay buffer (e.g., Krebs-Ringer-HEPES).

    • Add varying concentrations of the test inhibitor (this compound or nipecotic acid) and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]GABA.

    • Incubate for a short period (e.g., 1-10 minutes) to measure the initial rate of transport.

  • Termination and Measurement:

    • Terminate the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

    • Lyse the cells and measure the radioactivity of the lysate using liquid scintillation counting.

    • Non-specific uptake is determined in the presence of a saturating concentration of a known potent inhibitor or at 4°C.

  • Data Analysis:

    • Subtract non-specific uptake from all readings.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

This method directly measures the ion currents associated with GABA transport, providing insights into transporter kinetics and the effects of inhibitors. The two-microelectrode voltage clamp (TEVC) technique is commonly used in Xenopus oocytes expressing GATs, while patch-clamp is used for mammalian cells.[4][13][14]

Detailed Methodology (TEVC in Xenopus Oocytes):

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the desired GAT subtype. Incubate for 2-7 days to allow for protein expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96). Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) and clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Current Measurement:

    • Establish a stable baseline current in the recording solution.

    • Apply GABA to the oocyte to elicit an inward current, which is mediated by the co-transport of Na⁺, Cl⁻, and GABA.[9]

    • To test an inhibitor, co-apply the inhibitor (e.g., this compound) with GABA and measure the reduction in the GABA-evoked current.[4]

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced current in the absence and presence of different concentrations of the inhibitor.

    • Calculate the percentage of inhibition and plot against inhibitor concentration to determine the IC50 or Kᵢ value.[4]

Summary of Key Differences

The choice between this compound and nipecotic acid depends on the specific research question.

NO711 This compound High Potency (nM range for GAT-1) High Selectivity for GAT-1 Derivative of Guvacine Used for precise GAT-1 studies NipecoticAcid Nipecotic Acid Lower Potency (µM range) Broad Selectivity (GAT-1, GAT-3, etc.) Foundational Scaffold for GAT inhibitors Used for studying general GAT inhibition

Caption: Key comparative characteristics.
  • This compound is the preferred tool for studies requiring specific and potent inhibition of GAT-1, allowing for the precise dissection of GAT-1's role in synaptic transmission and neural circuitry.[15]

  • Nipecotic acid serves as a foundational GAT inhibitor and is useful for studies where broad inhibition of multiple GAT subtypes is desired or as a reference compound.[3][6] It is also the chemical precursor to more selective inhibitors like tiagabine.[5] However, researchers should be aware that at high concentrations (>>100 µM), nipecotic acid can directly activate GABA-A receptors, a confounding effect not associated with its transporter inhibition.[8]

References

Unveiling the Competitive Inhibition Mechanism of NO-711 at the GABA Transporter GAT-1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of competitive binding assays confirms NO-711 as a potent and selective inhibitor of the GABA transporter 1 (GAT-1), providing crucial insights for neuroscience research and drug development.

This guide delves into the mechanism of action of this compound, a well-established gamma-aminobutyric acid (GABA) uptake inhibitor. Through a detailed examination of competitive binding assays, we elucidate how this compound exerts its effects on GAT-1, the primary transporter responsible for clearing GABA from the synaptic cleft. This information is pivotal for researchers and professionals engaged in the study of GABAergic neurotransmission and the development of novel therapeutics targeting this system.

Competitive Binding Profile of this compound

This compound's interaction with GAT-1 is characterized by competitive inhibition, where it vies with GABA for the same binding site on the transporter. This mechanism effectively blocks the reuptake of GABA, leading to an increase in its extracellular concentration and subsequent enhancement of GABAergic signaling. The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of GABA uptake by 50%.

Experimental data from various studies consistently demonstrate the high potency and selectivity of this compound for GAT-1 over other GABA transporter subtypes.

Compound Transporter Subtype Species IC50 (nM) Reference
This compound hGAT-1Human40[1][2]
rGAT-1Rat380[1]
SynaptosomalRat47[3][4]
NeuronalRat1238[3][4]
GlialRat636[3][4]
rGAT-2Rat171,000[1][2]
hGAT-3Human1,700,000[1][2]
rGAT-3Rat349,000[1]
hBGT-1Human622,000[1][2]
Tiagabine hGAT-1Human720[5]
SKF89976a hGAT-1Human7,000[5]

Experimental Protocol: Competitive Radioligand Binding Assay

The following protocol outlines a standard competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for GAT-1. This assay measures the ability of this compound to displace a radiolabeled ligand that specifically binds to GAT-1.

Materials:

  • Membrane Preparation: Synaptosomal or cell membranes expressing GAT-1.

  • Radioligand: A high-affinity GAT-1 ligand, such as [³H]Tiagabine or a tritiated derivative of this compound.

  • Test Compound: this compound.

  • Competitor (for non-specific binding): A high concentration of a known GAT-1 inhibitor (e.g., Tiagabine).

  • Assay Buffer: Appropriate buffer solution (e.g., Tris-HCl).

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Isolate synaptosomal membranes from rat brain tissue or membranes from cells heterologously expressing the desired GAT-1 subtype.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + Radioligand.

    • Non-specific Binding: Membrane preparation + Radioligand + a high concentration of the unlabeled competitor.

    • Competitive Binding: Membrane preparation + Radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value of this compound from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the GABAergic signaling pathway and the experimental workflow of a competitive binding assay.

GABA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_R GABA Receptor GABA_synapse->GABA_R Binds to GAT1 GAT-1 GABA_synapse->GAT1 Uptake Ion_Channel Ion Channel (e.g., Cl-) GABA_R->Ion_Channel Activates NO711 This compound NO711->GAT1 Inhibits

Caption: GABAergic signaling pathway and the inhibitory action of this compound on GAT-1.

Competitive_Binding_Assay cluster_workflow Competitive Binding Assay Workflow cluster_wells Assay Conditions A 1. Prepare GAT-1 Membranes B 2. Incubate with Radioligand & varying [this compound] A->B C 3. Separate Bound from Free Ligand (Filtration) B->C Total Total Binding NSB Non-specific Binding Comp Competitive Binding D 4. Quantify Bound Radioligand C->D E 5. Analyze Data to Determine IC50 & Ki D->E

References

Unveiling the Therapeutic Promise of NO-711: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the GABA transporter-1 inhibitor NO-711 in preclinical epilepsy and sleep models, benchmarked against established and alternative therapies. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Abstract

This compound, a selective inhibitor of the GABA transporter-1 (GAT1), has demonstrated significant therapeutic potential in preclinical models of epilepsy and sleep regulation. By blocking the reuptake of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), this compound enhances GABAergic neurotransmission, a mechanism central to controlling neuronal excitability. This guide provides a comparative analysis of this compound's efficacy and pharmacological profile against tiagabine, another GAT1 inhibitor, and other antiepileptic drugs (AEDs) with distinct mechanisms of action. The presented data, sourced from various preclinical studies, aims to furnish researchers with a robust foundation for evaluating this compound's potential as a clinical candidate.

Mechanism of Action: GAT1 Inhibition

The therapeutic effects of this compound are rooted in its ability to selectively block the GAT1 transporter. This transporter is primarily responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By inhibiting GAT1, this compound increases the extracellular concentration and prolongs the action of GABA, leading to enhanced activation of GABA-A receptors and a subsequent reduction in neuronal firing. This mechanism is particularly relevant in conditions characterized by excessive neuronal excitation, such as epilepsy.

GAT1_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic GABAergic Neuron gaba GABA presynaptic->gaba Release gaba_synthesis GABA Synthesis vesicle Synaptic Vesicle gaba_synthesis->vesicle Packaging gaba_receptor GABA-A Receptor gaba->gaba_receptor Binding gat1 GAT1 Transporter gaba->gat1 Reuptake inhibition Neuronal Inhibition gaba_receptor->inhibition gat1->presynaptic no711 This compound no711->gat1 Inhibition

Caption: Mechanism of action of this compound as a GAT1 inhibitor.

Comparative Efficacy in Preclinical Epilepsy Models

The anticonvulsant properties of this compound have been evaluated in various rodent models of epilepsy. The following tables summarize the quantitative data on its efficacy, often in comparison to tiagabine and other AEDs.

Table 1: Anticonvulsant Activity in Chemically-Induced Seizure Models
CompoundSeizure Model (Animal)EndpointED₅₀ (mg/kg, i.p.)Reference(s)
This compound PTZ-induced clonic seizures (Mouse)Suppression of seizures~5[1]
This compound PTZ-induced tonic seizures (Mouse)Suppression of seizures2[1]
This compound DMCM-induced tonic seizures (Mouse)Suppression of seizures2[1]
TiagabinePTZ-induced tonic seizures (Mouse)Suppression of seizures2[1]
TiagabineDMCM-induced tonic seizures (Mouse)Suppression of seizures43[1]
LamotriginePTZ-induced tonic seizures (Mouse)Suppression of seizures9[1]
GabapentinPTZ-induced tonic seizures (Mouse)Suppression of seizures185[1]
VigabatrinPTZ-induced tonic seizures (Mouse)Suppression of seizures2322[1]

PTZ: Pentylenetetrazol; DMCM: Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate; ED₅₀: Median Effective Dose; i.p.: Intraperitoneal.

Table 2: Anticonvulsant Activity in Other Seizure Models
CompoundSeizure Model (Animal)EndpointED₅₀ (mg/kg, i.p.)Reference(s)
This compound Sound-induced seizures (DBA/2 Mouse)Suppression of seizures1[1]
This compound Amygdala kindled focal seizures (Rat)Suppression of seizures36[1]
TiagabineSound-induced seizures (DBA/2 Mouse)Suppression of seizures1[1]
LamotrigineSound-induced seizures (DBA/2 Mouse)Suppression of seizures6[1]
GabapentinSound-induced seizures (DBA/2 Mouse)Suppression of seizures66[1]
VigabatrinSound-induced seizures (DBA/2 Mouse)Suppression of seizures3883[1]

Effects on Sleep Architecture

Beyond its anticonvulsant effects, this compound has been shown to modulate sleep patterns. In a study using a mouse model, this compound demonstrated a significant impact on non-rapid eye movement (NREM) sleep.[2]

Table 3: Effects of this compound on Sleep Parameters in Mice
Dose (mg/kg, i.p.)Change in NREM Sleep LatencyChange in NREM Sleep AmountChange in NREM Sleep EpisodesReference(s)
1Significantly shortenedIncreasedIncreased[2]
3Significantly shortenedIncreasedIncreased[2]
10Significantly shortenedIncreasedIncreased[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the experimental protocols used in the cited studies.

Pentylenetetrazol (PTZ)-Induced Seizure Model
  • Animals: Male NMRI mice.

  • Procedure: Animals are administered this compound or a comparator compound intraperitoneally (i.p.). After a predetermined time (e.g., 30 minutes), a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg) is administered to induce seizures.

  • Observation: Animals are observed for a specific period (e.g., 60 minutes) for the presence of clonic and tonic seizures.

  • Endpoint: The dose of the test compound that protects 50% of the animals from seizures (ED₅₀) is calculated.[1]

Sound-Induced Seizure Model in DBA/2 Mice
  • Animals: Male DBA/2 mice, which are genetically susceptible to audiogenic seizures.

  • Procedure: Mice are placed in a sound-attenuated chamber. After a brief acclimatization period, a high-intensity acoustic stimulus (e.g., 109 dB) is delivered.

  • Observation: The mice are observed for the occurrence of wild running, clonic seizures, and tonic seizures.

  • Endpoint: The ED₅₀ of the test compound required to prevent the tonic seizure component is determined.[1]

Sleep-Wake Cycle Analysis in Mice
  • Animals: Male C57BL/6J mice.

  • Surgery: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Procedure: Following a recovery period, baseline sleep-wake patterns are recorded. This compound is then administered i.p. at different doses.

  • Data Analysis: EEG and EMG recordings are scored to determine the time spent in wakefulness, NREM sleep, and REM sleep. Sleep latency, bout duration, and the number of episodes for each state are also analyzed.[2]

Experimental_Workflow cluster_seizure_model Seizure Model Workflow cluster_sleep_model Sleep Model Workflow animal_selection Animal Selection (e.g., NMRI mice) drug_admin Drug Administration (this compound or Comparator, i.p.) animal_selection->drug_admin seizure_induction Seizure Induction (e.g., PTZ injection) drug_admin->seizure_induction observation Behavioral Observation (Clonic/Tonic Seizures) seizure_induction->observation data_analysis Data Analysis (ED50 Calculation) observation->data_analysis animal_prep Animal Preparation (C57BL/6J mice) surgery EEG/EMG Electrode Implantation animal_prep->surgery recovery Surgical Recovery surgery->recovery baseline Baseline Sleep Recording recovery->baseline drug_injection This compound Administration (i.p.) baseline->drug_injection sleep_recording Post-injection Sleep Recording drug_injection->sleep_recording scoring Sleep Stage Scoring & Analysis sleep_recording->scoring

Caption: Generalized workflows for preclinical seizure and sleep models.

Discussion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound as an anticonvulsant and a sleep-promoting agent. Its efficacy in various seizure models is comparable, and in some cases superior, to the established GAT1 inhibitor tiagabine. The distinct pharmacological profiles of this compound and other AEDs highlight the importance of mechanism-based drug discovery for epilepsy.

The sleep-modulating effects of this compound are also noteworthy, suggesting a potential dual therapeutic benefit for individuals with epilepsy who often experience sleep disturbances. However, it is important to note that sedation can also be a side effect of GAT1 inhibitors.

Further preclinical studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound, as well as its long-term safety profile. Head-to-head comparative studies with a broader range of AEDs in diverse and chronic epilepsy models would provide a more comprehensive understanding of its therapeutic window and potential clinical positioning. Investigating the anxiolytic potential of this compound in relevant preclinical models could also unveil additional therapeutic applications. The promising preclinical data presented herein provide a solid rationale for advancing this compound into further development as a novel treatment for epilepsy and potentially other neurological disorders.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NO-711
Reactant of Route 2
NO-711

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.